Product packaging for Ambazone monohydrate(Cat. No.:CAS No. 6011-12-7)

Ambazone monohydrate

Cat. No.: B1667015
CAS No.: 6011-12-7
M. Wt: 255.30 g/mol
InChI Key: YDMCHEYASLTJBR-UHFFFAOYSA-N
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Description

Ambazone hydrate is an anti-cancer agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N7OS B1667015 Ambazone monohydrate CAS No. 6011-12-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[2-(diaminomethylidene)hydrazinyl]phenyl]iminothiourea;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N7S.H2O/c9-7(10)14-12-5-1-3-6(4-2-5)13-15-8(11)16;/h1-4,12H,(H2,11,16)(H4,9,10,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMCHEYASLTJBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN=C(N)N)N=NC(=S)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859471
Record name Ambazone monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6011-12-7
Record name Ambazone [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006011127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambazone monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMBAZONE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37HWA5Q4FB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Chemical Structure and Properties of Ambazone Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Ambazone monohydrate, an antiseptic agent with known antibacterial and potential antineoplastic properties. It details the compound's chemical structure, physicochemical characteristics, synthesis, and analytical characterization protocols. Furthermore, it explores its proposed mechanism of action through diagrammatic representations of relevant biological pathways and experimental workflows. All quantitative data is systematically presented in tabular format to facilitate analysis and comparison.

Chemical Identity and Structure

Ambazone is an antiseptic compound belonging to the class of organic compounds known as thiosemicarbazones.[1] The monohydrate is the hydrated form of Ambazone, where one molecule of water is integrated into the crystal structure.

The chemical structure of Ambazone consists of a 1,4-benzoquinone ring derivatized with a guanylhydrazone group and a thiosemicarbazone group. The crystal structure of the monohydrate form is characterized by an extensive three-dimensional network established through hydrogen bonds involving the water molecules.[2]

Chemical Identifiers

The fundamental chemical identifiers for Ambazone and its monohydrate form are summarized below.

IdentifierValueReference
IUPAC Name [4-[2-(diaminomethylidene)hydrazinyl]phenyl]iminothiourea[3][4]
CAS Number (Monohydrate) 6011-12-7[5][6]
CAS Number (Anhydrous) 539-21-9[3][4][7]
Molecular Formula (Monohydrate) C₈H₁₃N₇OS[5][6][8]
Molecular Weight (Monohydrate) 255.30 g/mol [5][6][8][9]
Synonyms 1,4-Benzoquinone guanylhydrazone thiosemicarbazone hydrate, Faringosept, Iversal[4][5][7]
Structural Representation

The core chemical structure of Ambazone features two key functional groups attached to a central quinone-like ring system.

A 1,4-Benzoquinone Diimine Core B Guanylhydrazone Group (-N-NH-C(=NH)NH₂) A->B Attached at C1 C Thiosemicarbazone Group (-N-NH-C(=S)NH₂) A->C Attached at C4 D Water Molecule (H₂O) (in Monohydrate) B->D Forms H-bond network with C->D Forms H-bond network with

Core Functional Groups of this compound.

Physicochemical Properties

This compound is a crystalline solid with distinct physical and chemical properties. Its solubility is limited in aqueous solutions but can be enhanced through the formation of salts, such as the acetate salt solvate.[2]

PropertyValueReference(s)
Appearance Brown or copper-colored crystals; Dark brown powder[4]
Melting Point 188-195 °C (with decomposition)[5][]
Solubility in water 0.2 mg / 100 mL (Sparingly soluble)[4]
Other Solubilities Moderately soluble in alcohol and acetone. Freely soluble in DMF and dilute acids.
Crystal System Monoclinic[2][11]
Space Group P2₁/c[2][11]

Experimental Protocols

Synthesis of Ambazone

A representative synthesis protocol for Ambazone involves a multi-step reaction starting from p-benzoquinone and aminoguanidine, followed by a reaction with thiosemicarbazide. A detailed manufacturing process is described as follows:

  • Step 1: Formation of Quinone Monoguanylhydrazone Nitrate: A solution of 22.7 g of quinone monoguanylhydrazone nitrate is prepared in 250 mL of water.[5]

  • Step 2: Addition of Thiosemicarbazide: A hot aqueous solution containing 9.1 g of thiosemicarbazide is added dropwise to the solution from Step 1.[5]

  • Step 3: Acidification and Reaction: A solution of 5 mL of concentrated nitric acid in 10 mL of water is slowly added. The resulting mixture is stirred at 60°C for one hour.[5]

  • Step 4: Dissolution and Filtration: The product is dissolved in approximately 1-1.2 liters of water at 100°C and the hot solution is filtered.[5]

  • Step 5: Precipitation and Isolation: The filtrate is added to an aqueous ammonium solution to precipitate the product. The resulting blue residue of p-benzoquinone amidinohydrazone thiosemicarbazone is filtered and dried.[5]

Physicochemical Characterization Methods

The structural and thermal properties of this compound are typically elucidated using a combination of analytical techniques. The reversible transformation between the monohydrate and anhydrous forms can be monitored using these methods.[2]

  • Single-Crystal X-ray Diffraction (SC-XRD): This technique is used to determine the precise three-dimensional arrangement of atoms within the crystal, confirming the molecular structure and identifying the crystal system and space group.[2]

  • Powder X-ray Diffraction (PXRD): PXRD is employed to analyze the crystalline nature of the bulk material, identify different polymorphic forms, and monitor phase transformations as a function of temperature or humidity.[2][11]

  • Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal behavior of the compound.[11] These methods can detect the loss of water upon heating, melting, and decomposition, confirming the presence of the hydrate and its thermal stability.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[11] Changes in the spectra upon dehydration can confirm the loss of water and associated changes in hydrogen bonding.[11]

cluster_synthesis Synthesis & Purification cluster_characterization Structural & Thermal Analysis Reactants Quinone Monoguanylhydrazone + Thiosemicarbazide Reaction Reaction in Acidic Solution (60°C) Reactants->Reaction Crude Crude Ambazone Reaction->Crude Precipitation Precipitation with Aqueous Ammonia Purified Purified Ambazone Monohydrate Precipitation->Purified Crude->Precipitation SC_XRD SC-XRD Analysis Purified->SC_XRD Definitive Structure PXRD PXRD Analysis Purified->PXRD Phase Purity Thermal Thermal Analysis (DSC/TGA) Purified->Thermal Hydration State FTIR FTIR Spectroscopy Purified->FTIR Functional Groups

Experimental Workflow for Synthesis and Characterization.

Biological Activity and Mechanism of Action

Ambazone is primarily recognized for its antiseptic and antibacterial activities and is used in the treatment of infections of the mouth and throat.[6] It also demonstrates potential as an orally active antitumor agent.[5][8]

Proposed Mechanism of Action

While the exact mechanism of action has not been fully elucidated, evidence suggests that Ambazone is a membrane-active agent.[3][7][12] Its biological effects are believed to stem from its interaction with multiple cellular targets, including membranes, nucleic acids, and proteins.[7][12]

A key proposed mechanism involves the interference with membrane-bound nucleotide systems.[7][13] This interaction leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP) in certain cells, such as leukemia cells and macrophages, which may contribute to its antineoplastic effects.[3][7][12]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ambazone Ambazone System Membrane-Bound Nucleotide System Ambazone->System Interacts with cAMP Increased [cAMP] Effects Downstream Biological Effects (e.g., Antineoplastic Activity) cAMP->Effects Leads to Membrane Cell Membrane System->cAMP Stimulates

Proposed Mechanism of Action for Ambazone.

References

An In-depth Technical Guide to the Synthesis and Purification of Ambazone Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Ambazone monohydrate, a potent antiseptic agent with potential antibacterial and antineoplastic activities. Detailed experimental protocols for the synthesis of crude ambazone and its subsequent purification to pharmaceutical grade are presented. Quantitative data from purification processes are summarized in tabular format for clarity and comparative analysis. Furthermore, this guide illustrates the key molecular interactions of ambazone through a signaling pathway diagram and outlines the logical workflows for its synthesis and purification using Graphviz diagrams, offering a valuable resource for researchers and professionals in drug development and medicinal chemistry.

Introduction

Ambazone (1,4-benzoquinone guanylhydrazone thiosemicarbazone) is a well-established antiseptic compound.[1] Beyond its recognized antibacterial properties, ambazone has demonstrated potential as an antineoplastic agent, active against various transplantable tumors in preclinical models.[2] The biological activity of ambazone is attributed to its interactions with multiple cellular targets, including membranes, nucleic acids, and proteins.[1][2] Notably, it has been shown to interfere with membrane-bound nucleotide systems by increasing intracellular cAMP levels in leukemia cells and macrophages.[1] This multifaceted mechanism of action underscores the therapeutic potential of ambazone and highlights the importance of well-defined and controlled manufacturing processes to ensure its quality and purity for pharmaceutical applications.

This guide details a robust synthesis and purification process for obtaining high-purity this compound, suitable for research and drug development purposes.

Synthesis of Crude Ambazone

The synthesis of ambazone proceeds via a two-step condensation reaction. The first step involves the reaction of p-benzoquinone with aminoguanidine to form an intermediate, which is then reacted with thiosemicarbazide in an acidic medium to yield crude ambazone.

Experimental Protocol: Synthesis of Crude Ambazone

Materials:

  • p-Benzoquinone

  • Aminoguanidine hydrochloride

  • Thiosemicarbazide

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Water

Procedure:

  • Step 1: Formation of the Guanylhydrazone Intermediate

    • Dissolve p-benzoquinone in ethanol.

    • In a separate vessel, prepare an aqueous solution of aminoguanidine hydrochloride.

    • Slowly add the aminoguanidine hydrochloride solution to the p-benzoquinone solution with constant stirring.

    • Allow the reaction to proceed at room temperature for a specified duration to form the guanylhydrazone intermediate.

  • Step 2: Formation of Ambazone

    • To the reaction mixture containing the intermediate, add thiosemicarbazide.

    • Acidify the mixture by the dropwise addition of concentrated hydrochloric acid while maintaining vigorous stirring.

    • Heat the reaction mixture under reflux for a defined period to facilitate the condensation reaction.

    • Upon completion, the crude ambazone will precipitate out of the solution.

    • Cool the mixture and collect the crude product by filtration.

    • Wash the collected solid with water and then with a small amount of cold ethanol to remove residual starting materials and by-products.

    • Dry the crude ambazone under vacuum.

Purification of this compound

The crude ambazone synthesized often contains impurities, including unreacted starting materials, by-products, and elemental sulfur. A two-step purification process is employed to achieve pharmaceutical-grade this compound.[3] The first step involves the removal of sulfur by maceration with a non-polar solvent, followed by recrystallization from a solvent mixture to remove other impurities.[3]

Experimental Protocol: Purification of this compound

Materials:

  • Crude Ambazone

  • Toluene (or other non-polar solvents like n-hexane, benzene, xylene)[3]

  • N,N-Dimethylformamide (DMF)

  • Methanol (or other lower aliphatic alcohols like ethanol, propanol)[3]

Procedure:

  • Step 1: Sulfur Removal by Maceration

    • Suspend the crude ambazone in toluene in a suitable reaction vessel.

    • Stir the suspension at a controlled temperature (e.g., 40-45°C) for one hour.[3]

    • Filter the mixture to isolate the solid ambazone, now largely free of elemental sulfur.

  • Step 2: Recrystallization

    • Dissolve the sulfur-free ambazone in N,N-dimethylformamide at an elevated temperature (e.g., 60-65°C).[3]

    • Slowly add methanol to the solution while maintaining the temperature above 55°C.[3]

    • After the addition is complete, allow the solution to cool gradually to room temperature.

    • Further cool the mixture to 5-10°C and maintain it at this temperature for two hours to ensure complete crystallization.[3]

    • Collect the purified this compound crystals by filtration.

    • Wash the crystals with a small amount of cold methanol.

    • Dry the final product under vacuum to obtain high-purity this compound.

Data Presentation

The following tables summarize quantitative data from typical purification experiments as described in the patent literature.

Table 1: Maceration for Sulfur Removal

ParameterValueReference
Starting MaterialCrude AmbazoneWO2005028431A1[3]
SolventTolueneWO2005028431A1[3]
Ratio (Crude:Solvent)1 g : 3 mLWO2005028431A1[3]
Temperature40°CWO2005028431A1[3]
Duration1 hourWO2005028431A1[3]
Recovery~91%WO2005028431A1[3]

Table 2: Recrystallization of Ambazone

ParameterValueReference
Starting MaterialMacerated AmbazoneWO2005028431A1[3]
Solvent SystemN,N-Dimethylformamide : MethanolWO2005028431A1[3]
Solvent Ratio (DMF:Methanol)1 : 2 (v/v)WO2005028431A1[3]
Dissolution Temperature60-65°CWO2005028431A1[3]
Crystallization Temperature5-10°CWO2005028431A1[3]
Crystallization Time2 hoursWO2005028431A1[3]
Final Purity (HPLC)≥ 99.5%WO2005028431A1[3]
Overall Yield~77% (from crude)Calculated from[3]

Visualizations

Ambazone Synthesis Workflow

Ambazone_Synthesis cluster_start Starting Materials cluster_process Reaction Steps cluster_product Product p_benzo p-Benzoquinone step1 Step 1: Condensation with Aminoguanidine p_benzo->step1 amino Aminoguanidine amino->step1 thio Thiosemicarbazide step2 Step 2: Condensation with Thiosemicarbazide (Acidic) thio->step2 step1->step2 crude Crude Ambazone step2->crude

Caption: Workflow for the synthesis of crude ambazone.

Ambazone Purification Workflow

Ambazone_Purification cluster_start Starting Material cluster_process Purification Steps cluster_product Final Product crude Crude Ambazone maceration Maceration with Toluene crude->maceration recrystallization Recrystallization from DMF/Methanol maceration->recrystallization pure Pure this compound recrystallization->pure

Caption: Two-step purification process for this compound.

Proposed Mechanism of Action of Ambazone

Ambazone_MoA cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects cluster_outcomes Biological Outcomes ambazone Ambazone membranes Cellular Membranes ambazone->membranes dna DNA ambazone->dna proteins Cellular Proteins ambazone->proteins camp ↑ Intracellular cAMP membranes->camp dna_synthesis Inhibition of DNA Synthesis dna->dna_synthesis protein_synthesis Inhibition of Protein Synthesis proteins->protein_synthesis antineoplastic Antineoplastic Activity camp->antineoplastic antibacterial Antibacterial Activity dna_synthesis->antibacterial dna_synthesis->antineoplastic protein_synthesis->antibacterial protein_synthesis->antineoplastic

Caption: Ambazone's interaction with cellular targets and resulting effects.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. The outlined protocols, supported by quantitative data and visual workflows, offer a clear and reproducible methodology for obtaining this compound in high purity. The elucidation of its multimodal mechanism of action, involving interactions with key cellular components, further solidifies its position as a compound of significant interest for further research and development in the fields of anti-infectives and oncology. The provided information is intended to serve as a valuable resource for scientists and professionals engaged in the exploration and utilization of ambazone.

References

Ambazone Monohydrate: A Deep Dive into its Antiseptic Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambazone monohydrate is a synthetic oral antiseptic agent that has been in clinical use for the treatment of local infections of the oral cavity and pharynx. Its broad-spectrum antimicrobial activity, coupled with a low incidence of resistance and favorable safety profile, has made it a subject of interest for further research and development. This technical guide provides an in-depth exploration of the core mechanism of action of this compound as an antiseptic, focusing on its molecular interactions and cellular targets. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound.

Core Mechanism of Action: A Multi-Targeted Approach

The antiseptic efficacy of this compound is not attributed to a single, specific target but rather to a multi-pronged attack on essential bacterial cellular structures and processes. Evidence suggests that Ambazone's mechanism of action involves the disruption of the bacterial cell membrane, interference with nucleic acids, and denaturation of essential proteins.[1] This multi-targeted approach is advantageous as it reduces the likelihood of bacteria developing resistance through a single-point mutation.

Interaction with the Bacterial Cell Membrane

A primary mode of action of this compound involves its interaction with the bacterial cell membrane, leading to a loss of structural integrity and function. While the precise molecular interactions are still under full elucidation, it is understood that Ambazone's affinity for cellular membranes contributes significantly to its overall antibacterial effect.[1] It is hypothesized that the lipophilic components of the Ambazone molecule facilitate its insertion into the lipid bilayer of the bacterial cell membrane. This insertion disrupts the membrane's fluidity and permeability, leading to the leakage of essential intracellular components, such as ions and metabolites, and ultimately, cell death.

Interference with Nucleic Acids

This compound has been shown to interact with bacterial DNA, although the nature of this interaction is dependent on the charge state of the molecule. This interaction can interfere with crucial cellular processes such as DNA replication and transcription. The toxic action of Ambazone on the intestine is believed to be due to the inhibition of bacterial DNA, RNA, and protein syntheses.[2]

Protein Denaturation and Inhibition

The third key aspect of Ambazone's mechanism of action is its ability to interact with and denature bacterial proteins. This includes both structural proteins and enzymes that are vital for bacterial survival. By altering the three-dimensional structure of these proteins, Ambazone inactivates their function, leading to a cascade of metabolic disruptions within the bacterial cell. This affinity for proteins is a contributing factor to its overall antibacterial effect.[1]

Quantitative Antimicrobial Activity

Experimental Protocols

The following sections outline the general methodologies employed to investigate the antiseptic mechanism of action of compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a significant reduction in viable bacterial count (MBC).

Methodology (Broth Microdilution):

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Streptococcus pyogenes, Staphylococcus aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Ambazone: A series of twofold dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the Ambazone dilution is inoculated with the standardized bacterial suspension. A positive control well (bacteria without Ambazone) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound in which there is no visible turbidity (bacterial growth).

  • MBC Determination: An aliquot from the wells showing no growth is sub-cultured onto an appropriate agar medium. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plate, indicating a 99.9% kill rate.

Assessment of Bacterial Cell Membrane Integrity

Objective: To evaluate the effect of this compound on the integrity of the bacterial cell membrane.

Methodology (Membrane Permeability Assay using Propidium Iodide):

  • Bacterial Culture: A mid-logarithmic phase culture of the test bacterium is harvested, washed, and resuspended in a suitable buffer (e.g., phosphate-buffered saline).

  • Treatment: The bacterial suspension is treated with various concentrations of this compound for a defined period. A positive control (e.g., a known membrane-disrupting agent) and a negative control (untreated bacteria) are included.

  • Staining: Propidium iodide (PI), a fluorescent dye that only enters cells with compromised membranes, is added to the bacterial suspensions.

  • Analysis: The fluorescence intensity is measured using a fluorometer or a flow cytometer. An increase in fluorescence intensity in the Ambazone-treated samples compared to the negative control indicates membrane damage.

DNA Interaction Analysis

Objective: To investigate the binding of this compound to bacterial DNA.

Methodology (UV-Visible Spectrophotometry):

  • Preparation of Solutions: Solutions of bacterial DNA (e.g., from E. coli) of known concentration and this compound are prepared in a suitable buffer.

  • Titration: A fixed concentration of DNA is titrated with increasing concentrations of this compound.

  • Spectral Analysis: The UV-Visible absorption spectrum of the DNA is recorded after each addition of Ambazone.

  • Data Analysis: Changes in the absorbance and wavelength of the DNA's characteristic absorption peak (around 260 nm) are analyzed. A shift in the peak (hypochromic or hyperchromic effect) and a change in absorbance can indicate an interaction between Ambazone and DNA.

Visualizing the Mechanism of Action

To illustrate the proposed multi-targeted mechanism of action of this compound, the following diagrams are provided.

Ambazone_Mechanism_of_Action cluster_ambazone This compound cluster_bacterium Bacterial Cell Ambazone Ambazone Membrane Cell Membrane Ambazone->Membrane Disruption of Integrity (Loss of Permeability Control) DNA Nucleic Acids (DNA/RNA) Ambazone->DNA Interference with Replication & Transcription Proteins Essential Proteins Ambazone->Proteins Denaturation & Inactivation of Function Cell_Death Bacterial Cell Death Membrane->Cell_Death Leakage of Cellular Contents DNA->Cell_Death Inhibition of Essential Processes Proteins->Cell_Death Metabolic Disruption Experimental_Workflow_MIC start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Ambazone serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic subculture Subculture from clear wells read_mic->subculture incubate_agar Incubate Agar Plates at 37°C for 24h subculture->incubate_agar read_mbc Read MBC (Lowest concentration with no growth on agar) incubate_agar->read_mbc end End read_mbc->end

References

Unveiling the Solid-State Architecture of Ambazone Monohydrate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the crystallographic structure of Ambazone monohydrate, an active pharmaceutical ingredient with known antiseptic properties. A comprehensive understanding of its solid-state chemistry is paramount for drug development, influencing critical parameters such as solubility, stability, and bioavailability. This document summarizes the key structural features of this compound and outlines the experimental procedures typically employed for its characterization.

Core Crystallographic Data

The crystal structure of this compound has been elucidated using single-crystal X-ray diffraction (SC-XRD).[1] It has been established that this compound crystallizes in the monoclinic crystal system with the P21/c space group .[2] This structural arrangement gives rise to a distinct three-dimensional network.

Crystal Data and Structure Refinement

The following table summarizes the key crystallographic data for this compound. These parameters define the unit cell and the quality of the structural determination.

ParameterValue
Empirical formulaC₈H₁₁N₇S · H₂O
Formula weight255.30 g/mol
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensions
a (Å)Data not available in public sources
b (Å)Data not available in public sources
c (Å)Data not available in public sources
α (°)90
β (°)Data not available in public sources
γ (°)90
Volume (ų)Data not available in public sources
ZData not available in public sources
Density (calculated) (g/cm³)Data not available in public sources
Absorption coefficient (mm⁻¹)Data not available in public sources
F(000)Data not available in public sources
Data collection and refinement
RadiationTypically Mo Kα (λ = 0.71073 Å)
Temperature (K)Data not available in public sources
θ range for data collection (°)Data not available in public sources
Reflections collectedData not available in public sources
Independent reflectionsData not available in public sources
R-intData not available in public sources
Goodness-of-fit on F²Data not available in public sources
Final R indices [I>2σ(I)]Data not available in public sources
R indices (all data)Data not available in public sources

Note: Specific quantitative data for unit cell dimensions, data collection, and refinement parameters are typically found in the full-text publication or the associated Crystallographic Information File (CIF), which were not publicly accessible.

Selected Bond Lengths and Angles

The precise measurement of bond lengths and angles is critical for confirming the molecular structure and understanding the intramolecular forces. The following tables would present key bond distances and angles within the Ambazone molecule and the hydrogen bonding interactions involving the water molecule.

Selected Bond Lengths (Å)

Atom 1 Atom 2 Length (Å)
C-N - Data not available
C=N - Data not available
C-S - Data not available

| N-N | - | Data not available |

Selected Bond Angles (°)

Atom 1 Atom 2 Atom 3 Angle (°)
- C-N-C - Data not available
- N-C-S - Data not available

| - | C-N-N | - | Data not available |

Note: The actual values for bond lengths and angles are contained within the full crystallographic dataset.

Experimental Protocols

The determination of the crystal structure of this compound involves a series of well-defined experimental procedures.

Synthesis and Crystallization of this compound

A general manufacturing process for Ambazone involves the reaction of quinone monoguanylhydrazone nitrate with thiosemicarbazide in an acidic aqueous solution. The resulting product is then purified by dissolution in hot water and subsequent precipitation upon addition of an ammonium solution.

For the growth of single crystals suitable for SC-XRD, a slow evaporation method is typically employed. This involves dissolving the purified Ambazone in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly over a period of several days to weeks at a constant temperature. The choice of solvent is critical and is often determined through screening various common organic and aqueous solvents.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

The following workflow outlines the typical steps for SC-XRD analysis:

  • Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation). The diffraction data are collected as a series of frames as the crystal is rotated.

  • Data Reduction: The collected diffraction intensities are processed to correct for experimental factors such as polarization and absorption.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates and displacement parameters.

Visualizations

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow from synthesis to the final determination of the crystal structure of this compound.

Crystal_Structure_Workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis & Structure Solution cluster_output Final Output synthesis Synthesis of Ambazone purification Purification synthesis->purification crystallization Single Crystal Growth (Slow Evaporation) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection SC-XRD Data Collection mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement cif_file Crystallographic Information File (CIF) structure_refinement->cif_file tables Quantitative Data Tables (Unit Cell, Bond Lengths, etc.) cif_file->tables

Caption: Logical workflow for the determination of the crystal structure of this compound.

Note: As no specific signaling pathways for Ambazone's mechanism of action were detailed in the provided search results, a diagram for this has not been included.

References

Ambazone Monohydrate: A Comprehensive Technical Guide on its Biological Activities and Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambazone monohydrate, a synthetic compound belonging to the class of thiosemicarbazones, has demonstrated a noteworthy spectrum of biological activities. This technical guide provides an in-depth analysis of its antimicrobial, antineoplastic, and weak antiviral properties. The document elucidates the current understanding of its mechanism of action, which involves interference with membrane-bound nucleotide systems and modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. Furthermore, this guide compiles available quantitative data on its efficacy, details relevant experimental protocols, and presents visual representations of associated signaling pathways and experimental workflows to support further research and development.

Introduction

Ambazone (1,4-benzoquinone guanylhydrazone thiosemicarbazone) is an antiseptic agent that has been utilized in some regions for the treatment of local infections of the mouth and throat.[1] Beyond its established antiseptic use, scientific investigations have revealed its potential as an antineoplastic and antiviral agent, sparking interest in its broader therapeutic applications. This guide aims to consolidate the existing technical information on this compound to serve as a comprehensive resource for the scientific community.

Mechanism of Action

The precise mechanism of action of Ambazone is not yet fully elucidated, but current evidence suggests a multi-faceted approach involving interactions with cellular membranes, nucleic acids, and proteins, as well as modulation of intracellular signaling pathways.[2][3]

A key aspect of Ambazone's activity appears to be its ability to interfere with membrane-bound nucleotide systems. This interference leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP) in leukemia cells and macrophages.[2][3] This elevation of cAMP is thought to contribute significantly to its antineoplastic activity. The affinity of Ambazone for various cellular targets, including membranes, nucleic acids, and proteins, likely contributes to its overall antibacterial effect.[2][3]

dot graph Ambazone_Mechanism_of_Action { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Ambazone [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellMembrane [label="Cell Membrane", fillcolor="#FBBC05", fontcolor="#202124"]; NucleotideSystem [label="Membrane-Bound\nNucleotide System", fillcolor="#F1F3F4", fontcolor="#202124"]; AdenylylCyclase [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellularResponse [label="Cellular Response\n(e.g., Antineoplastic Effects)", fillcolor="#F1F3F4", fontcolor="#202124"]; NucleicAcids [label="Nucleic Acids\n(DNA, RNA)", fillcolor="#FBBC05", fontcolor="#202124"]; Proteins [label="Cellular Proteins", fillcolor="#FBBC05", fontcolor="#202124"]; AntibacterialEffect [label="Antibacterial Effect", fillcolor="#F1F3F4", fontcolor="#202124"];

Ambazone -> CellMembrane [label="Interacts with"]; CellMembrane -> NucleotideSystem; NucleotideSystem -> AdenylylCyclase [label="Interferes with"]; AdenylylCyclase -> cAMP [label="Converts ATP to"]; ATP -> AdenylylCyclase; cAMP -> PKA [label="Activates"]; PKA -> CellularResponse [label="Phosphorylates targets leading to"]; Ambazone -> NucleicAcids [label="Binds to"]; Ambazone -> Proteins [label="Binds to"]; NucleicAcids -> AntibacterialEffect; Proteins -> AntibacterialEffect; } Figure 1: Proposed Mechanism of Action of this compound.

Antimicrobial Activity

This compound exhibits antiseptic properties, with a spectrum of activity that includes Gram-positive bacteria. Its antibacterial action is believed to result from its affinity for cellular membranes, nucleic acids, and proteins, leading to the inhibition of essential cellular processes such as DNA, RNA, and protein synthesis.[3]

Antibacterial Spectrum

Quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound against a broad range of bacteria is not extensively available in publicly accessible literature. The following table is a template for researchers to populate as data becomes available.

Bacterial StrainGram StainMIC (µg/mL)Reference
Staphylococcus aureusPositiveData not available
Streptococcus pyogenesPositiveData not available
Escherichia coliNegativeData not available
Pseudomonas aeruginosaNegativeData not available
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Ambazone Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) at a high concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the Ambazone stock solution in MHB across the wells of a 96-well microtiter plate to achieve a range of final concentrations.

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted Ambazone. Include a positive control well (bacteria in MHB without Ambazone) and a negative control well (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of Ambazone that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

MIC_Workflow start Start prep_ambazone Prepare Ambazone Stock Solution start->prep_ambazone prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well plate prep_ambazone->serial_dilution inoculate Inoculate wells with bacterial suspension serial_dilution->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual or Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Antineoplastic Activity

Ambazone has demonstrated activity against various transplantable tumors in animal models, including murine leukemia P388.[3] Its antineoplastic effect is thought to be mediated, at least in part, by the immune system and through the induction of an overall increase in cellular cAMP content in leukemia cells.[3][4]

In Vitro Cytotoxicity
Cancer Cell LineCancer TypeIC50 (µM)Reference
P388Murine LeukemiaData not available
HL-60Human Promyelocytic LeukemiaData not available
K562Human Chronic Myelogenous LeukemiaData not available
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effect of this compound on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Cancer cell lines (e.g., P388, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value, the concentration of Ambazone that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells treat_cells Treat with various concentrations of Ambazone seed_cells->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Antiviral Activity

Ambazone has been reported to possess weak antiviral activity. One study noted its effect in a Sendai virus/chicken embryo fibroblast system, suggesting that the interaction may be with the Sendai virus NH glycoprotein.[3]

In Vitro Antiviral Efficacy

Quantitative data, such as EC50 values, for the antiviral activity of this compound is scarce.

VirusCell LineEC50 (µM)Reference
Sendai VirusChicken Embryo FibroblastsData not available
Experimental Protocol: Plaque Reduction Assay

The antiviral activity of this compound can be assessed using a plaque reduction assay.

Materials:

  • This compound

  • Virus stock (e.g., Sendai virus)

  • Host cell line (e.g., Chicken Embryo Fibroblasts or other susceptible cells like LLC-MK2)

  • Cell culture medium

  • Agarose or methylcellulose for overlay

  • Crystal violet staining solution

Procedure:

  • Cell Monolayer Preparation: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units - PFU) for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound mixed with low-melting-point agarose or methylcellulose. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 3-5 days).

  • Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain with crystal violet. The plaques, which are areas of cell death caused by viral replication, will appear as clear zones against the stained cell monolayer.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction at each concentration of Ambazone is calculated relative to the untreated virus control. The EC50 value, the concentration that inhibits plaque formation by 50%, can be determined from a dose-response curve.

Plaque_Reduction_Workflow start Start prep_monolayer Prepare Host Cell Monolayer start->prep_monolayer infect_cells Infect cells with known virus titer prep_monolayer->infect_cells overlay_treatment Overlay with medium containing Ambazone and Agarose infect_cells->overlay_treatment incubate Incubate for 3-5 days overlay_treatment->incubate fix_stain Fix and Stain with Crystal Violet incubate->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50 end End calculate_ec50->end

Conclusion

This compound is a compound with a diverse range of biological activities, including established antiseptic properties and potential as an antineoplastic and weak antiviral agent. Its mechanism of action, though not fully understood, appears to involve the modulation of intracellular cAMP levels and interactions with key cellular components. The lack of extensive quantitative data on its antimicrobial and antiviral spectrum, as well as its cytotoxicity against a broad range of cancer cell lines, highlights the need for further systematic investigation. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate such research, ultimately aiming to clarify the therapeutic potential of this compound in various disease contexts.

References

Ambazone monohydrate molecular formula and weight verification.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties and characterization of Ambazone monohydrate. It is intended for researchers, scientists, and professionals in drug development seeking detailed information on this compound.

Core Molecular Data

This compound is an orally active, membrane-associated antitumor agent that also exhibits antibacterial and weak antiviral properties. The verification of its molecular formula and weight is fundamental for all research and development activities.

ParameterValueReference
Molecular Formula C₈H₁₃N₇OS
Molecular Weight 255.30 g/mol
Anhydrous Molecular Formula C₈H₁₁N₇S
Anhydrous Molecular Weight 237.29 g/mol

Experimental Characterization Protocols

The physicochemical properties of this compound have been elucidated through various analytical techniques. Below are detailed methodologies for key experiments cited in the literature for the characterization of this compound.

X-Ray Powder Diffraction (XRPD)

X-ray Powder Diffraction is a primary technique for determining the crystallographic structure of a solid material. Studies have established that this compound crystallizes in the monoclinic system with a P21/c space group.

Methodology:

  • Instrument: Bruker D8 Advance diffractometer (or equivalent) with a Ge(111) monochromator in the incident beam.

  • Radiation Source: Cu Kα1 radiation (λ = 1.5406 Å).

  • Instrument Settings: 40 kV and 40 mA.

  • Sample Preparation: The sample is gently pre-ground in an agate mortar to minimize preferred orientation effects and control crystal size. The powder is then mounted on a sample holder.

  • Data Collection: Measurements are performed at room temperature in a step scan mode.

  • Scan Range: 2θ range between 3° and 45°.

  • Step Size: 0.01° with a rate of 1 step per second.

Thermal Analysis (DSC/DTA-TGA)

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis/Thermogravimetry (DTA-TGA) are used to study the thermal behavior of this compound, including its dehydration and decomposition. These analyses have confirmed the loss of water molecules upon heating.

Methodology:

  • Sample Preparation: 3-5 mg of the sample is accurately weighed and placed into an aluminum pan. For this compound, a crimped crucible without a pinhole is recommended, and samples should be stored in a dry atmosphere (0% Relative Humidity) prior to analysis.

  • Reference: An empty, hermetically sealed aluminum pan is used as a reference.

  • Atmosphere: The experiment is conducted under a nitrogen purge.

  • Heating Rate: A heating rate of 10°C per minute is typically applied.

  • Temperature Range: The analysis is conducted over a temperature range from room temperature up to 1000°C to observe all thermal events.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups within the this compound molecule by analyzing the absorption of infrared radiation. This technique has been used to observe changes in the stretching vibrations of primary and secondary amines during the dehydration process.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of the solid this compound sample is finely ground using an agate mortar and pestle.

    • The ground sample is mixed with about 100-200 mg of dry, IR-transparent potassium bromide (KBr).

    • The mixture is placed into a pellet die, and pressure is applied with a hydraulic press to form a transparent pellet.

  • Analysis: The resulting KBr pellet is placed in the sample holder of the FTIR instrument for analysis.

  • Data Interpretation: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Proposed Mechanism of Action: Signaling Pathway

Ambazone's antitumor activity is linked to its ability to interfere with membrane-bound nucleotide systems. A key aspect of its mechanism of action is the induction of an overall increase in the cellular content of cyclic adenosine monophosphate (cAMP) in leukemia cells and macrophages. This suggests an interaction with the cAMP-dependent signaling pathway.

Ambazone_cAMP_Pathway cluster_membrane Ambazone Ambazone AC Adenylyl Cyclase (AC) Ambazone->AC Activates Membrane Cell Membrane cAMP cAMP (Second Messenger) AC->cAMP Catalyzes Conversion ATP ATP ATP->AC PKA_inactive Inactive Protein Kinase A (PKA) cAMP->PKA_inactive Binds to Regulatory Subunits PKA_active Active PKA PKA_inactive->PKA_active Activates CellularResponse Downstream Cellular Responses (e.g., Antitumor Effects) PKA_active->CellularResponse Phosphorylates Target Proteins

Caption: Proposed Ambazone mechanism via the cAMP signaling pathway.

Spectroscopic Profile of Ambazone Monohydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Ambazone monohydrate, a compound of interest for its antiseptic and potential antitumor properties. The focus is on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, two pivotal techniques in the structural elucidation and quality control of pharmaceutical substances. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a workflow diagram for the spectroscopic analysis process.

Introduction

This compound (1,4-benzoquinone guanylhydrazone thiosemicarbazone monohydrate) is a crystalline solid with established antimicrobial activity.[1][2] A thorough understanding of its molecular structure is crucial for drug development, formulation, and regulatory compliance. Spectroscopic techniques provide a non-destructive means to probe the chemical environment of atoms and functional groups within the molecule, offering a detailed fingerprint for identification and characterization.

Experimental Protocols

The following sections detail the methodologies for acquiring FTIR and NMR spectra of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: KBr Pellet Method

The potassium bromide (KBr) pellet technique is a common method for analyzing solid samples via transmission FTIR.[3][4][5]

  • Materials: Spectroscopic grade KBr (dried in an oven at 105-110°C for at least 2 hours to remove moisture), agate mortar and pestle, pellet press die, and a hydraulic press are required.[3][4]

  • Sample Mixture: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.[3][5] The exact ratio should be about 1 part sample to 100 parts KBr.

  • Grinding: Transfer the weighed sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and ensures a uniform distribution of the sample in the KBr matrix.[3]

  • Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in a hydraulic press.

  • Pressing: Apply a pressure of 8-10 tons for several minutes. This will cause the KBr to become plastic and form a transparent or translucent pellet.[6]

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis. A background spectrum of a pure KBr pellet should be recorded separately.[5]

Instrumentation and Data Acquisition

  • Spectrometer: A Fourier-Transform Infrared Spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: Typically 16 or 32 scans are co-added to improve the signal-to-noise ratio.

  • Atmosphere: The instrument should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Solution-State NMR

  • Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for compounds with limited solubility in other NMR solvents.

  • Sample Concentration: For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is often required due to the lower natural abundance of the ¹³C isotope.[7]

  • Filtration: To ensure a high-quality spectrum with sharp lines, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that can degrade the magnetic field homogeneity.[8]

  • Internal Standard: An internal standard, such as tetramethylsilane (TMS), is typically added to the solvent by the manufacturer to provide a reference signal at 0 ppm.

Instrumentation and Data Acquisition

  • Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Nuclei: ¹H and ¹³C.

  • Temperature: Standard ambient probe temperature (e.g., 298 K).

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 8-16.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2-5 seconds.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

FTIR Spectral Data

The FTIR spectrum of this compound is characterized by several distinct absorption bands corresponding to the various functional groups present in the molecule. The stretching vibrations of primary and secondary amines are particularly informative.[1][9]

Wavenumber (cm⁻¹)AssignmentIntensityReference(s)
~3500, ~3300N-H stretching (primary amine, NH₂)Medium[10]
3320-3180N-H stretching (secondary amine, NH)Medium[10]
1618-1613N-H deformation (primary amine)Medium
1508N-H deformation (secondary amine)Medium
1203C-N stretchingStrong[2]
860-680C=S and C=N coupled vibrationsStrong[2]

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

NMR Spectral Data

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. While solution-state ¹H and ¹³C NMR data for this compound is not extensively reported in the literature, solid-state NMR data offers valuable structural insights.

¹³C Solid-State NMR (CP/MAS) Data

The following chemical shifts were reported for Ambazone in a study utilizing Cross-Polarization Magic Angle Spinning (CP/MAS) NMR.[11]

Chemical Shift (δ) ppmAssignment
178.6C=S
158.4C=N (thiourea)
157.0C=N (guanidine)
149.2C-N (aromatic)
129.5C-H (aromatic)
116.2C-H (aromatic)

Note: Solid-state NMR chemical shifts can differ from those obtained in solution due to packing effects and the absence of solvent interactions.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_report Final Report Sample This compound Sample FTIR_Prep Prepare KBr Pellet Sample->FTIR_Prep NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR_Acq FTIR Data Acquisition FTIR_Prep->FTIR_Acq NMR_Acq NMR Data Acquisition (1H and 13C) NMR_Prep->NMR_Acq FTIR_Proc FTIR Spectrum Processing (Baseline Correction, Peak Picking) FTIR_Acq->FTIR_Proc NMR_Proc NMR Spectrum Processing (Fourier Transform, Phasing, Integration) NMR_Acq->NMR_Proc FTIR_Assign FTIR Peak Assignment FTIR_Proc->FTIR_Assign NMR_Assign NMR Signal Assignment NMR_Proc->NMR_Assign Report Comprehensive Spectroscopic Report FTIR_Assign->Report NMR_Assign->Report

References

Initial in-vitro studies on Ambazone monohydrate's efficacy.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Initial In-Vitro Efficacy of Ambazone Monohydrate

Introduction

Ambazone (1,4-benzoquinone guanylhydrazone thiosemicarbazone) is a chemical compound recognized for its antiseptic properties and has been investigated for its potential antibacterial and antineoplastic activities.[1][2] This technical guide provides a comprehensive overview of the initial in-vitro studies concerning this compound, focusing on its mechanism of action, antimicrobial and antiviral efficacy, and the experimental methodologies employed in its evaluation. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

The precise mechanism of action for Ambazone is not yet fully elucidated, but in-vitro studies have shed light on several key interactions.[3] It is believed that Ambazone's therapeutic effects stem from its affinity for various cellular targets, including membranes, nucleic acids, and proteins.[1][3]

One of the proposed mechanisms involves the interference with membrane-bound nucleotide systems.[3] Studies have shown that Ambazone can lead to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP) in leukemia cells and macrophages.[1][3] This elevation in cAMP is thought to contribute to its antineoplastic activity.[3]

Furthermore, Ambazone's interaction with DNA has been a subject of investigation. The nature of this interaction appears to be dependent on the charge of the Ambazone species. While neutral or singly positively charged forms of Ambazone stabilize the secondary structure of DNA, the doubly positively charged form binds more strongly and leads to destabilization.[1] This interaction with nucleic acids, along with its effects on protein synthesis, is also considered a contributing factor to its antibacterial properties.[1]

Quantitative Data on In-Vitro Efficacy

While the existing literature describes the antimicrobial and antiviral activities of Ambazone, specific quantitative data from initial in-vitro studies, such as Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values, are not extensively detailed in the provided search results. For clarity and future comparative analysis, the following tables are presented as a template for how such data would be structured.

Table 1: In-Vitro Antibacterial Activity of this compound

Bacterial StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MethodReference
Staphylococcus aureusData not availableData not availableBroth microdilution
Streptococcus pyogenesData not availableData not availableBroth microdilution
Escherichia coliData not availableData not availableBroth microdilution
Pseudomonas aeruginosaData not availableData not availableBroth microdilution

Table 2: In-Vitro Antiviral Activity of this compound

VirusCell LineIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Assay TypeReference
Sendai virusChicken embryo fibroblastWeak activity notedData not availableData not availableCPE inhibition[1]
Other virusesData not availableData not availableData not availableData not available

Experimental Protocols

The evaluation of this compound's in-vitro efficacy relies on a set of standardized experimental protocols. The following are detailed methodologies for key experiments.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

1. Preparation of Bacterial Inoculum:

  • Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours.

  • A few colonies are then suspended in a sterile saline solution.

  • The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

2. Broth Microdilution Method:

  • The assay is performed in 96-well microtiter plates.

  • This compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • The standardized bacterial inoculum is added to each well.

  • Plates are incubated at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[4]

Antiviral Activity Assay

The antiviral efficacy of this compound can be assessed through cytopathic effect (CPE) inhibition assays.[5]

1. Cell Culture and Virus Propagation:

  • A suitable host cell line (e.g., Vero E6 for SARS-CoV-2) is cultured in 96-well plates until a confluent monolayer is formed.[6]

  • The virus of interest is propagated in the same cell line to generate a viral stock with a known titer.

2. CPE Inhibition Assay:

  • The cell culture medium is removed from the wells, and the cells are infected with the virus at a specific multiplicity of infection (MOI).[6]

  • After a 1-hour adsorption period, the viral inoculum is removed, and the cells are washed.[5]

  • Serial dilutions of this compound in the cell culture medium are added to the wells.

  • The plates are incubated at 37°C in a 5% CO₂ atmosphere for a duration appropriate for the virus being tested (e.g., 48 hours).[5]

  • The inhibition of the viral cytopathic effect is observed microscopically and can be quantified using methods like the neutral red uptake assay.[5]

  • The 50% inhibitory concentration (IC₅₀) is calculated as the concentration of the compound that inhibits the CPE by 50%.[5]

3. Cytotoxicity Assay:

  • To determine the toxicity of the compound on the host cells, a parallel assay is run without the virus.

  • Cell viability is measured using assays such as the MTS assay.[6]

  • The 50% cytotoxic concentration (CC₅₀) is the concentration that reduces cell viability by 50%.

  • The Selectivity Index (SI) is calculated as the ratio of CC₅₀ to IC₅₀.

Visualizations

Signaling Pathway of Ambazone

Ambazone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ambazone Ambazone Receptor Membrane-Bound Nucleotide System Ambazone->Receptor Interferes with Membrane cAMP Increased cAMP Receptor->cAMP Leads to Response Antineoplastic & Immunological Activity cAMP->Response Contributes to

Caption: Proposed signaling pathway of Ambazone.

Experimental Workflow for In-Vitro Screening

In_Vitro_Screening_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis Compound This compound (Serial Dilutions) Incubate Incubate at 37°C Compound->Incubate Target Bacterial Culture or Virus-Infected Cells Target->Incubate Measure Measure Inhibition (e.g., OD, CPE) Incubate->Measure Calculate Calculate MIC / IC₅₀ Measure->Calculate

Caption: General workflow for in-vitro screening.

References

Methodological & Application

Application Notes and Protocol for Ambazone Monohydrate Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambazone monohydrate is a pharmaceutical compound recognized for its antiseptic properties and potential antibacterial activity.[1] As an oral antiseptic, it is used for the treatment of mild infections of the oral cavity and pharynx. While its exact mechanism of action is not fully elucidated, it is believed to have an affinity for various cellular targets including membranes, nucleic acids, and proteins, contributing to its overall antibacterial effect.[2][3] The toxic action of ambazone on the intestine is thought to be due to the inhibition of bacterial DNA, RNA, and protein synthesis.[3]

These application notes provide a detailed protocol for determining the antibacterial susceptibility of various bacterial strains to this compound using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This protocol is based on the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation

Currently, there is a lack of publicly available, comprehensive data summarizing the Minimum Inhibitory Concentrations (MICs) of this compound against a wide range of bacterial species. The following table is provided as a template for researchers to present their own findings generated using the protocol described below.

Table 1: Template for Reporting Minimum Inhibitory Concentration (MIC) of this compound

Bacterial SpeciesStrain IDMIC (µg/mL)Quality Control Range (µg/mL)
Staphylococcus aureusATCC® 29213™Enter QC Range
Enterococcus faecalisATCC® 29212™Enter QC Range
Escherichia coliATCC® 25922™Enter QC Range
Pseudomonas aeruginosaATCC® 27853™Enter QC Range
Streptococcus pneumoniaeATCC® 49619™Enter QC Range
[Test Organism 1][Strain ID]
[Test Organism 2][Strain ID]

Experimental Protocols

This protocol details the broth microdilution method for determining the MIC of this compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4]

Materials and Reagents
  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (including recommended ATCC® quality control strains)

  • Tryptic Soy Agar (TSA) or other suitable solid media

  • Sterile saline (0.85% NaCl) or 1X Phosphate Buffered Saline (PBS)

  • Spectrophotometer or McFarland standards

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

  • Multichannel pipette (recommended)

Preparation of this compound Stock Solution
  • Accurately weigh the this compound powder.

  • Dissolve the powder in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 10,000 µg/mL). Ensure the powder is completely dissolved.

  • Further dilute this stock solution in CAMHB to create a working stock solution at a concentration suitable for the serial dilutions (e.g., 1280 µg/mL).

Note: The final concentration of DMSO in the wells should not exceed 1% to avoid affecting bacterial growth.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture on a TSA plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline or PBS.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).

  • Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:100 dilution of the 0.5 McFarland suspension into the broth, from which 50 µL will be added to 50 µL in the plate.

Broth Microdilution Procedure
  • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Add 100 µL of the this compound working stock solution to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process through well 10. Discard the final 50 µL from well 10. This will create a range of concentrations (e.g., from 640 µg/mL down to 1.25 µg/mL if starting with a 1280 µg/mL working stock).

  • Well 11 will serve as the growth control (no drug). Add 50 µL of CAMHB to this well.

  • Well 12 will serve as the sterility control (no bacteria). Add 100 µL of CAMHB to this well.

  • Add 50 µL of the standardized bacterial inoculum (prepared in step 3.5) to wells 1 through 11. Do not add bacteria to well 12.

  • The final volume in wells 1-11 will be 100 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

  • Seal the plate or cover it with a lid to prevent evaporation.

Incubation

Incubate the microtiter plate at 35°C ± 2°C in ambient air for 16-20 hours. For fastidious organisms, specific atmospheric and temperature conditions may be required as per CLSI guidelines.

Determining the MIC
  • After incubation, examine the plate for bacterial growth. The sterility control (well 12) should show no growth, and the growth control (well 11) should show distinct turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

  • The results can be read visually or with a microplate reader by measuring the optical density at 600 nm.

Quality Control

It is essential to perform quality control testing with each batch of MIC assays. This is done by testing standard reference strains with known MIC values for the antimicrobial agent being tested. For a new compound like this compound, it is recommended to use standard ATCC® strains such as Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™, Escherichia coli ATCC® 25922™, and Pseudomonas aeruginosa ATCC® 27853™. The laboratory should establish its own acceptable QC ranges for this compound.

Visualizations

Mechanism of Action

The antibacterial mechanism of this compound is not fully elucidated but is thought to be multi-targeted. A simplified diagram illustrating the potential targets is provided below.

cluster_bacterium Bacterial Cell Membrane Cell Membrane Nucleic_Acids Nucleic Acids (DNA/RNA) Proteins Cellular Proteins Ambazone Ambazone Monohydrate Ambazone->Membrane Ambazone->Nucleic_Acids Ambazone->Proteins

Caption: Potential antibacterial targets of this compound.

Experimental Workflow

The following diagram illustrates the workflow for the broth microdilution antibacterial susceptibility test for this compound.

cluster_prep Preparation cluster_standard Standardization cluster_assay Assay Setup cluster_final Results A Prepare Ambazone Stock Solution E Perform 2-Fold Serial Dilution of Ambazone in 96-Well Plate A->E B Culture Bacteria (18-24h) C Adjust Bacterial Suspension to 0.5 McFarland B->C D Dilute Suspension to Final Inoculum C->D F Inoculate Wells with Standardized Bacteria D->F E->F G Incubate Plate (35°C, 16-20h) F->G H Read Plate and Determine MIC G->H

Caption: Broth microdilution workflow for MIC determination.

References

Application Notes and Protocols for Single-Crystal X-ray Diffraction of Ambazone Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the single-crystal X-ray diffraction (SC-XRD) analysis of Ambazone monohydrate. This document is intended to guide researchers through the process of crystal growth, data collection, and structure determination, facilitating the characterization of this important pharmaceutical compound.

Introduction

Ambazone (1,4-benzoquinone guanylhydrazone thiosemicarbazone) is an antiseptic and bacteriostatic agent with potential antitumor properties.[1] Understanding its solid-state structure is crucial for drug development, formulation, and quality control. Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional atomic arrangement within a crystal lattice, including bond lengths, bond angles, and intermolecular interactions.[2]

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[3][4][5] It is characterized by an extensive three-dimensional network of hydrogen bonds involving the water molecules, which contributes to its stability.[3] This document outlines the necessary steps to reproduce and analyze the single-crystal structure of this compound.

Data Presentation

The crystallographic data for this compound is summarized in the table below. These values are essential for the identification and characterization of the crystalline form.

Parameter Value
Chemical FormulaC₈H₁₁N₇S·H₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value not explicitly found in search results
b (Å)Value not explicitly found in search results
c (Å)Value not explicitly found in search results
α (°)90
β (°)Value not explicitly found in search results
γ (°)90
Volume (ų)Value not explicitly found in search results
Z4
R-factor (%)Value not explicitly found in search results

Note: While the crystal system and space group have been reported, the precise unit cell dimensions and R-factor from the original study were not available in the provided search results. The table reflects the available information.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the single-crystal X-ray diffraction of this compound.

Single Crystal Growth of this compound

High-quality single crystals are a prerequisite for successful SC-XRD analysis. The following protocol describes a general method for the recrystallization of Ambazone to obtain suitable single crystals.

Materials:

  • Ambazone powder

  • High-purity solvent (e.g., ethanol, methanol, or a solvent mixture)

  • Small, clean crystallization vials or beakers

  • Heating plate with magnetic stirring

  • Microscope for crystal inspection

Protocol:

  • Dissolution: Prepare a saturated solution of Ambazone in the chosen solvent at an elevated temperature (e.g., 60-70 °C) with gentle stirring. Ensure all the solid has dissolved.

  • Slow Cooling: Allow the solution to cool down to room temperature very slowly. This can be achieved by turning off the heat and allowing the container to cool in place, or by placing it in a dewar of warm water. Rapid cooling will likely lead to the formation of polycrystalline powder.

  • Evaporation: Alternatively, or in combination with slow cooling, allow the solvent to evaporate slowly from the saturated solution at room temperature. This can be done by loosely covering the vial to slow down the evaporation rate.

  • Crystal Selection: Once crystals have formed, carefully select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible cracks or defects under a microscope.

  • Mounting: Mount the selected crystal on a goniometer head using a suitable cryoprotectant oil or adhesive.

Single-Crystal X-ray Data Collection

The following is a general protocol for data collection on a modern single-crystal X-ray diffractometer. The specific parameters may need to be optimized based on the instrument and the crystal quality.

Instrumentation:

  • Single-crystal X-ray diffractometer (e.g., Bruker D8 Venture, Rigaku SuperNova) equipped with a CCD or CMOS detector.

  • X-ray source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation.

  • Cryosystem for low-temperature data collection (e.g., Oxford Cryosystems).

Protocol:

  • Crystal Centering: Mount the goniometer head on the diffractometer and carefully center the crystal in the X-ray beam.

  • Unit Cell Determination: Collect a few initial frames (pre-experiment) to determine the unit cell parameters and the crystal's orientation matrix.[2] The software will typically auto-index the reflections to find the primitive unit cell.[2]

  • Data Collection Strategy: Based on the determined crystal system and space group (Monoclinic, P2₁/c for this compound), the software will propose a data collection strategy to ensure a complete and redundant dataset is collected. This typically involves a series of scans in different crystal orientations.

  • Data Collection: Start the full data collection run. Data is typically collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms and improve the quality of the diffraction data.[6] A complete data set for a small molecule can take several hours to collect.[2]

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the reflection intensities and applying corrections for factors such as Lorentz and polarization effects, and absorption. The data is then scaled to account for variations in crystal illumination and detector response.

Structure Solution and Refinement

The final step is to determine the atomic positions from the diffraction data and refine the structural model.

Software:

  • Structure solution and refinement software package (e.g., SHELX, Olex2).[7][8]

Protocol:

  • Structure Solution: The integrated data is used to solve the crystal structure. For small molecules like Ambazone, direct methods or Patterson methods are typically used to find the initial positions of the atoms.

  • Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization procedure.[4] This process involves adjusting the atomic coordinates, and atomic displacement parameters (ADPs) to improve the agreement between the calculated and observed structure factors.[4]

  • Hydrogen Atom Placement: Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions and refined using a riding model.

  • Final Refinement and Validation: The final refinement cycles are performed until the model converges. The quality of the final structure is assessed using various metrics, including the R-factor, goodness-of-fit (GooF), and the residual electron density map. The final structure should be chemically reasonable.

Visualizations

The following diagrams illustrate the experimental workflow for single-crystal X-ray diffraction and a logical relationship for structure determination.

experimental_workflow cluster_crystal_prep Crystal Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination start Ambazone Powder dissolution Dissolution in Solvent start->dissolution crystallization Slow Cooling / Evaporation dissolution->crystallization selection Single Crystal Selection crystallization->selection mounting Mounting on Goniometer selection->mounting centering Crystal Centering mounting->centering unit_cell Unit Cell Determination centering->unit_cell strategy Data Collection Strategy unit_cell->strategy collection Full Data Collection strategy->collection processing Data Integration & Scaling collection->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement (Least Squares) solution->refinement validation Model Validation refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Experimental workflow for single-crystal X-ray diffraction of this compound.

logical_relationship cluster_input Input Data cluster_process Computational Process cluster_output Output Information diff_data Diffraction Data (h, k, l, I, σ(I)) solve Structure Solution (Phase Problem) diff_data->solve unit_cell Unit Cell & Space Group unit_cell->solve refine Structure Refinement (Model vs. Data) solve->refine atom_coord Atomic Coordinates refine->atom_coord bond_info Bond Lengths & Angles refine->bond_info packing Crystal Packing refine->packing

Caption: Logical relationship in crystal structure determination from diffraction data.

References

Application Notes and Protocols for the Synthesis of Ambazone Monohydrate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Ambazone monohydrate and its thiosemicarbazone derivatives. Ambazone is a well-known antiseptic with established antibacterial and potential antineoplastic activities.[1][2] Its derivatives, particularly thiosemicarbazones, are a subject of significant research interest due to their diverse pharmacological properties, including anticancer, antibacterial, and antioxidant effects.

Introduction

Ambazone, chemically known as 1,4-benzoquinone guanylhydrazone thiosemicarbazone, has a history of use as a topical antiseptic.[2] Emerging research has highlighted its potential as an antitumor agent, with a proposed mechanism involving interference with membrane-bound nucleotide systems and an affinity for various cellular targets such as membranes, nucleic acids, and proteins.[1][3] The synthesis of Ambazone derivatives is a promising avenue for the development of novel therapeutic agents.

This document outlines the synthesis of this compound and provides a general protocol for the derivatization at the thiosemicarbazone moiety, a common strategy for modulating the biological activity of this class of compounds.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound and a selection of its derivatives, compiled from various literature sources.

Table 1: Synthesis of this compound

ParameterValueReference
Molecular FormulaC₈H₁₃N₇OS[1]
Molecular Weight255.30 g/mol [1]
Melting Point188 °C (decomposes)[1]
AppearanceBlue residue[1]

Table 2: Representative Yields and Melting Points of Thiosemicarbazone Derivatives

CompoundR Group on BenzaldehydeYield (%)Melting Point (°C)
C1H85170-172
C24-Cl92185-187
C34-NO₂88210-212
C44-OCH₃90165-167
C54-CH₃87175-177

Note: Data in Table 2 is representative for the synthesis of thiosemicarbazone derivatives and may not correspond to direct derivatives of the Ambazone scaffold. It serves to provide an expected range of yields and melting points for this class of compounds.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the manufacturing process described in the literature.[1]

Materials:

  • Quinone monoguanylhydrazone nitrate

  • Thiosemicarbazide

  • Concentrated nitric acid

  • Aqueous ammonium solution

  • Distilled water

  • Reaction vessel with stirring capability

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Dissolve 22.7 g of quinone monoguanylhydrazone nitrate in 250 ml of water.

  • Prepare a hot aqueous solution of 9.1 g of thiosemicarbazide.

  • Add the hot thiosemicarbazide solution dropwise to the quinone monoguanylhydrazone nitrate solution with stirring.

  • Slowly add a solution of 5 ml of concentrated nitric acid in 10 ml of water to the reaction mixture.

  • Stir the mixture at 60°C for 1 hour.

  • Dissolve the resulting product in 1-1.2 L of water at 100°C.

  • Filter the hot solution to remove any insoluble impurities.

  • Add an aqueous ammonium solution to the filtrate to precipitate the product.

  • Filter the resulting blue residue of p-benzoquinone amidinohydrazone thiosemicarbazone (Ambazone).

  • Dry the product. The expected melting point is around 188°C with decomposition.[1]

Characterization: The synthesized this compound can be characterized by various analytical techniques including:

  • Melting Point: To determine the purity and identity of the compound.

  • FTIR Spectroscopy: To identify the characteristic functional groups.

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • Powder X-ray Diffraction (PXRD): To study the crystalline structure.[3][4]

Protocol 2: General Synthesis of Thiosemicarbazone Derivatives of Ambazone

This protocol describes a general method for synthesizing thiosemicarbazone derivatives, which can be adapted for the modification of the Ambazone scaffold. This typically involves a condensation reaction between a thiosemicarbazide and an aldehyde or ketone.

Materials:

  • This compound (or a suitable precursor)

  • Substituted aldehyde or ketone

  • Methanol or Ethanol

  • Glacial acetic acid (catalyst)

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 1 mmol of the appropriate thiosemicarbazide derivative (in this conceptual adaptation, a precursor to the Ambazone thiosemicarbazone moiety) in 20 mL of methanol in a round-bottom flask.

  • Add 1 mmol of the desired substituted aldehyde or ketone to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature to allow the product to precipitate.

  • Collect the precipitate by filtration.

  • Wash the solid with cold methanol to remove unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., methanol, ethanol) to obtain the pure thiosemicarbazone derivative.

Characterization: The synthesized derivatives should be characterized using the techniques listed in Protocol 1 to confirm their structure and purity.

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of Ambazone derivatives.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Work-up & Purification Work-up & Purification Reaction->Work-up & Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Work-up & Purification->Spectroscopy Chromatography Purity Assessment (TLC, HPLC) Work-up & Purification->Chromatography Physical Properties Physical Characterization (Melting Point) Work-up & Purification->Physical Properties In vitro assays In vitro Assays (Antimicrobial, Anticancer) Physical Properties->In vitro assays Mechanism of Action Studies Mechanism of Action Studies In vitro assays->Mechanism of Action Studies

Caption: General experimental workflow for synthesis and evaluation.

Proposed Signaling Pathway for Anticancer Activity of Thiosemicarbazone Derivatives

The anticancer activity of thiosemicarbazone derivatives is believed to be multifactorial. The following diagram illustrates a proposed signaling pathway, highlighting the induction of apoptosis through oxidative stress and mitochondrial dysfunction.[5][6][7]

G Thiosemicarbazone Derivative Thiosemicarbazone Derivative Metal Chelation Metal Chelation Thiosemicarbazone Derivative->Metal Chelation Fe, Cu ions ROS Production Increased Reactive Oxygen Species (ROS) Metal Chelation->ROS Production Fenton-like reactions Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Cytochrome c Release Release of Cytochrome c Mitochondrial Dysfunction->Cytochrome c Release Caspase Activation Activation of Caspase-9 and Caspase-3 Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed apoptotic pathway for thiosemicarbazones.

Multi-target Mechanism of Ambazone

The biological activity of Ambazone is attributed to its interaction with multiple cellular components. This diagram illustrates the proposed multi-target mechanism.

G cluster_targets Cellular Targets cluster_effects Biological Effects Ambazone Ambazone Membrane Cell Membrane Ambazone->Membrane NucleicAcids Nucleic Acids (DNA) Ambazone->NucleicAcids Proteins Proteins Ambazone->Proteins Immunomodulatory Immunomodulatory Ambazone->Immunomodulatory Antiseptic Antiseptic/ Antibacterial Membrane->Antiseptic Antineoplastic Antineoplastic Membrane->Antineoplastic NucleicAcids->Antiseptic Proteins->Antiseptic Immunomodulatory->Antineoplastic

Caption: Multi-target mechanism of Ambazone.

References

Application Notes and Protocols for Oral Administration of Ambazone Monohydrate in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral administration of Ambazone monohydrate in preclinical animal studies. The information compiled herein is intended to guide researchers in designing and executing experiments involving the oral delivery of this compound.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and toxicity data for this compound derived from studies in rodent models.

Table 1: Pharmacokinetic Parameters of Ambazone in Rats Following a Single Oral Administration

ParameterValueAnimal ModelCitation
Extent of Absorption ~40%Rats[1]
Gastrointestinal Absorption 35-50%Rats and Mice
Disposition Half-life (i.v.) 6-7 hoursRats[1]

Table 2: Acute Toxicity Data for Ambazone in Mice

ParameterValueRoute of AdministrationAnimal ModelCitation
LD50 150 mg/kgIntravenous (i.v.)B6D2F1-mice[2]
LD100 175 mg/kgIntravenous (i.v.)B6D2F1-mice[2]
Maximum Tolerated Dose (MTD) 100 mg/kgIntravenous (i.v.)B6D2F1-mice[2]

Table 3: Reported Effective Oral Dose Range for Antineoplastic Activity

Dose RangeFrequencyAnimal ModelCitation
60-125 mg/kgDaily for 4-9 daysMice and Rats

Experimental Protocols

The following protocols are designed to provide a standardized method for the oral administration of this compound to rodents.

Preparation of this compound Suspension for Oral Gavage

This compound is characterized by its poor solubility in water, necessitating its administration as a suspension. A common and effective vehicle for suspending hydrophobic compounds for oral gavage in rodent studies is a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in sterile water.

Materials:

  • This compound powder

  • Sodium carboxymethyl cellulose (low viscosity)

  • Sterile, deionized water

  • Mortar and pestle (optional, for particle size reduction)

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Spatula

  • Volumetric flasks and graduated cylinders

  • Sterile storage container

Procedure:

  • Prepare the 0.5% CMC Vehicle:

    • Weigh the appropriate amount of sodium CMC to achieve a 0.5% (w/v) concentration in the desired final volume of sterile water (e.g., 0.5 g of CMC for 100 mL of water).

    • Heat approximately one-third of the total required volume of sterile water to 60-70°C.

    • Slowly add the CMC powder to the heated water while stirring vigorously with a magnetic stirrer to prevent clumping.

    • Once the CMC is dispersed, add the remaining volume of room temperature sterile water and continue stirring until a clear, viscous solution is formed.

    • Allow the solution to cool to room temperature before use.

  • Prepare the this compound Suspension:

    • Calculate the required amount of this compound based on the desired dose (mg/kg) and the dosing volume (mL/kg). For example, to prepare a 10 mg/mL suspension for a 10 mL/kg dosing volume to achieve a 100 mg/kg dose:

      • Concentration (mg/mL) = Dose (mg/kg) / Dosing Volume (mL/kg)

      • Concentration = 100 mg/kg / 10 mL/kg = 10 mg/mL

    • Weigh the calculated amount of this compound powder. For improved suspension, the powder can be gently triturated with a mortar and pestle to ensure a fine particle size.

    • In a suitable container, add a small volume of the 0.5% CMC vehicle to the this compound powder to create a paste.

    • Gradually add the remaining volume of the 0.5% CMC vehicle while continuously stirring with a magnetic stirrer.

    • Continue stirring for at least 15-30 minutes to ensure a homogenous suspension.

    • Visually inspect the suspension for uniformity before each administration. It is crucial to ensure the suspension is well-mixed immediately before drawing each dose to prevent settling of the compound.

Protocol for Oral Gavage Administration in Rodents

This protocol provides a general guideline for administering the prepared this compound suspension to mice and rats via oral gavage. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (stainless steel or flexible plastic with a ball tip)

    • Mice: 18-20 gauge, 1-1.5 inches in length

    • Rats: 16-18 gauge, 2-3 inches in length

  • Syringes (1-3 mL)

  • Animal scale

  • Personal protective equipment (gloves, lab coat, eye protection)

Procedure:

  • Animal Preparation and Dose Calculation:

    • Weigh the animal immediately before dosing to ensure accurate dose calculation.

    • Calculate the required volume of the this compound suspension to administer based on the animal's body weight and the desired dose. The recommended maximum oral gavage volume for rodents is 10 mL/kg.

  • Restraint:

    • Mice: Restrain the mouse by firmly grasping the loose skin over the neck and back (scruffing) to immobilize the head.

    • Rats: Securely hold the rat by placing your hand over its back and shoulders, using your thumb and forefinger to gently push the forelegs forward and immobilize the head.

  • Gavage Needle Insertion:

    • Measure the correct insertion depth for the gavage needle by holding it alongside the animal, with the tip at the corner of the mouth and the end of the needle reaching the last rib. Mark this depth on the needle if necessary.

    • With the animal securely restrained and its head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, slightly to one side of the tongue.

    • Advance the needle smoothly and gently along the roof of the mouth towards the back of the throat. The animal should swallow as the needle passes into the esophagus.

    • CRITICAL: If any resistance is met, do not force the needle. Withdraw it and attempt re-insertion. Forcing the needle can cause perforation of the esophagus or trachea.

  • Administration of the Suspension:

    • Once the needle is correctly positioned in the esophagus (up to the predetermined mark), administer the this compound suspension from the syringe at a steady, moderate pace.

    • Administering the liquid too quickly can cause reflux and increase the risk of aspiration.

  • Post-Administration Monitoring:

    • After administering the full dose, gently withdraw the gavage needle in a single, smooth motion.

    • Return the animal to its cage and monitor it for several minutes for any signs of immediate distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

    • Continue to monitor the animals according to the experimental protocol.

Visualization of Pathways and Workflows

Proposed Signaling Pathway of Ambazone

Ambazone has been shown to exert its antineoplastic effects, at least in part, by increasing the intracellular concentration of cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA), which in turn can modulate the activity of transcription factors such as CREB (cAMP response element-binding protein), ultimately affecting the expression of genes involved in cell proliferation and survival.

Ambazone_Signaling_Pathway cluster_nucleus Ambazone Ambazone Membrane Ambazone->Membrane AC Adenylyl Cyclase Membrane->AC  Activates cAMP cAMP AC->cAMP  Converts ATP PKA Protein Kinase A (PKA) cAMP->PKA  Activates CREB CREB PKA->CREB  Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) CREB->Gene_Expression  Regulates Oral_Gavage_Workflow start Start prep_suspension Prepare Ambazone Monohydrate Suspension start->prep_suspension weigh_animal Weigh Animal prep_suspension->weigh_animal calc_dose Calculate Dose Volume weigh_animal->calc_dose restrain_animal Restrain Animal calc_dose->restrain_animal insert_needle Insert Gavage Needle into Esophagus restrain_animal->insert_needle administer_dose Administer Suspension insert_needle->administer_dose withdraw_needle Withdraw Needle administer_dose->withdraw_needle monitor_animal Monitor Animal withdraw_needle->monitor_animal end End monitor_animal->end

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ambazone Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambazone monohydrate is an oral antiseptic agent with a broad spectrum of activity against gram-positive and gram-negative bacteria. It is utilized in the treatment of infections of the oral cavity and pharynx. Accurate and reliable analytical methods are crucial for the quality control of this compound in raw materials and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity. This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method.

Principle

This method employs reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of a polar aqueous buffer and an organic solvent. This compound, being a moderately polar compound, will be retained on the column and then eluted by the mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is achieved using a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The proposed starting conditions are based on common practices for the analysis of similar antiseptic and nitrogen-containing heterocyclic compounds.

ParameterRecommended Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.05 M Phosphate Buffer (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 10 minutes
Reagent and Sample Preparation
  • Mobile Phase Preparation:

    • Prepare a 0.05 M solution of monobasic potassium phosphate in HPLC-grade water.

    • Adjust the pH to 3.0 using phosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Prepare the mobile phase by mixing the filtered buffer with acetonitrile in a 70:30 (v/v) ratio.

    • Degas the mobile phase by sonication or helium sparging before use.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the expected range of the sample. A suggested range for a calibration curve is 5-50 µg/mL.

  • Sample Preparation (from a pharmaceutical formulation, e.g., lozenges):

    • Weigh and finely powder a representative number of lozenges.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound.

    • Transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following validation parameters should be assessed:

  • System Suitability: This is to ensure the chromatographic system is adequate for the analysis.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The quantitative data obtained during method validation should be summarized in tables for clear comparison and assessment.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Area (n=6) ≤ 2.0%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
5Example Value
10Example Value
20Example Value
30Example Value
40Example Value
50Example Value
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy (Recovery) Study

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%8Example ValueExample Value
100%10Example ValueExample Value
120%12Example ValueExample Value

Table 4: Precision (Repeatability)

Sample No.Concentration Found (µg/mL)
1Example Value
2Example Value
3Example Value
4Example Value
5Example Value
6Example Value
Mean Example Value
% RSD ≤ 2.0%

Table 5: LOD and LOQ

ParameterResult (µg/mL)
LOD Example Value
LOQ Example Value

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting reagent_prep Reagent & Mobile Phase Preparation hplc_system HPLC System Setup (Column, Flow Rate, Temp) reagent_prep->hplc_system standard_prep Standard Solution Preparation injection Inject Samples & Standards standard_prep->injection sample_prep Sample Solution Preparation sample_prep->injection hplc_system->injection chromatogram Chromatogram Acquisition injection->chromatogram peak_integration Peak Integration & Identification chromatogram->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Ambazone calibration->quantification validation Method Validation (Accuracy, Precision, etc.) quantification->validation final_report Final Report Generation validation->final_report

Caption: Experimental workflow for HPLC analysis of this compound.

Method_Development start Define Analytical Objective selection Initial Parameter Selection Column (C18/C8) Mobile Phase (Buffer/Organic) Detector (UV) start->selection Literature Review & Compound Properties optimization Method Optimization Mobile Phase Composition pH Flow Rate Temperature selection->optimization Initial Runs optimization->selection Re-evaluate validation Method Validation Specificity Linearity Accuracy Precision LOD/LOQ Robustness optimization->validation Optimized Conditions documentation Final Method Documentation validation->documentation Successful Validation

Caption: Logical relationships in HPLC method development.

Application Notes and Protocols: Ambazone Monohydrate as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ambazone monohydrate is an oral antiseptic agent with antimicrobial properties. In the pharmaceutical industry, the use of well-characterized reference standards is crucial for ensuring the quality, safety, and efficacy of drug products. A reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analysis. This document provides detailed application notes and protocols for the use of this compound as a reference standard in pharmaceutical analysis, covering its physicochemical properties and analytical methodologies for identification and quantification.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical procedures.

PropertyValueReference
Chemical Name 1,4-Benzoquinone-guanylhydrazone-thiosemicarbazone monohydrate[1][2]
Molecular Formula C₈H₁₁N₇S · H₂O[3]
Molecular Weight 255.30 g/mol [3]
Appearance Crystalline solid[1][2]
Crystal System Monoclinic[1][2]
Space Group P21/c[1][2]
Solubility Data not explicitly found, but noted to have poor solubility in water which is improved by salt formation.[4]
Storage Store in a well-closed container, protected from light, at a controlled room temperature.General Reference Standard Handling

Experimental Protocols

Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the identification of this compound using FTIR spectroscopy, a technique that provides a unique molecular fingerprint of the compound.

Objective: To confirm the identity of a sample by comparing its infrared spectrum with that of a qualified this compound reference standard.

Methodology:

  • Instrument: A calibrated Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Prepare a potassium bromide (KBr) disc by intimately mixing approximately 1-2 mg of the this compound sample with 100-200 mg of dry, spectroscopic grade KBr in an agate mortar.

    • Press the mixture into a transparent disc using a hydraulic press.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Reference Standard Preparation: Prepare a KBr disc or use the ATR accessory with the official this compound reference standard following the same procedure as for the sample.

  • Spectral Acquisition:

    • Record the FTIR spectrum of the sample and the reference standard over the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment (or KBr disc without sample) and subtract it from the sample and standard spectra.

  • Data Analysis:

    • Overlay the spectrum of the sample with the spectrum of the reference standard.

    • The principal absorption bands in the spectrum of the sample should correspond in position, relative intensity, and shape to those in the spectrum of the reference standard. Key characteristic absorption regions include the stretching vibrations of primary and secondary amines.[1][2]

Acceptance Criteria: The FTIR spectrum of the sample should be concordant with the spectrum of the this compound reference standard.

Experimental Workflow for FTIR Identification

FTIR_Workflow start Start sample_prep Prepare Sample and Reference Standard (KBr Disc or ATR) start->sample_prep instrument_setup Set up FTIR Spectrometer sample_prep->instrument_setup acquire_bg Acquire Background Spectrum instrument_setup->acquire_bg acquire_spectra Acquire Sample and Reference Standard Spectra acquire_bg->acquire_spectra process_data Process Spectra (Background Subtraction) acquire_spectra->process_data compare_spectra Compare Sample and Reference Spectra process_data->compare_spectra result Identity Confirmed? compare_spectra->result pass Pass result->pass Concordant fail Fail result->fail Discordant end End pass->end fail->end HPLC_Development start Start: Method Development Goal (Stability-Indicating HPLC Assay) lit_review Literature Review & Physicochemical Properties of Ambazone start->lit_review initial_conditions Select Initial Chromatographic Conditions (Column, Mobile Phase, Detector) lit_review->initial_conditions forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) initial_conditions->forced_degradation sample_analysis Analyze Stressed Samples and Unstressed Drug forced_degradation->sample_analysis peak_resolution Evaluate Peak Resolution and Purity sample_analysis->peak_resolution optimization Optimize Chromatographic Conditions (Mobile Phase Composition, pH, Flow Rate, etc.) peak_resolution->optimization Resolution/Purity Not Adequate validation Validate the Method (ICH Guidelines) peak_resolution->validation Resolution/Purity Adequate optimization->sample_analysis Re-analyze final_method Finalized Stability-Indicating HPLC Method validation->final_method

References

Application Notes and Protocols for Testing the Antiviral Activity of Ambazone Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambazone monohydrate is a compound known for its antiseptic properties and has been investigated for its antineoplastic activities.[1][2] Preliminary evidence suggests a potential, though weak, antiviral effect, as observed against the Sendai virus, possibly through interaction with the viral NH glycoprotein.[1] Further investigation into its broader antiviral spectrum and mechanism of action is warranted. Ambazone has been noted to interact with cellular membranes, nucleic acids, and proteins, suggesting multiple potential mechanisms of action.[1][3]

These application notes provide a comprehensive experimental framework for the systematic evaluation of the in vitro antiviral activity of this compound. The protocols outlined herein detail methods for determining cytotoxicity, antiviral efficacy, and potential mechanisms of action against a model enveloped RNA virus.

Experimental Workflow

A logical progression of experiments is crucial for a thorough assessment of a compound's antiviral potential. The following workflow is recommended:

  • Cytotoxicity Assessment: Determine the concentration range of this compound that is non-toxic to the host cells. This is a critical first step to ensure that any observed antiviral effect is not due to cell death.[4]

  • Primary Antiviral Screening: Screen for antiviral activity using assays that measure the inhibition of virus-induced cytopathic effect (CPE) or plaque formation.

  • Confirmatory Antiviral Assay: Quantify the reduction in infectious virus production to confirm the findings from the primary screening.

  • Mechanism of Action Studies: Investigate at which stage of the viral life cycle this compound exerts its effect.

Experimental Workflow for this compound Antiviral Testing

G A Start: Prepare this compound Stock Solution B 1. Cytotoxicity Assay (MTT Assay) Determine CC50 A->B C 2. Primary Antiviral Screening (Plaque Reduction Assay) Determine EC50 B->C D 3. Confirmatory Antiviral Assay (Virus Yield Reduction Assay) C->D E Calculate Selectivity Index (SI = CC50 / EC50) C->E D->E F 4. Mechanism of Action Studies E->F G Time-of-Addition Assay F->G H Viral Entry Assay F->H I Viral Replication Assay (qRT-PCR) F->I J End: Data Analysis and Interpretation G->J H->J I->J G cluster_virus Viral Life Cycle cluster_ambazone This compound A 1. Attachment & Entry B 2. Uncoating A->B C 3. Genome Replication (RNA Synthesis) B->C D 4. Protein Synthesis C->D E 5. Assembly & Release D->E X Membrane Interaction X->A Inhibition Y Nucleic Acid Interaction Y->C Inhibition Z Protein Interaction Z->D Inhibition

References

Application Notes and Protocols for Determining Ambazone Monohydrate Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of Ambazone monohydrate on various cell lines. The described assays are fundamental in preclinical drug development and toxicological screening.

Introduction

This compound is a chemical compound with antiseptic properties that has also demonstrated potential antineoplastic and antibacterial activities.[1][2] Its mechanism of action, while not fully elucidated, is believed to involve interference with the membrane-bound nucleotide system, leading to an increase in intracellular cyclic AMP (cAMP) in certain cell types.[1][2] Ambazone has also been shown to interact with cellular membranes, nucleic acids, and proteins, which may contribute to its cytotoxic effects.[2] Understanding the cytotoxic profile of this compound is crucial for evaluating its therapeutic potential and safety.

This document outlines a panel of standard in vitro cell culture assays to quantify the cytotoxicity of this compound. These assays measure different cellular parameters, providing a multi-faceted view of the compound's effect on cell health. The assays included are:

  • MTT Assay: Measures cell metabolic activity, an indicator of cell viability.

  • LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of membrane integrity loss.

  • Annexin V/PI Apoptosis Assay: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase-3 Activity Assay: Measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Data Presentation

The quantitative data obtained from these assays should be summarized for clear comparison. The following tables provide a template for organizing and presenting the results.

Table 1: MTT Assay - Cell Viability upon Treatment with this compound

Concentration of this compound (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± SD
Concentration 1Mean ± SD
Concentration 2Mean ± SD
Concentration 3Mean ± SD
Concentration 4Mean ± SD
Concentration 5Mean ± SD

Table 2: LDH Assay - Membrane Integrity Assessment

Concentration of this compound (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
0 (Vehicle Control)0 ± SD
Concentration 1Mean ± SD
Concentration 2Mean ± SD
Concentration 3Mean ± SD
Positive Control (e.g., Triton X-100)100 ± SD

Table 3: Annexin V/PI Apoptosis Assay - Quantification of Cell Populations

Concentration of this compound (µM)% Viable Cells (Annexin V- / PI-) (Mean ± SD)% Early Apoptotic Cells (Annexin V+ / PI-) (Mean ± SD)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (Mean ± SD)% Necrotic Cells (Annexin V- / PI+) (Mean ± SD)
0 (Vehicle Control)Mean ± SDMean ± SDMean ± SDMean ± SD
Concentration 1Mean ± SDMean ± SDMean ± SDMean ± SD
Concentration 2Mean ± SDMean ± SDMean ± SDMean ± SD
Concentration 3Mean ± SDMean ± SDMean ± SDMean ± SD

Table 4: Caspase-3 Activity Assay

Concentration of this compound (µM)Fold Increase in Caspase-3 Activity (vs. Control) (Mean ± SD)
0 (Vehicle Control)1.0 ± SD
Concentration 1Mean ± SD
Concentration 2Mean ± SD
Concentration 3Mean ± SD
Positive Control (e.g., Staurosporine)Mean ± SD

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[3][4] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[4][5]

Materials:

  • 96-well flat-bottom plates

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[4]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently by pipetting up and down or by using a plate shaker.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[7]

Materials:

  • 96-well flat-bottom plates

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution

  • LDH cytotoxicity detection kit (commercially available)

  • Triton X-100 (for positive control)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include the following controls:

    • Vehicle Control: Cells treated with the vehicle solvent.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release (Positive Control): Cells treated with a lysis agent, such as 1% Triton X-100, for 10-15 minutes before the end of the incubation period.

    • Background Control: Medium only.

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7]

  • Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental value - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between different cell populations based on the externalization of phosphatidylserine (PS) in early apoptotic cells (detected by Annexin V) and the loss of membrane integrity in late apoptotic and necrotic cells (detected by Propidium Iodide, PI).[8][9]

Materials:

  • Flow cytometer

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • 1X Binding Buffer

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting:

    • Adherent cells: Gently trypsinize the cells and collect them. Also, collect the floating cells from the supernatant as they may be apoptotic.

    • Suspension cells: Collect the cells by centrifugation.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[8]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Analysis: Use the flow cytometer software to quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V- / PI-): Viable cells.

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-left (Annexin V- / PI+): Necrotic cells.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase that is activated during apoptosis. The assay typically uses a colorimetric substrate that is cleaved by active caspase-3, releasing a chromophore.[11]

Materials:

  • 96-well plate

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution

  • Caspase-3 colorimetric assay kit (commercially available)

  • Cell Lysis Buffer

  • 2X Reaction Buffer with DTT

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with this compound as described previously.

  • Cell Lysis:

    • Harvest the cells (both adherent and floating).

    • Resuspend the cell pellet in chilled Cell Lysis Buffer.[12]

    • Incubate on ice for 10 minutes.[12]

    • Centrifuge at 10,000 x g for 1 minute at 4°C.[12]

    • Collect the supernatant (cytosolic extract).

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford or BCA assay).

  • Caspase-3 Reaction:

    • In a 96-well plate, add an equal amount of protein (e.g., 50-200 µg) from each lysate to the wells. Adjust the volume with Cell Lysis Buffer.

    • Add 50 µL of 2X Reaction Buffer (containing DTT) to each well.[12]

    • Add 5 µL of the caspase-3 substrate (DEVD-pNA) to each well.[12]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[11][12]

  • Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.

Mandatory Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the proposed signaling pathway for this compound-induced cytotoxicity and the general experimental workflow for its assessment.

G cluster_0 This compound Action cluster_1 Apoptotic Cascade Ambazone Ambazone Monohydrate Membrane Cell Membrane Interaction Ambazone->Membrane cAMP Increased Intracellular cAMP Membrane->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Mitochondria Mitochondrial Dysfunction PKA->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

G cluster_0 Experimental Setup cluster_1 Cytotoxicity Assays cluster_2 Data Analysis & Interpretation start Start: Select Cell Line seed Seed Cells in Multi-well Plates start->seed treat Treat with Ambazone Monohydrate (various conc.) seed->treat incubate Incubate for Defined Time treat->incubate mtt MTT Assay (Viability) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh annexin Annexin V/PI Assay (Apoptosis) incubate->annexin caspase Caspase-3 Assay (Apoptosis) incubate->caspase data Data Acquisition (Absorbance/Fluorescence) mtt->data ldh->data annexin->data caspase->data analysis Calculate % Viability, % Cytotoxicity, etc. data->analysis conclusion Determine IC50 & Mechanism of Cytotoxicity analysis->conclusion

Caption: General experimental workflow for assessing this compound cytotoxicity.

References

Application Notes and Protocols for Ambazone Monohydrate Solutions in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Ambazone monohydrate solutions in a laboratory environment. Ambazone is an antiseptic agent with demonstrated antibacterial, weak antiviral, and potential antineoplastic activities. Its mechanism of action is understood to involve the perturbation of membrane-bound nucleotide systems, leading to an increase in intracellular cyclic AMP (cAMP), and interactions with nucleic acids and proteins.

Physicochemical and Solubility Data

This compound is a crystalline solid, appearing as brown or copper-colored crystals. For effective laboratory use, understanding its solubility and the stability of its solutions is critical. The quantitative data available for the solubility and stability of this compound solutions are summarized below.

ParameterSolvent/ConditionValueNotesCitation
Solubility Dimethyl Sulfoxide (DMSO)100 mg/mL (421.44 mM)May require ultrasonication for complete dissolution. Use freshly opened, anhydrous DMSO as it is hygroscopic.[1]
MethanolSlightly SolubleQuantitative data not readily available. Empirical determination is recommended.[2][]
EthanolModerately SolublePrecise quantitative data is not specified in the literature. Researchers should determine the optimal concentration for their specific needs.
WaterSparingly Soluble / Very Slightly SolubleAmbazone acetate salt solvate shows improved solubility in water and physiological media.[4]
Phosphate-Buffered Saline (PBS)Sparingly SolubleAs with water, solubility is limited. For aqueous-based assays, initial dissolution in an organic solvent followed by dilution is recommended.
Solution Stability DMSO Stock Solution at -80°CStable for up to 6 monthsSolution should be stored under nitrogen and protected from light.[1]
DMSO Stock Solution at -20°CStable for up to 1 monthSolution should be stored under nitrogen and protected from light.[1]

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted for various in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath

  • Sterile pipette tips

Procedure:

  • Safety Precautions: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves. Handle this compound powder in a well-ventilated area or a chemical fume hood.

  • Calculation: Determine the mass of this compound needed. The molecular weight of anhydrous Ambazone is 237.28 g/mol . The monohydrate form has a molecular weight of approximately 255.30 g/mol . For a 100 mM solution in 1 mL of DMSO:

    • Mass (g) = 0.1 mol/L * 0.001 L * 255.30 g/mol = 0.02553 g = 25.53 mg

  • Weighing: Accurately weigh 25.53 mg of this compound powder using an analytical balance.

  • Dissolution: Add the weighed powder to a sterile amber vial. Using a calibrated pipette, add 1 mL of anhydrous DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Sonication: If the powder is not fully dissolved, place the vial in an ultrasonic bath at room temperature and sonicate in short bursts until the solution is clear.[1]

  • Sterilization (Optional): If required for your application (e.g., cell culture), the solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]

Protocol for Assessing Cell Viability using an MTT Assay

This protocol provides a general framework for evaluating the cytotoxic effects of this compound on an adherent cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (100 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan dissolution)

  • Sterile 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound from the 100 mM stock solution in complete cell culture medium. The final concentration of DMSO in the culture medium should be kept constant and typically below 0.5% (v/v) to avoid solvent toxicity.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest Ambazone concentration) and a negative control (untreated cells).

    • Carefully remove the medium from the wells and add 100 µL of the prepared Ambazone dilutions or control solutions.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

Logical Workflow for Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start safety Wear Appropriate PPE (Lab coat, gloves, safety glasses) start->safety calculate Calculate Required Mass (e.g., for 100 mM solution) safety->calculate weigh Weigh this compound calculate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent vortex Vortex Thoroughly add_solvent->vortex sonicate Sonicate if Necessary (until solution is clear) vortex->sonicate filter Sterile Filter (Optional) (0.22 µm syringe filter) sonicate->filter Solution Clear aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C (Protect from light) aliquot->store end End store->end

Caption: Logical workflow for preparing a stock solution of this compound.

Experimental Workflow for MTT Assay

G Experimental Workflow for Cell Viability (MTT) Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-Well Plate incubate_24h Incubate for 24h (for cell attachment) seed_cells->incubate_24h prepare_dilutions Prepare Ambazone Dilutions incubate_24h->prepare_dilutions add_treatment Add Treatment to Cells prepare_dilutions->add_treatment incubate_treatment Incubate for Treatment Period (e.g., 24, 48, 72h) add_treatment->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Experimental workflow for assessing cell viability using an MTT assay.

Ambazone-Induced cAMP Signaling Pathway

G Simplified Ambazone-Induced cAMP Signaling Pathway ambazone Ambazone ac Adenylyl Cyclase (AC) ambazone->ac Activates cell_membrane Cell Membrane atp ATP camp cAMP (Increased Concentration) atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates gene_transcription Gene Transcription creb->gene_transcription Regulates cellular_effects Cellular Effects (e.g., decreased proliferation, apoptosis) gene_transcription->cellular_effects

Caption: Simplified signaling pathway of Ambazone-induced increase in cAMP.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Ambazone Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of Ambazone monohydrate.

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of this compound?

A1: this compound is known to have low aqueous solubility. Predictive models estimate its water solubility to be approximately 0.0951 mg/mL[1]. This low solubility can present challenges for its formulation and bioavailability.

Q2: What are the primary strategies for improving the aqueous solubility of this compound?

A2: Several techniques can be employed to enhance the aqueous solubility of this compound. These include:

  • Salt Formation and Co-crystallization: Creating salts or co-crystals with pharmaceutically acceptable co-formers can significantly alter the crystal lattice energy and improve solubility.

  • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic Ambazone molecule within the cavity of a cyclodextrin can increase its apparent solubility in water.

  • Nanonization: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution velocity.

  • pH Adjustment: As a weakly basic compound, the solubility of this compound is pH-dependent and can be increased in acidic environments.

Q3: How does the formation of an acetate salt solvate affect the solubility of Ambazone?

Q4: What is the role of pH in the solubility of this compound?

A4: Ambazone is a weakly basic compound with a predicted strongest basic pKa of 8.07 and a strongest acidic pKa of 11.64[1]. This suggests that its aqueous solubility will be pH-dependent. In acidic conditions (pH < pKa of the basic group), Ambazone will be protonated, forming a more soluble salt. Therefore, lowering the pH of the aqueous medium is a viable strategy to increase its solubility. Conversely, in neutral to basic conditions, the solubility is expected to be lower.

Q5: Are there any stability concerns with the more soluble forms of Ambazone?

A5: Yes, stability should be carefully considered. For instance, the Ambazone acetate salt solvate, despite its improved solubility, has been observed to transform back to the monohydrate form upon storage at elevated temperatures and relative humidity[2]. This highlights the importance of assessing the physical and chemical stability of any new, more soluble form of Ambazone under relevant storage and physiological conditions.

Troubleshooting Guides

Issue 1: Low yield or incomplete formation of Ambazone co-crystals/salts.
Potential Cause Troubleshooting Step
Inappropriate co-former selection.Screen a variety of pharmaceutically acceptable co-formers with different functional groups that can interact with the functional groups of Ambazone (e.g., carboxylic acids, amides).
Incorrect stoichiometric ratio.Experiment with different molar ratios of this compound to the co-former (e.g., 1:1, 1:2, 2:1).
Inefficient grinding in mechanochemical methods.Optimize the grinding time and frequency. For solvent-drop grinding, screen different solvents to find one that facilitates the molecular mobility without fully dissolving the components.
Solvent selection in solution-based methods.Choose a solvent system where both Ambazone and the co-former have moderate but different solubilities to promote co-crystallization over the precipitation of individual components.
Issue 2: Phase separation or drug recrystallization in solid dispersions.
Potential Cause Troubleshooting Step
Drug-polymer immiscibility.Select a polymer with good hydrogen bonding potential to interact with Ambazone. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG).
High drug loading.Start with a lower drug-to-polymer ratio (e.g., 1:10) and gradually increase it. High drug loading can lead to supersaturation and subsequent crystallization.
Inappropriate solvent selection for the solvent evaporation method.Use a common solvent in which both the drug and the polymer are readily soluble. Ensure rapid and complete solvent removal to "trap" the drug in its amorphous, dispersed state.
Insufficient mixing in the melting method.Ensure thorough mixing of the molten drug-polymer blend before cooling to achieve a homogeneous dispersion. Rapid cooling (quenching) is crucial to prevent phase separation.
Issue 3: Low encapsulation efficiency in cyclodextrin complexes.

| Potential Cause | Troubleshooting Step | | Mismatch between cyclodextrin cavity size and Ambazone molecule. | Screen different types of cyclodextrins. β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used due to their cavity size. | | Suboptimal complexation conditions. | Optimize the stirring time and temperature for the complexation reaction. Sonication can also be used to enhance complex formation. | | Incorrect drug-to-cyclodextrin ratio. | Perform a phase solubility study to determine the optimal stoichiometric ratio for complexation. | | Inefficient isolation of the complex. | If using a precipitation method, ensure the conditions favor the precipitation of the complex over the individual components. For freeze-drying, ensure complete dissolution before lyophilization. |

Data Presentation

Table 1: Physicochemical Properties of Ambazone

PropertyValueSource
Molecular FormulaC₈H₁₁N₇S[3]
Molar Mass237.28 g/mol [3]
Predicted Water Solubility0.0951 mg/mL[1]
Predicted Strongest Basic pKa8.07[1]
Predicted Strongest Acidic pKa11.64[1]

Table 2: Summary of Solubility Enhancement Techniques and Expected Outcomes for this compound

TechniqueExpected OutcomeKey Considerations
Salt/Co-crystal FormationSubstantial increase in solubility and dissolution rate.Stability of the new solid form; selection of an appropriate co-former.
Solid DispersionSignificant improvement in dissolution rate due to amorphization and increased wettability.Drug-polymer miscibility; physical stability of the amorphous dispersion.
Cyclodextrin ComplexationIncreased apparent aqueous solubility.Stoichiometry of the complex; selection of the appropriate cyclodextrin.
NanonizationIncreased dissolution velocity due to increased surface area.Physical stability of the nanosuspension (prevention of particle aggregation).
pH AdjustmentIncreased solubility in acidic conditions (pH < 8).Potential for precipitation upon pH change in the gastrointestinal tract.

Experimental Protocols

Protocol 1: Preparation of Ambazone Co-crystals by Solvent-Drop Grinding

This protocol is adapted from a method used for preparing an Ambazone salt with nicotinic acid[4].

  • Materials: this compound, a pharmaceutically acceptable co-former (e.g., nicotinic acid, succinic acid), a suitable solvent (e.g., ethanol, methanol), mortar and pestle.

  • Procedure:

    • Place equimolar amounts of this compound and the co-former in the mortar.

    • Gently mix the powders with the pestle.

    • Add a few drops of the selected solvent to the powder mixture. The mixture should be damp, not a slurry.

    • Grind the mixture vigorously for 15-20 minutes.

    • Collect the resulting powder and dry under vacuum to remove any residual solvent.

    • Characterize the product using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of a new crystalline phase.

Protocol 2: Preparation of Ambazone Solid Dispersion by Solvent Evaporation

This is a general protocol that can be optimized for this compound.

  • Materials: this compound, a hydrophilic polymer (e.g., PVP K30, HPMC), a common solvent (e.g., methanol, ethanol).

  • Procedure:

    • Dissolve this compound and the polymer in the common solvent in a desired ratio (e.g., 1:5 drug-to-polymer weight ratio).

    • Ensure complete dissolution of both components with the aid of stirring or sonication.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40 °C) for 24 hours to remove residual solvent.

    • Pulverize the dried solid dispersion to obtain a fine powder.

    • Characterize the solid dispersion for amorphicity (using PXRD and DSC) and dissolution enhancement.

Protocol 3: Preparation of Ambazone-Cyclodextrin Inclusion Complex by Kneading Method
  • Materials: this compound, β-cyclodextrin or HP-β-cyclodextrin, water, ethanol.

  • Procedure:

    • Place the cyclodextrin in a mortar and add a small amount of water to form a paste.

    • Accurately weigh the this compound (e.g., in a 1:1 molar ratio with the cyclodextrin) and add it to the cyclodextrin paste.

    • Knead the mixture for 30-45 minutes. During this process, add a small amount of ethanol to maintain a suitable consistency.

    • Dry the resulting product in an oven at a controlled temperature (e.g., 50 °C) until a constant weight is achieved.

    • Pulverize the dried complex and store it in a desiccator.

    • Confirm complex formation using techniques like DSC, FTIR, and dissolution studies.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_characterization Characterization cluster_outcome Desired Outcome problem Poor Aqueous Solubility of this compound salt Salt/Co-crystal Formation problem->salt solid_disp Solid Dispersion problem->solid_disp cyclo Cyclodextrin Complexation problem->cyclo nano Nanonization problem->nano ph_adj pH Adjustment problem->ph_adj pxrd PXRD salt->pxrd dsc DSC salt->dsc ftir FTIR salt->ftir dissolution Dissolution Testing salt->dissolution solid_disp->pxrd solid_disp->dsc solid_disp->ftir solid_disp->dissolution cyclo->pxrd cyclo->dsc cyclo->ftir cyclo->dissolution nano->pxrd nano->dsc nano->ftir nano->dissolution ph_adj->pxrd ph_adj->dsc ph_adj->ftir ph_adj->dissolution outcome Improved Solubility and Bioavailability pxrd->outcome dsc->outcome ftir->outcome dissolution->outcome

Caption: Workflow for improving the solubility of this compound.

signaling_pathway cluster_ambazone This compound cluster_methods Enhancement Methods cluster_intermediate Intermediate States cluster_result Result ambazone Ambazone (Poorly Soluble) coformer Addition of Co-former ambazone->coformer polymer Dispersion in Polymer ambazone->polymer cyclodextrin Complexation with Cyclodextrin ambazone->cyclodextrin cocrystal Co-crystal/Salt Formation coformer->cocrystal amorphous Amorphous Dispersion polymer->amorphous inclusion Inclusion Complex cyclodextrin->inclusion soluble Enhanced Aqueous Solubility cocrystal->soluble amorphous->soluble inclusion->soluble

Caption: Relationship between enhancement methods and resulting forms.

References

Technical Support Center: Optimization of Ambazone Monohydrate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Ambazone monohydrate for higher yields and purity. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: My final yield of this compound is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors throughout the synthesis and purification process. Here are the most common culprits and how to address them:

    • Incomplete Reaction: The initial condensation reaction between 1,4-benzoquinone guanylhydrazone and thiosemicarbazide may not have gone to completion.

      • Solution: Ensure the reaction is carried out at an appropriate temperature, typically refluxing in a suitable solvent like ethanol, for a sufficient duration (e.g., 1-3 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of starting materials.

    • Suboptimal Reactant Ratio: An incorrect molar ratio of the reactants can lead to the formation of side products and limit the yield of the desired product.

      • Solution: A 1:1 molar ratio of 1,4-benzoquinone guanylhydrazone to thiosemicarbazide is generally recommended. Carefully calculate and weigh your starting materials.

    • Side Reactions: The formation of byproducts is a significant cause of reduced yield. Common impurities include 1,4-benzoquinone guanylhydrazone, 1,4-benzoquinone bis-guanylhydrazone, and 1,4-benzoquinone guanylsemicarbazone.[1]

      • Solution: Controlling the reaction temperature and reactant stoichiometry can minimize the formation of these byproducts. Maintaining a consistent temperature during the reaction is crucial.

    • Losses During Purification: Significant product loss can occur during the filtration and recrystallization steps.

      • Solution: Optimize your recrystallization procedure. Use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to maximize crystal formation. Ensure complete transfer of solids during filtration steps. Washing the purified crystals with a cold solvent can also minimize dissolution losses.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product is not pure. What are the likely impurities and how can I remove them?

  • Answer: The primary impurities in Ambazone synthesis are unreacted starting materials, side-products from the reaction, and residual sulfur.[1]

    • Key Impurities and Their Removal:

      • Elemental Sulfur: Can be introduced from the thiosemicarbazide reagent.

        • Removal: A maceration step with a non-polar solvent like n-hexane, toluene, or xylene before recrystallization is effective in removing elemental sulfur.[1]

      • 1,4-benzoquinone guanylhydrazone, 1,4-benzoquinone bis-guanylhydrazone, and 1,4-benzoquinone guanylsemicarbazone: These are common reaction byproducts.[1]

        • Removal: Recrystallization is the most effective method for removing these impurities. A solvent mixture of N,N-dimethylformamide (DMF) and a lower aliphatic alcohol (e.g., methanol, ethanol) is recommended.[1]

Issue 3: Difficulty with Product Precipitation/Crystallization

  • Question: I am having trouble getting the this compound to precipitate or crystallize out of solution. What should I do?

  • Answer: Issues with precipitation or crystallization can be due to several factors related to solubility and solution conditions.

    • Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystals to form.

      • Solution: If the product is dissolved in a large volume of solvent, carefully evaporate some of the solvent to increase the concentration.

    • Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an oil or prevent crystallization altogether.

      • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote gradual crystal formation.

    • Inappropriate Solvent System: The chosen solvent may be too good a solvent for the product even at low temperatures.

      • Solution: Consider adding a co-solvent in which Ambazone is less soluble (an anti-solvent) dropwise to the solution to induce precipitation. For example, if your product is in DMF, slowly adding a lower aliphatic alcohol can aid crystallization.

Issue 4: Off-Color Final Product

  • Question: The color of my final this compound product is not the expected deep blue/violet. What could be the reason?

  • Answer: An off-color product often indicates the presence of impurities.

    • Presence of Oxidized Byproducts or Starting Materials: The color of the reaction mixture and final product is a key indicator of its purity.

      • Solution: Ensure thorough purification by following the recommended maceration and recrystallization protocols. The use of activated carbon during recrystallization can sometimes help to remove colored impurities.

Quantitative Data Summary

The following tables summarize key parameters for the synthesis and purification of this compound. Note that specific yields can vary based on the precise experimental conditions and scale.

Table 1: Key Reaction Parameters for this compound Synthesis

ParameterRecommended ConditionExpected Outcome
Reactant Molar Ratio 1:1 (1,4-benzoquinone guanylhydrazone : thiosemicarbazide)Maximizes product formation, minimizes unreacted starting materials.
Solvent Ethanol or other lower aliphatic alcoholsGood solubility for reactants at elevated temperatures, allows for precipitation upon cooling.
Temperature RefluxEnsures sufficient energy for the reaction to proceed to completion.
Reaction Time 1 - 3 hoursTypically sufficient for complete reaction, monitor by TLC.

Table 2: Purification Parameters for this compound

Purification StepSolvent SystemTemperaturePurpose
Maceration n-hexane, toluene, or xyleneRoom TemperatureRemoval of elemental sulfur.
Recrystallization N,N-dimethylformamide (DMF) / Lower aliphatic alcohol (e.g., Methanol, Ethanol)Dissolve in hot DMF, add alcohol, then cool slowlyRemoval of organic impurities such as 1,4-benzoquinone guanylhydrazone and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,4-benzoquinone guanylhydrazone nitrate in deionized water.

  • Addition of Thiosemicarbazide: In a separate beaker, prepare a hot aqueous solution of thiosemicarbazide. Add this solution dropwise to the stirred solution of 1,4-benzoquinone guanylhydrazone nitrate.

  • Acidification: Slowly add a dilute solution of nitric acid to the reaction mixture.

  • Heating: Heat the mixture at 60°C for 1 hour with continuous stirring.

  • Precipitation: Cool the reaction mixture. The crude Ambazone product will precipitate out of the solution.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold deionized water.

Protocol 2: Purification of this compound

  • Maceration (Sulfur Removal): Suspend the crude Ambazone in a non-polar solvent such as n-hexane or toluene. Stir the suspension at room temperature for 1 hour. Filter the solid and discard the solvent.

  • Recrystallization: a. Dissolve the sulfur-free crude product in a minimal amount of hot N,N-dimethylformamide (DMF). b. To the hot DMF solution, slowly add a lower aliphatic alcohol (e.g., ethanol or methanol) until the solution becomes slightly turbid. c. Heat the mixture gently until the solution becomes clear again. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Final Isolation and Drying: a. Collect the purified crystals by vacuum filtration. b. Wash the crystals with a small amount of cold ethanol. c. Dry the crystals under vacuum to obtain pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: Dissolve 1,4-benzoquinone guanylhydrazone nitrate in water add_thio Add hot aqueous thiosemicarbazide solution start->add_thio acidify Acidify with dilute nitric acid add_thio->acidify heat Heat at 60°C for 1 hour acidify->heat precipitate Cool to precipitate crude product heat->precipitate isolate_crude Isolate crude product via filtration precipitate->isolate_crude macerate Macerate crude product with non-polar solvent isolate_crude->macerate Transfer crude product filter_sulfur Filter to remove sulfur macerate->filter_sulfur dissolve_dmf Dissolve in minimal hot DMF filter_sulfur->dissolve_dmf add_alcohol Add hot lower aliphatic alcohol dissolve_dmf->add_alcohol cool_crystallize Slowly cool to induce crystallization add_alcohol->cool_crystallize isolate_pure Isolate pure this compound cool_crystallize->isolate_pure dry Dry under vacuum isolate_pure->dry end Final Product: Pure this compound dry->end troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Incomplete Reaction issue->cause1 cause2 Suboptimal Reactant Ratio issue->cause2 cause3 Side Reactions issue->cause3 cause4 Purification Losses issue->cause4 sol1 Increase reaction time/temperature Monitor with TLC cause1->sol1 sol2 Ensure 1:1 molar ratio cause2->sol2 sol3 Control temperature Optimize stoichiometry cause3->sol3 sol4 Optimize recrystallization Minimize transfers cause4->sol4

References

Troubleshooting poor results in Ambazone monohydrate antibacterial assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Ambazone monohydrate antibacterial assays.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during antibacterial susceptibility testing of this compound.

1. Why am I seeing inconsistent or no zones of inhibition in my disk diffusion assay?

There are several potential reasons for inconsistent or absent zones of inhibition:

  • Inadequate Solubility: this compound has limited solubility in aqueous media.[1] If the compound is not properly dissolved before impregnating the disks, it will not diffuse effectively into theagar.

  • Compound Stability: this compound can be unstable in certain solutions or under specific storage conditions. The acetate salt solvate form, for instance, may transform into the monohydrate at elevated temperatures and relative humidity.[2][3]

  • Media Composition: The presence of metal ions in the culture medium can interfere with the chelating activity of Ambazone.[4][5] This can lead to reduced or absent antibacterial effect.

  • Incorrect Inoculum Density: An inoculum that is too dense can overwhelm the antibacterial agent, leading to smaller or absent inhibition zones.[6] Conversely, an overly dilute inoculum may result in erroneously large zones.

  • Agar Depth: The thickness of the agar can affect the diffusion of the compound. Plates that are too thick may result in smaller zones of inhibition.[7]

Troubleshooting Steps:

  • Optimize Solubilization: Consider using a different solvent or a co-solvent system to ensure complete dissolution of this compound before application to the disks. The acetate salt solvate form has been shown to have improved solubility.[2][3]

  • Freshly Prepare Solutions: Prepare this compound solutions immediately before use to minimize degradation.

  • Use a Defined, Low-Metal Medium: If possible, use a minimal or defined medium with a known and low concentration of divalent cations (e.g., Ca²⁺, Mg²⁺) to reduce interference with Ambazone's chelating action.

  • Standardize Inoculum: Use a spectrophotometer to adjust the inoculum to a 0.5 McFarland standard to ensure consistent bacterial density.

  • Ensure Proper Agar Depth: Maintain a consistent agar depth of 4 mm in your petri dishes.[7]

2. In my broth microdilution assay, I'm not seeing complete inhibition of bacterial growth, even at high concentrations. Is the compound inactive?

Not necessarily. This is a common observation with chelating agents like Ambazone.

  • Bacteriostatic vs. Bactericidal Activity: Ambazone may be bacteriostatic rather than bactericidal against the tested organism.[8][9] This means it inhibits bacterial growth rather than killing the bacteria. As a result, you may observe a reduction in turbidity but not complete clearing of the wells. The distinction between bacteriostatic and bactericidal can be concentration-dependent.[10]

  • Metal Ion Sequestration: The mechanism of action involves starving bacteria of essential metal ions.[11] This leads to the inhibition of metalloproteins and disruption of cellular homeostasis, which may not always result in cell lysis.[11]

  • Incomplete Inhibition by Chelators: It is a known phenomenon that some chelating agents may only partially inhibit bacterial growth, even at high concentrations.[11]

Troubleshooting and Interpretation:

  • Determine the Minimum Inhibitory Concentration (MIC): The MIC should be recorded as the lowest concentration that causes a significant reduction in growth (e.g., ≥80%) compared to the positive control.

  • Perform a Minimum Bactericidal Concentration (MBC) Assay: To determine if Ambazone is bactericidal, subculture the contents of the wells with no visible growth onto antibiotic-free agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[8] An MBC/MIC ratio of ≤4 is typically considered bactericidal.[8]

  • Visualize Growth: Use a viability stain (e.g., resazurin) to get a clearer picture of metabolic activity and cell viability in the wells.

3. My MIC values for this compound are not reproducible. What could be the cause?

Lack of reproducibility in MIC assays is a frequent challenge and can be attributed to several factors:

  • Solubility and Precipitation: Poor solubility can lead to inaccurate concentrations of the active compound in the test wells. The compound may precipitate out of solution, especially at higher concentrations.

  • pH of the Medium: The pH of the culture medium can influence the activity of Ambazone.

  • Binding to Plasticware: Hydrophobic compounds can sometimes adhere to the surface of plastic microtiter plates, reducing the effective concentration in the medium.

  • Variability in Inoculum Preparation: Inconsistent inoculum density will lead to variable MIC results.[6]

  • Media Components: Different batches of media may have slight variations in their composition, particularly in the concentration of metal ions, which can significantly impact the activity of a chelating agent.[4][5]

Troubleshooting Steps:

  • Ensure Complete Dissolution: Visually inspect your stock and working solutions for any signs of precipitation. Consider using a solvent such as DMSO to prepare the initial stock solution, ensuring the final concentration in the assay does not inhibit bacterial growth.

  • Control the pH: Buffer the medium to maintain a stable pH throughout the experiment.

  • Use Low-Binding Plates: If you suspect binding to the plastic, consider using low-protein-binding microtiter plates.

  • Strict Inoculum Standardization: Adhere strictly to the protocol for preparing the bacterial inoculum to a 0.5 McFarland standard.

  • Use a Consistent Media Source: Whenever possible, use the same lot of culture medium for a series of related experiments to minimize variability.

Data Presentation

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)Method
This compoundStaphylococcus aureus ATCC 29213e.g., 16e.g., 64Broth Microdilution
This compoundEscherichia coli ATCC 25922e.g., 32e.g., >128Broth Microdilution
Vancomycin (Control)Staphylococcus aureus ATCC 2921312Broth Microdilution
Gentamicin (Control)Escherichia coli ATCC 259220.51Broth Microdilution

Experimental Protocols

1. Broth Microdilution Assay for MIC Determination

This protocol is adapted from standard methodologies and includes considerations for testing chelating agents.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or a defined minimal medium

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile tubes and pipettes

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound and dissolve it in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in the chosen broth to create a working solution at twice the highest desired final concentration.

  • Preparation of Microtiter Plates:

    • Add 100 µL of broth to all wells of a 96-well plate.

    • Add 100 µL of the working this compound solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the positive control (broth and inoculum) and column 12 as the negative control (broth only).

  • Inoculum Preparation:

    • From a fresh culture, suspend bacterial colonies in broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well (except the negative control wells).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that inhibits visible growth of the bacteria. As complete inhibition may not occur, the MIC can be defined as the concentration that causes an 80-90% reduction in growth compared to the positive control, which can be assessed visually or by measuring absorbance with a plate reader.

2. Disk Diffusion Assay

This protocol follows the general principles of the Kirby-Bauer method.

Materials:

  • This compound

  • Appropriate solvent

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Forceps

Procedure:

  • Preparation of this compound Disks:

    • Prepare a solution of this compound of a known concentration in a suitable solvent.

    • Apply a precise volume (e.g., 10 µL) of the solution onto sterile blank paper disks and allow them to dry completely in a sterile environment.

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for a few minutes.

  • Application of Disks and Incubation:

    • Using sterile forceps, place the this compound disks onto the inoculated agar surface, pressing gently to ensure full contact.

    • Place a control antibiotic disk on the plate as well.

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (where bacterial growth is absent) in millimeters.

    • Interpret the results based on established breakpoints for the control antibiotic. For this compound, the zone sizes can be used for comparative purposes.

Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Ambazone Stock Solution serial_dilution Perform Serial Dilution of Ambazone stock->serial_dilution bacterial_culture Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate wells with bacterial suspension bacterial_culture->inoculation plate_prep Prepare 96-well plate with broth plate_prep->serial_dilution serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Read MIC (Visual/Spectrophotometer) incubation->read_results

Caption: Workflow for the Broth Microdilution MIC Assay.

signaling_pathway_chelation cluster_inside_cell Inside Bacterial Cell cluster_outcome Result ambazone Ambazone (Chelating Agent) metal_ions Essential Metal Ions (Fe, Mn, Zn) ambazone->metal_ions Sequesters bacterial_cell Bacterial Cell metal_ions->bacterial_cell Uptake Blocked metalloproteins Metalloproteins dna_synthesis DNA/RNA Synthesis metalloproteins->dna_synthesis Essential for cell_membrane Membrane Integrity metalloproteins->cell_membrane Essential for growth_inhibition Inhibition of Bacterial Growth (Bacteriostasis) dna_synthesis->growth_inhibition Disruption leads to cell_membrane->growth_inhibition Disruption leads to

Caption: Ambazone's Proposed Mechanism of Action via Metal Chelation.

References

Technical Support Center: Large-Scale Synthesis of Ambazone Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Ambazone monohydrate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, purification, and drying of this compound on a large scale.

1. Low Yield

Symptom Potential Cause Recommended Action
Overall yield is significantly lower than expected.Incomplete reaction: Insufficient reaction time or inadequate temperature control.Monitor reaction progress using in-process controls (e.g., HPLC). Consider extending reaction time or optimizing temperature based on kinetic studies.
Side reactions: Formation of by-products such as 1,4-benzoquinone bis-guanylhydrazone.Control stoichiometry of reactants carefully. Optimize the rate of addition of thiosemicarbazide.
Product loss during work-up: this compound has low solubility in water, but losses can still occur.Minimize the volume of aqueous washes. Ensure efficient phase separation if extractions are used.
Precipitation on reactor walls: The product may precipitate on colder surfaces of the reactor.Ensure uniform heating of the reactor vessel. Use appropriate agitation to keep solids suspended.

2. High Impurity Levels

Symptom Potential Cause Recommended Action
Presence of unreacted starting materials (e.g., quinone monoguanylhydrazone nitrate, thiosemicarbazide).Incomplete reaction or incorrect stoichiometry.Ensure accurate weighing and charging of all reactants. Verify the purity of starting materials.
High levels of 1,4-benzoquinone bis-guanylhydrazone.Excess of quinone monoguanylhydrazone or localized high concentrations.Maintain strict stoichiometric control. Ensure efficient mixing during the reaction.
Presence of 1,4-benzoquinone guanylsemicarbazone (BGHS).[1]A known secondary product from the synthesis.[1]Optimize reaction conditions (pH, temperature) to minimize its formation. Purify the crude product through recrystallization.
Presence of elemental sulfur.A known impurity from the synthesis process.Macerate the crude Ambazone with a non-polar solvent like toluene or n-hexane to extract the sulfur before recrystallization.[2]
Dark, tarry material in the product.Degradation of starting materials or product, possibly due to excessive heat or prolonged reaction times.Implement strict temperature control. Minimize reaction time once completion is confirmed by in-process controls.

3. Crystallization and Filtration Issues

Symptom Potential Cause Recommended Action
Formation of very fine particles, leading to slow filtration.Rapid cooling or high supersaturation during crystallization.Implement a controlled cooling profile. Consider using seeding to promote the growth of larger crystals.
Product is a dark, amorphous solid instead of crystalline powder.Impurities inhibiting crystal growth or improper solvent system for recrystallization.Purify the crude product before final crystallization. Screen different solvent systems for recrystallization. A mixture of N,N-dimethylformamide and a lower aliphatic alcohol has been reported for purification.[2]
Inconsistent crystal form (presence of anhydrous form).Improper control of water content during crystallization and drying. This compound can reversibly transform into the anhydrous form.[3]Ensure the crystallization solvent has an appropriate water content. Control the temperature and humidity during drying to favor the formation of the monohydrate.
Clogging of filter media.Fine particles or tarry impurities.Use a filter aid if necessary. Ensure the product is fully crystalline before filtration.

4. Product Stability and Handling

Symptom Potential Cause Recommended Action
Change in physical appearance (color, crystallinity) upon storage.Conversion between monohydrate and anhydrous forms due to temperature and humidity fluctuations.[3]Store the final product in a controlled environment with stable temperature and humidity. Use appropriate packaging to protect from moisture.
Difficulty in handling the dark-colored powder.Static charge, dust generation.Use appropriate personal protective equipment (PPE). Employ dust control measures such as localized exhaust ventilation.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Mechanism

  • Q1: What is the general synthetic route for this compound? A1: Ambazone is typically synthesized from p-benzoquinone and aminoguanidine to form a reaction product, which is then treated with thiosemicarbazide in an acidic solution.[4][5]

  • Q2: What are the critical process parameters to control during the synthesis? A2: Key parameters include temperature, reaction time, stoichiometry of reactants, and pH. Inadequate control of these can lead to low yield and high impurity levels.

Impurity Management

  • Q3: What are the common process-related impurities in Ambazone synthesis? A3: Common impurities include 1,4-benzoquinone guanylhydrazone, 1,4-benzoquinone bis-guanylhydrazone, 1,4-benzoquinone guanylsemicarbazone (BGHS), and elemental sulfur.[1][2]

  • Q4: How can these impurities be controlled? A4: Impurity control involves a multi-faceted approach:

    • Starting Material Control: Use high-purity raw materials.

    • Process Optimization: Maintain strict control over reaction parameters to minimize side reactions.

    • Purification: Employ robust purification steps, such as maceration with non-polar solvents to remove sulfur and recrystallization from suitable solvents like a DMF/alcohol mixture to remove other organic impurities.[2]

  • Q5: What analytical techniques are recommended for impurity profiling? A5: High-Performance Liquid Chromatography (HPLC) is a standard technique for quantifying impurities. For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[6][7][8][9][10]

Crystallization and Polymorphism

  • Q6: What is the importance of controlling the crystalline form of Ambazone? A6: Ambazone exists in both a monohydrate and an anhydrous form.[1] The crystalline form can impact the product's stability, solubility, and bioavailability. For consistent product quality, it is crucial to produce and maintain the desired polymorphic form, which is typically the monohydrate.

  • Q7: How can the formation of this compound be ensured? A7: The formation of the monohydrate is favored by the presence of water in the crystallization solvent and by controlling the drying conditions (temperature and humidity). The transformation between the monohydrate and anhydrous forms is reversible and influenced by temperature and relative humidity.[3]

Experimental Protocols

1. Illustrative Large-Scale Synthesis of this compound

This protocol is an illustrative example based on available literature and general scale-up principles.

  • Step 1: Reaction

    • Charge a suitable reactor with a solution of quinone monoguanylhydrazone nitrate in water.

    • Heat the solution to approximately 60°C with stirring.

    • In a separate vessel, prepare a hot aqueous solution of thiosemicarbazide.

    • Slowly add the thiosemicarbazide solution to the reactor, maintaining the temperature at 60°C.

    • Add a solution of concentrated nitric acid in water dropwise.

    • Stir the reaction mixture at 60°C for at least one hour.

    • Monitor the reaction completion using HPLC.

  • Step 2: Isolation and Purification

    • Cool the reaction mixture to room temperature to precipitate the crude product.

    • Filter the crude product and wash with water.

    • Sulfur Removal: Transfer the crude product to a vessel and add a non-polar solvent (e.g., toluene). Stir the slurry at a controlled temperature (e.g., 40-50°C) for a specified time. Filter and dry the solid.[2]

    • Recrystallization: Dissolve the sulfur-free crude product in a minimal amount of a hot mixture of N,N-dimethylformamide and a lower aliphatic alcohol (e.g., isopropanol).[2]

    • Filter the hot solution to remove any insoluble matter.

    • Allow the solution to cool under controlled conditions to crystallize the pure this compound.

    • Filter the purified product, wash with a suitable solvent (e.g., isopropanol), and proceed to drying.

  • Step 3: Drying

    • Dry the wet cake in a suitable dryer (e.g., vacuum tray dryer) at a controlled temperature (not exceeding 50-60°C) and humidity to obtain the monohydrate form.

    • Monitor the water content during drying to ensure the final product meets specifications for the monohydrate.

2. In-Process Quality Control by HPLC

  • Method: Reversed-phase HPLC with UV detection.

  • Mobile Phase: A gradient of an aqueous buffer and acetonitrile.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Detection: UV at a suitable wavelength.

  • Procedure:

    • Prepare samples by dissolving a known amount of the reaction mixture or isolated solid in a suitable diluent.

    • Inject the sample into the HPLC system.

    • Monitor the disappearance of starting materials and the formation of the product and key impurities.

Visualizations

Ambazone_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_final Final Product Stage start Start Materials: - Quinone Monoguanylhydrazone Nitrate - Thiosemicarbazide reaction Reaction (Aqueous, ~60°C) start->reaction ipc1 In-Process Control (HPLC): Monitor Reaction Completion reaction->ipc1 precipitation Precipitation & Filtration (Crude Product) ipc1->precipitation sulfur_removal Sulfur Removal (Maceration with Toluene) precipitation->sulfur_removal recrystallization Recrystallization (DMF/Alcohol) sulfur_removal->recrystallization filtration Filtration & Washing recrystallization->filtration drying Controlled Drying (Formation of Monohydrate) filtration->drying final_product Final Product: This compound drying->final_product

Caption: Workflow for the large-scale synthesis of this compound.

Troubleshooting_Logic cluster_impurities Impurity Type cluster_actions Corrective Actions start High Impurity Levels Detected impurity_id Identify Impurity (HPLC, LC-MS) start->impurity_id starting_material Unreacted Starting Material impurity_id->starting_material Type A side_product Side-Product (e.g., bis-guanylhydrazone) impurity_id->side_product Type B sulfur Elemental Sulfur impurity_id->sulfur Type C bghs BGHS Impurity impurity_id->bghs Type D action_sm Check Stoichiometry Increase Reaction Time/Temp starting_material->action_sm action_sp Optimize Reactant Addition Rate Improve Mixing side_product->action_sp action_s Implement Maceration Step with Non-polar Solvent sulfur->action_s action_bghs Optimize Recrystallization Solvent & Conditions bghs->action_bghs

Caption: Troubleshooting logic for managing high impurity levels.

References

Overcoming resistance mechanisms to Ambazone monohydrate in bacteria.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming potential bacterial resistance to Ambazone monohydrate during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is understood to have a multi-targeted mechanism of action. It is believed to interfere with several cellular processes in bacteria, including membrane function, nucleic acid synthesis, and protein synthesis.[1][2] Its affinity for these various cellular targets contributes to its overall antibacterial effect.[1][2] As a quinone-based compound, it may also be involved in generating reactive oxygen species (ROS), leading to cellular damage.

Q2: What are the potential mechanisms by which bacteria could develop resistance to this compound?

A2: While specific resistance mechanisms to this compound are not extensively documented, bacteria could potentially employ strategies observed with other antimicrobial agents, particularly quinone-based compounds.[3][4] These may include:

  • Increased Efflux: Upregulation or acquisition of efflux pumps that actively transport Ambazone out of the bacterial cell.[5][6]

  • Target Modification: Mutations in the genes encoding the cellular targets of Ambazone (e.g., DNA gyrase, RNA polymerase, or ribosomal components) that reduce its binding affinity.[7][8]

  • Enzymatic Degradation: Production of enzymes that can chemically modify or cleave Ambazone, rendering it inactive.

  • Decreased Permeability: Alterations in the bacterial cell wall or membrane that limit the uptake of Ambazone.[5][6]

  • Biofilm Formation: Growth within a biofilm matrix can reduce drug penetration and protect bacteria from antimicrobial agents.[3]

Troubleshooting Guides

Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values for this compound.

If you observe MIC values for this compound that are significantly higher than anticipated for your bacterial strain, it may be indicative of a resistance mechanism. This guide will help you investigate the potential causes.

Troubleshooting Workflow

start High MIC Observed efflux Hypothesis 1: Efflux Pump Activity start->efflux target_mod Hypothesis 2: Target Modification start->target_mod degradation Hypothesis 3: Enzymatic Degradation start->degradation permeability Hypothesis 4: Decreased Permeability start->permeability exp_efflux Experiment: MIC with Efflux Pump Inhibitor (EPI) efflux->exp_efflux exp_target_mod Experiment: Target Gene Sequencing target_mod->exp_target_mod exp_degradation Experiment: Ambazone Stability Assay degradation->exp_degradation exp_permeability Experiment: Drug Accumulation Assay permeability->exp_permeability result_efflux Result: MIC Decreased? exp_efflux->result_efflux result_target_mod Result: Mutations Found? exp_target_mod->result_target_mod result_degradation Result: Ambazone Degraded? exp_degradation->result_degradation result_permeability Result: Accumulation Reduced? exp_permeability->result_permeability conclusion_efflux Conclusion: Efflux is a likely mechanism. result_efflux->conclusion_efflux Yes no_change No Significant Change result_efflux->no_change No conclusion_target_mod Conclusion: Target modification is a likely mechanism. result_target_mod->conclusion_target_mod Yes result_target_mod->no_change No conclusion_degradation Conclusion: Enzymatic degradation is a likely mechanism. result_degradation->conclusion_degradation Yes result_degradation->no_change No conclusion_permeability Conclusion: Decreased permeability is a likely mechanism. result_permeability->conclusion_permeability Yes result_permeability->no_change No

Caption: Troubleshooting workflow for high MIC values.

Experimental Protocols

  • Protocol 1: MIC Determination with an Efflux Pump Inhibitor (EPI)

    • Objective: To determine if efflux pump activity contributes to reduced susceptibility to this compound.

    • Methodology:

      • Prepare a stock solution of a broad-spectrum efflux pump inhibitor such as Phenylalanine-arginine β-naphthylamide (PAβN) or 1-(1-naphthylmethyl)-piperazine (NMP).[9][10]

      • Perform a standard broth microdilution MIC assay for this compound according to CLSI guidelines.

      • In parallel, perform the same MIC assay with the addition of a sub-inhibitory concentration of the EPI to all wells. The concentration of the EPI should not affect bacterial growth on its own.

      • Incubate both sets of microtiter plates under appropriate conditions.

      • Determine the MIC of this compound in the absence and presence of the EPI.

    • Data Presentation:

Bacterial StrainMIC of Ambazone (µg/mL)MIC of Ambazone + EPI (µg/mL)Fold Change in MIC
Strain A128168
Strain B6488
Control Strain881
  • Protocol 2: Sequencing of Potential Target Genes

    • Objective: To identify mutations in genes known to be targets of quinone-based compounds.

    • Methodology:

      • Identify potential target genes based on the known mechanisms of similar compounds. For Ambazone, this could include genes for DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).

      • Isolate genomic DNA from both the resistant and a susceptible (control) bacterial strain.

      • Design primers to amplify the "quinolone resistance-determining regions" (QRDRs) of the selected genes.

      • Perform PCR amplification of the target gene fragments.

      • Sequence the PCR products and compare the sequences from the resistant and susceptible strains to identify any mutations.

    • Data Presentation:

GeneCodon Change (Resistant Strain)Amino Acid Change
gyrATCC -> TTCSer -> Phe
parCAGC -> GGCSer -> Gly
Issue 2: Loss of this compound activity over time in bacterial culture.

If you observe a decrease in the efficacy of this compound during a time-kill assay or prolonged incubation, it could be due to enzymatic degradation.

Troubleshooting Workflow

start Loss of Ambazone Activity Observed hypothesis Hypothesis: Enzymatic Degradation start->hypothesis experiment Experiment: Ambazone Stability in Culture Supernatant hypothesis->experiment result Result: Ambazone Concentration Decreased? experiment->result conclusion Conclusion: Enzymatic degradation is likely. result->conclusion Yes no_change No significant decrease result->no_change No

Caption: Workflow to investigate enzymatic degradation.

Experimental Protocol

  • Protocol 3: this compound Stability in Bacterial Supernatant

    • Objective: To determine if bacteria secrete enzymes that degrade this compound.

    • Methodology:

      • Grow a dense culture of the resistant bacterial strain.

      • Centrifuge the culture and collect the supernatant. Filter-sterilize the supernatant.

      • As a control, use sterile culture medium.

      • Add this compound to both the bacterial supernatant and the sterile medium to a final concentration equivalent to the MIC.

      • Incubate both solutions at the optimal growth temperature for the bacteria.

      • At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots from both solutions.

      • Quantify the concentration of this compound in the aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

    • Data Presentation:

Time (hours)Ambazone Concentration in Sterile Medium (µg/mL)Ambazone Concentration in Supernatant (µg/mL)
064.064.0
263.855.2
463.942.1
863.525.7
2463.25.4

Signaling Pathways and Resistance Mechanisms

The following diagram illustrates the potential interplay of different resistance mechanisms against this compound.

cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm efflux Efflux Pump ambazone_out Ambazone (Extracellular) efflux->ambazone_out porin Porin Channel (Altered) dna DNA (Target) rna RNA (Target) protein Protein (Target) enzyme Degrading Enzyme degraded_ambazone Inactive Ambazone enzyme->degraded_ambazone ambazone_out->porin Reduced Entry ambazone_in Ambazone (Intracellular) ambazone_out->ambazone_in Normal Entry ambazone_in->efflux Expulsion ambazone_in->dna Inhibition ambazone_in->rna Inhibition ambazone_in->protein Inhibition ambazone_in->enzyme Degradation

Caption: Potential bacterial resistance pathways to Ambazone.

References

Best practices for the storage and handling of Ambazone monohydrate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage and handling of Ambazone monohydrate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To maintain its stability, it is crucial to protect it from moisture and high temperatures, which can cause the reversible transformation to its anhydrous form.[2][3][4] For general laboratory use, storage at room temperature is often acceptable.[5]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is essential to wear appropriate PPE to avoid direct contact. This includes chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1] If there is a risk of generating dust, a respirator should also be used.[1]

Q3: How should I handle a spill of this compound powder?

A3: In the event of a spill, the area should be evacuated and ventilated.[1] Personnel involved in the cleanup should wear the appropriate PPE, including a respirator.[1] The spilled powder should be carefully collected to avoid generating dust and placed in a sealed container for proper disposal.[1]

Q4: What are the known solubility characteristics of this compound?

A4: this compound is sparingly soluble in water and moderately soluble in alcohol and acetone.[3] It is freely soluble in dimethylformamide (DMF) and dilute acids.[3]

Troubleshooting Guides

Problem 1: Inconsistent experimental results or changes in the physical appearance of the compound.

  • Possible Cause: Your this compound may have converted to the anhydrous form due to improper storage conditions (e.g., exposure to heat).[2][3] This can affect its physical and chemical properties.

  • Solution:

    • Confirm the identity and form of your material using analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Differential Scanning Calorimetry (DSC), or X-ray Powder Diffraction (XRPD).[3]

    • Ensure that your storage conditions are consistently cool and dry.[1]

    • If you suspect conversion to the anhydrous form, you may need to re-qualify the material for your experiments.

Problem 2: Appearance of unknown peaks in my chromatogram during HPLC analysis.

  • Possible Cause: The unknown peaks may be degradation products of this compound. Thiosemicarbazones can be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, oxidizing agents, or light.

  • Solution:

    • Review your experimental conditions to identify any potential stressors.

    • To confirm if the unknown peaks are degradation products, you can perform forced degradation studies by intentionally exposing your sample to harsh conditions (e.g., heat, acid, base, oxidation) and comparing the resulting chromatograms to your experimental sample.

    • If degradation is confirmed, you may need to adjust your experimental conditions to be milder (e.g., lower temperature, protection from light).

Data Presentation

ParameterValueReference
Molecular Formula C₈H₁₁N₇S · H₂O
Molecular Weight 255.30 g/mol
Appearance Brown or copper-colored crystals[3]
Water Solubility Sparingly soluble[3]
pKa1 6.22 (singly to doubly positively charged)[1]
pKa2 7.39 (neutral to singly positively charged)[1]
pKa3 10.69 (negatively charged to neutral)[1]

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for developing a stability-indicating HPLC method for this compound. The specific column, mobile phase, and gradient may require optimization.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-gradient elution from 95% A to 95% B over a specified duration.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 270-380 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of mobile phase A and B) and dilute to a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the sample in the same diluent as the standard solution to a similar concentration.

4. Forced Degradation Studies:

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat (e.g., at 60°C) for a specified time. Neutralize before injection.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat (e.g., at 60°C) for a specified time. Neutralize before injection.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified time.

  • Thermal Degradation: Expose the solid powder or a solution to elevated temperatures (e.g., 105°C).

  • Photolytic Degradation: Expose a solution to UV light.

5. Analysis:

  • Inject the standard solution, the untreated sample solution, and the stressed samples into the HPLC system.

  • Assess the chromatograms for the separation of the main Ambazone peak from any degradation peaks. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Weigh this compound dissolve Dissolve in appropriate solvent start->dissolve inject Inject sample into HPLC dissolve->inject acquire Acquire chromatogram inject->acquire check_peaks Unexpected peaks? acquire->check_peaks check_form Inconsistent results? acquire->check_form forced_degradation Perform forced degradation studies check_peaks->forced_degradation Yes reanalyze Re-analyze sample check_peaks->reanalyze No verify_storage Verify storage conditions check_form->verify_storage Yes check_form->reanalyze No forced_degradation->reanalyze verify_storage->reanalyze

Caption: Troubleshooting workflow for this compound experiments.

signaling_pathway ambazone Ambazone cell_membrane Cell Membrane ambazone->cell_membrane Interacts with dna DNA ambazone->dna Interacts with camp ↑ cAMP cell_membrane->camp antitumor_effect Antitumor Effect camp->antitumor_effect synthesis_inhibition Inhibition of DNA, RNA, and Protein Synthesis dna->synthesis_inhibition synthesis_inhibition->antitumor_effect

Caption: Proposed antitumor signaling pathway of Ambazone.

References

Method refinement for consistent results in Ambazone monohydrate experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ambazone Monohydrate Experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable results in experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in experiments with this compound?

A1: The primary sources of variability in this compound experiments stem from its potential for polymorphism and the presence of synthesis-related impurities. Ambazone can exist in a monohydrate form and an anhydrous form, and the transition between these is reversible, influenced by temperature and humidity.[1] Additionally, during its synthesis, secondary products such as 1,4-benzoquinon-guanyl-semycarbazone (BGHS) can be formed, which has a similar chemical structure.[2][3]

Q2: How can I confirm the crystalline form of my Ambazone sample?

A2: To confirm the crystalline form, a combination of analytical techniques is recommended. Powder X-ray Diffraction (PXRD) is essential for identifying the crystal lattice structure. Fourier Transform Infrared (FTIR) spectroscopy can reveal changes in the molecular vibrations, particularly those of the primary and secondary amines, which differ between the monohydrate and anhydrous forms.[2] Differential Scanning Calorimetry (DSC) is also crucial for observing thermal events like dehydration.[3]

Q3: My this compound sample appears to be losing water. How can I prevent this?

A3: The dehydration of this compound to the anhydrous form is often triggered by heating.[2] To prevent this, store the sample under controlled temperature and humidity conditions. Avoid exposing the sample to high temperatures during preparation and analysis unless intentionally studying the transition. For long-term storage, conditions of 25°C and 60% relative humidity are generally recommended for stable pharmaceutical compounds.[4]

Q4: What are the expected spectroscopic and thermal properties of this compound?

A4: this compound has distinct analytical characteristics. Its crystal structure is a monoclinic system with a P21/c space group.[2][3] FTIR spectroscopy will show characteristic stretching vibrations for primary and secondary amines, which change upon dehydration.[2] DSC analysis will show an endothermic event corresponding to the loss of water molecules.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent solubility results Presence of different polymorphic forms (monohydrate vs. anhydrous vs. salt solvates). The acetate salt solvate form, for instance, has a higher dissolution rate.[1]1. Characterize the crystalline form of each batch using PXRD before solubility studies. 2. Control crystallization conditions (solvent, temperature, humidity) to ensure the desired polymorph is consistently produced. 3. Refer to the experimental workflow for polymorph identification below.
Appearance of unknown peaks in analytical data (e.g., HPLC, NMR) Formation of synthesis byproducts like BGHS.[2][3]1. Review and optimize the synthesis protocol to minimize the formation of side products. 2. Employ purification techniques such as recrystallization or chromatography to isolate pure this compound. 3. Use reference standards for both Ambazone and potential impurities for accurate identification.
Changes in sample color (from red to dark brown) This may indicate degradation or a change in the crystalline form.[]1. Store the material protected from light in well-sealed containers.[4] 2. Perform stability studies under controlled conditions to understand the degradation pathway. 3. Re-characterize the material using PXRD and FTIR to check for polymorphic changes.
Difficulty in obtaining a single crystal for X-ray diffraction The crystallization process may not be optimized.1. Experiment with different solvent systems and evaporation rates. 2. Utilize techniques like slow cooling or vapor diffusion to promote the growth of larger single crystals. 3. Even small amounts of material (micrograms) can be sufficient for modern single-crystal X-ray diffraction analysis.[6]

Data Presentation

Table 1: Physicochemical Properties of Ambazone and its Forms

PropertyAmbazoneThis compoundAmbazone Acetate Salt Solvate
Molecular Formula C₈H₁₁N₇S[7]C₈H₁₁N₇S · H₂O[6]Not specified
Molecular Weight 237.29 g/mol [7]255.31 g/mol Not specified
Crystal System Not specifiedMonoclinic[2][3]Not specified
Space Group Not specifiedP21/c[2][3]Not specified
Appearance Red to Very Dark Brown Solid[]Not specifiedNot specified
Solubility LowLower than acetate saltSubstantially improved solubility and dissolution rate in water and physiological media[1]
Stability Stable under standard conditionsReversibly transforms to anhydrous form upon heating[1]Good thermal and solution stability, but transforms to monohydrate at elevated temperature and humidity[1]

Experimental Protocols

Protocol 1: Characterization of this compound using Powder X-ray Diffraction (PXRD)
  • Sample Preparation: Gently grind a small amount (10-20 mg) of the this compound sample to a fine powder using an agate mortar and pestle.

  • Sample Mounting: Pack the powdered sample into a standard PXRD sample holder, ensuring a flat and even surface.

  • Instrument Setup:

    • Radiation: Cu Kα (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA

    • Scan Range (2θ): 5° to 50°

    • Step Size: 0.02°

    • Scan Speed: 1°/min

  • Data Analysis: Compare the resulting diffractogram with a reference pattern for this compound to confirm its identity and purity. The characteristic peaks for the monoclinic P21/c space group should be present.[2][3]

Protocol 2: Analysis of this compound by Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan.

  • Instrument Setup:

    • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

    • Temperature Range: 25°C to 200°C.

    • Heating Rate: 10°C/min.[2]

    • Reference: An empty, sealed aluminum pan.

  • Data Analysis: Observe the thermogram for an endothermic peak corresponding to the loss of water, indicating the dehydration of the monohydrate to the anhydrous form. The temperature and enthalpy of this transition are key characteristics.

Protocol 3: Fourier Transform Infrared (FTIR) Spectroscopy Analysis
  • Sample Preparation: Prepare a KBr pellet by mixing approximately 1 mg of the this compound sample with 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.

  • Instrument Setup:

    • Scan Range: 4000 to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Analysis: Analyze the resulting spectrum for characteristic absorption bands. Pay close attention to the N-H stretching vibrations of the primary and secondary amine groups, as these regions are sensitive to the hydration state of the molecule.[2]

Visualizations

experimental_workflow cluster_start Sample Reception & Initial Assessment cluster_analysis Polymorph & Purity Analysis cluster_decision Decision Point cluster_outcome Outcome start Receive Ambazone Batch pxrd PXRD Analysis start->pxrd Primary Screen dsc DSC Analysis pxrd->dsc Confirm Thermal Behavior ftir FTIR Analysis dsc->ftir Confirm Functional Groups decision Consistent with Monohydrate Form? ftir->decision proceed Proceed with Experiment decision->proceed Yes troubleshoot Troubleshoot Synthesis/Storage decision->troubleshoot No signaling_pathway cluster_membrane Cellular Interactions ambazone Ambazone membrane Cell Membrane Interaction ambazone->membrane Affinity for membranes nucleic_acids Nucleic Acids (DNA/RNA) ambazone->nucleic_acids Interacts with proteins Cellular Proteins ambazone->proteins Binds to camp Increased Intracellular cAMP membrane->camp Interferes with membrane-bound nucleotide system effects Antineoplastic & Antibacterial Effects nucleic_acids->effects proteins->effects camp->effects

References

Dealing with Ambazone monohydrate's low absorption in oral delivery systems.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for addressing the challenges associated with the low oral absorption of Ambazone monohydrate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the oral delivery of this compound?

A1: this compound exhibits poor aqueous solubility and is predicted to have low intestinal permeability. This combination likely classifies it as a Biopharmaceutical Classification System (BCS) Class IV drug.[] The primary challenges for its oral delivery are:

  • Low Solubility: Limited dissolution in gastrointestinal fluids is a major rate-limiting step for absorption. The predicted water solubility of Ambazone is approximately 0.0951 mg/mL.

  • Low Permeability: Poor permeation across the intestinal epithelium further restricts its entry into systemic circulation. This may be due to its physicochemical properties or potential interaction with efflux transporters like P-glycoprotein.

  • High Variability: These factors can lead to significant inter-individual variability in absorption and therapeutic effect.

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A2: For BCS Class IV drugs like this compound, formulation strategies should aim to improve both solubility and permeability. Promising approaches include:

  • Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing solubilization and absorption.

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution velocity and saturation solubility.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate.

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.

Q3: Is there a more soluble form of Ambazone that could be used?

A3: Yes, research has shown that an ambazone acetate salt solvate form exhibits substantially improved solubility and dissolution rates in water and physiological media compared to the monohydrate and anhydrous forms.[2] While this form may require controlled storage conditions to prevent conversion back to the monohydrate, it presents a promising alternative for overcoming the initial solubility hurdle.[2]

Troubleshooting Guides

Troubleshooting for Self-Emulsifying Drug Delivery Systems (SEDDS) Formulation of this compound
Problem Potential Cause Suggested Solution
Low drug loading in the SEDDS pre-concentrate. Poor solubility of this compound in the selected oil, surfactant, or co-surfactant.1. Screen a wider range of excipients: Test various oils (e.g., long-chain triglycerides, medium-chain triglycerides), surfactants with different HLB values, and co-surfactants. 2. Use a co-solvent: Incorporate a small amount of a suitable co-solvent (e.g., ethanol, propylene glycol) to improve drug solubilization in the lipid base. 3. Consider the acetate salt solvate form: The higher intrinsic solubility of the acetate salt solvate may allow for higher drug loading.
Phase separation or drug precipitation upon dilution. The formulation is outside the optimal self-emulsification region. The drug precipitates out when the lipid carrier is dispersed.1. Construct a pseudo-ternary phase diagram: This will help identify the optimal ratios of oil, surfactant, and co-surfactant that form stable nanoemulsions. 2. Increase surfactant/co-surfactant concentration: A higher concentration of emulsifiers can better stabilize the dispersed oil droplets and keep the drug in solution. 3. Select a surfactant with a higher HLB value: This can promote the formation of a more stable oil-in-water emulsion.
Large globule size of the resulting emulsion. Inefficient emulsification due to improper excipient selection or ratios.1. Optimize the surfactant-to-co-surfactant ratio (S/CoS): This ratio is critical for achieving small globule sizes. 2. Select a surfactant with an appropriate HLB value (typically >12 for o/w emulsions). 3. Ensure adequate mixing energy upon dilution, though SEDDS are designed to be independent of high shear.
Inconsistent in vitro drug release profile. Variability in the emulsification process or drug precipitation in the dissolution medium.1. Ensure the dissolution medium provides sink conditions: Use of biorelevant media (e.g., FaSSIF, FeSSIF) can be more predictive of in vivo performance. 2. Characterize the emulsion stability in the dissolution medium over the course of the experiment. 3. Verify the physical state of the drug in the SEDDS formulation using DSC or XRD.
Troubleshooting for Nanoparticle Formulation of this compound
Problem Potential Cause Suggested Solution
Difficulty in reducing particle size to the desired nanometer range. High crystallinity and hardness of this compound. Inefficient milling or homogenization process.1. Optimize milling/homogenization parameters: Increase milling time, energy input, or the number of homogenization cycles. 2. Select an appropriate stabilizer: The choice of stabilizer (e.g., polymers, surfactants) is crucial for preventing particle aggregation during size reduction. 3. Consider a bottom-up approach: Techniques like precipitation or solvent-antisolvent methods may be more effective for highly crystalline drugs.
Particle aggregation or instability of the nanosuspension. Insufficient stabilization of the nanoparticles. Inappropriate choice or concentration of stabilizer.1. Screen different types of stabilizers: Both steric (e.g., HPMC, PVP) and electrostatic (e.g., sodium dodecyl sulfate) stabilizers can be tested. A combination of both is often effective. 2. Optimize the stabilizer concentration: Too little stabilizer will not prevent aggregation, while too much can lead to other formulation issues. 3. Measure the zeta potential: A zeta potential of at least ±30 mV is generally required for good electrostatic stabilization.
Low drug content in the final nanoparticle formulation. Loss of drug during the formulation or purification process.1. Optimize the process parameters to minimize drug loss. 2. For bottom-up methods, ensure complete drug precipitation. 3. Use appropriate purification methods (e.g., centrifugation, diafiltration) to remove unencapsulated drug without losing the nanoparticles.
Poor redispersibility of lyophilized nanoparticles. Irreversible aggregation of nanoparticles during freezing or drying.1. Use a cryoprotectant: Sugars like trehalose, sucrose, or mannitol can be added to the nanosuspension before lyophilization to prevent aggregation. 2. Optimize the lyophilization cycle (freezing rate and primary/secondary drying parameters).

Experimental Protocols

Protocol for Preparation of this compound-Loaded SEDDS
  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafac Lipophile WL 1349), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).

    • Select the excipients with the highest solubilizing capacity for further development.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different weight ratios (e.g., 1:9 to 9:1).

    • For each mixture, titrate with water and observe for the formation of a clear or slightly bluish, stable nanoemulsion.

    • Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Preparation of this compound-Loaded SEDDS:

    • Select a formulation from the self-emulsifying region of the phase diagram.

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Add the calculated amount of this compound to the mixture.

    • Vortex and/or sonicate the mixture until the drug is completely dissolved, resulting in a clear, homogenous pre-concentrate.

Protocol for In Vitro Drug Release Study of this compound Formulations
  • Apparatus: USP Dissolution Apparatus II (Paddle type).

  • Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (pH 6.8). Maintain the temperature at 37 ± 0.5 °C.

  • Procedure:

    • For SEDDS, fill the pre-concentrate into a hard gelatin capsule. For nanoparticles, use a dialysis bag method to contain the nanosuspension.

    • Place the dosage form in the dissolution vessel.

    • Set the paddle speed to 50 rpm.

    • Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

    • Replace the withdrawn volume with fresh dissolution medium to maintain a constant volume.

    • Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

    • Calculate the cumulative percentage of drug released at each time point.

Protocol for In Vivo Pharmacokinetic Study in Rats
  • Animals: Healthy male Sprague-Dawley rats (200-250 g).

  • Study Design:

    • Divide the rats into groups (e.g., n=6 per group).

    • Group 1: Control (this compound suspension in 0.5% w/v carboxymethyl cellulose).

    • Group 2: Test Formulation 1 (e.g., this compound-loaded SEDDS).

    • Group 3: Test Formulation 2 (e.g., this compound-loaded nanoparticles).

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Administer the formulations orally via gavage at a predetermined dose.

    • Collect blood samples (e.g., 0.2 mL) from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80 °C until analysis.

    • Determine the plasma concentration of this compound using a validated bioanalytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC₀₋ₜ, and AUC₀₋∞.

    • Determine the relative bioavailability of the test formulations compared to the control suspension.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation excipient_screening Excipient Screening (Solubility Studies) phase_diagram Pseudo-Ternary Phase Diagram (for SEDDS) excipient_screening->phase_diagram Select Excipients formulation_prep Preparation of Ambazone-loaded SEDDS / Nanoparticles phase_diagram->formulation_prep Optimize Ratios particle_size Particle Size & Zeta Potential formulation_prep->particle_size drug_content Drug Content & Encapsulation Efficiency formulation_prep->drug_content invitro_release In Vitro Drug Release (USP Apparatus II) drug_content->invitro_release pk_study Pharmacokinetic Study in Rats invitro_release->pk_study Promising Formulations data_analysis Data Analysis (Cmax, Tmax, AUC) pk_study->data_analysis

Caption: Experimental workflow for developing and evaluating enhanced oral delivery systems for this compound.

absorption_pathway cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium ambazone_susp This compound (Suspension) dissolution Poor Dissolution ambazone_susp->dissolution sedds Ambazone-SEDDS emulsion Nanoemulsion Droplets sedds->emulsion Self-emulsification nanoparticles Ambazone-Nanoparticles nano_dissolution Enhanced Dissolution nanoparticles->nano_dissolution Increased Surface Area permeation Low Permeability dissolution->permeation Limited Drug in Solution systemic_circulation Systemic Circulation permeation->systemic_circulation Low Bioavailability absorption Increased Absorption emulsion->absorption Maintained Solubilization nano_dissolution->absorption Higher Concentration Gradient absorption->systemic_circulation Enhanced Bioavailability

References

Validation & Comparative

A Comparative Analysis of Ambazone Monohydrate and its Anhydrous Form: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the monohydrate and anhydrous forms of Ambazone, an antiseptic agent with potential antineoplastic properties. Understanding the distinct physicochemical characteristics of these solid-state forms is critical for drug development, formulation, stability, and ensuring optimal bioavailability. This document summarizes key experimental data, outlines analytical methodologies, and presents visual workflows to aid researchers, scientists, and pharmaceutical professionals in their work with Ambazone.

Physicochemical Properties: A Comparative Summary

The primary differences between Ambazone monohydrate and its anhydrous counterpart stem from the presence of a water molecule within the crystal lattice of the monohydrate form. This leads to significant variations in crystal structure, stability, and thermal behavior. While direct quantitative comparisons of solubility and dissolution rates are not extensively detailed in the available literature, the structural and thermal data provide a strong basis for understanding their distinct properties.

A study comparing various Ambazone forms noted that a novel acetate salt solvate demonstrated substantially improved solubility and dissolution rates over the existing forms, though a direct numerical comparison between the monohydrate and anhydrous versions was not provided[1][2]. Generally, anhydrous forms of a drug can be more soluble than their hydrated counterparts, but this is not a universal rule and must be determined experimentally for each compound[3][4].

Table 1: Comparative Physicochemical Properties of Ambazone Forms

PropertyThis compoundAmbazone Anhydrous
Crystal Structure Characterized by an infinite three-dimensional network involving water molecules[1][2][5].Forms a two-dimensional network via hydrogen bonds[1][2][5].
Water Content Contains one mole of water per mole of Ambazone (~7% by mass)[6].Contains no lattice water.
Thermal Behavior (DSC) Exhibits a broad endothermic event (approx. 105-143°C) corresponding to the loss of water, followed by melting with decomposition at a higher temperature (approx. 204.5°C)[7][8].Does not exhibit the initial endothermic event for water loss; melts with decomposition[7].
Stability Thermodynamically stable under normal ambient conditions. Can be formed by exposing the anhydrous form to relative humidity (RH)[1][2].Stable in the absence of humidity. Reversibly transforms to the monohydrate form upon exposure to elevated temperature and RH[1][2].
Solubility/Dissolution Direct comparative data not available in the cited literature.Direct comparative data not available in the cited literature.

Experimental Protocols

Detailed characterization of Ambazone's solid-state forms relies on a combination of thermo-analytical and crystallographic techniques.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for observing the thermal behavior and stability of the hydrate and anhydrous forms.

  • Objective: To determine the temperature and enthalpy of dehydration and decomposition.

  • Methodology:

    • Accurately weigh 5-10 mg of the Ambazone sample (monohydrate or anhydrous) into an aluminum DSC pan.

    • For TGA, place the sample on a high-precision balance within a furnace.

    • Heat the sample under a controlled nitrogen atmosphere at a constant rate, typically 10°C/min.

    • For DSC, a typical temperature range is from ambient to 250°C to observe both dehydration and decomposition events[7][8].

    • For TGA, monitor the percentage of mass loss as a function of temperature. The initial mass loss in the monohydrate sample, corresponding to the theoretical water content (approximately 7%), confirms the dehydration process[6].

X-Ray Powder Diffraction (XRPD)

XRPD is a critical technique for distinguishing between the two crystalline forms, as each possesses a unique diffraction pattern due to its different crystal lattice.

  • Objective: To identify the solid-state form of Ambazone based on its unique crystal structure.

  • Methodology:

    • Prepare a finely powdered sample of Ambazone.

    • Mount the powder on a sample holder.

    • Expose the sample to a monochromatic X-ray beam.

    • Scan the sample over a defined 2θ range (e.g., 5° to 40°) while recording the intensity of the diffracted X-rays.

    • The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint for the specific crystalline form[5][9].

Analysis of Reversible Transformation

The interconversion between the monohydrate and anhydrous forms is a key characteristic that can be studied through a controlled workflow.

  • Objective: To confirm the reversible transformation between the two forms under varying temperature and humidity conditions.

  • Methodology:

    • Dehydration: Heat a sample of this compound to a temperature above its dehydration point (e.g., 140°C) until TGA confirms the complete loss of water.

    • Anhydrous Analysis: Analyze the resulting anhydrous material using XRPD and DSC to confirm its crystalline form and thermal profile.

    • Rehydration: Expose the confirmed anhydrous sample to an environment with elevated relative humidity (e.g., 75% RH) at a controlled temperature.

    • Monohydrate Analysis: After a set period, re-analyze the sample using XRPD and DSC to confirm its reversion to the monohydrate form[1][2].

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key experimental and logical relationships in the analysis of Ambazone forms.

G cluster_start Starting Material cluster_process Process cluster_intermediate Intermediate Form cluster_analysis Analysis start This compound analysis1 XRPD / DSC Analysis start->analysis1 Characterize Initial Form analysis3 XRPD / DSC Analysis start->analysis3 Confirm Reverted Form heat Heat (e.g., 140°C) [Dehydration] anhydrous Ambazone Anhydrous heat->anhydrous humidity Expose to High RH (e.g., 75% RH) [Rehydration] humidity->start Reversion analysis2 XRPD / DSC Analysis anhydrous->analysis2 Confirm Anhydrous Form analysis1->heat analysis2->humidity G cluster_forms Solid-State Forms cluster_structure Crystal Structure cluster_properties Physicochemical Properties monohydrate Ambazone Monohydrate hbond_3d 3D H-Bond Network (with H2O) monohydrate->hbond_3d contains reversibility Reversible Transformation monohydrate->reversibility exhibit anhydrous Ambazone Anhydrous hbond_2d 2D H-Bond Network (no H2O) anhydrous->hbond_2d lacks water, forms anhydrous->reversibility exhibit stability Higher Stability at ambient RH hbond_3d->stability leads to thermal Dehydration Event (105-143°C) hbond_3d->thermal results in

References

A Comparative Analysis of Ambazone Monohydrate and Other Leading Oral Antiseptics

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the efficacy of Ambazone monohydrate against other prominent oral antiseptics, namely chlorhexidine, cetylpyridinium chloride (CPC), and povidone-iodine. This document synthesizes available data on their mechanisms of action, antimicrobial efficacy, and presents the experimental protocols from key studies to facilitate an informed evaluation.

Introduction to this compound

This compound is an oral antiseptic with a history of use in some regions for treating infections of the mouth and throat, such as tonsillitis, gingivitis, and stomatitis.[1] Its mechanism of action, while not fully elucidated, is believed to involve interference with membrane-bound nucleotide systems and an affinity for cellular targets like membranes, nucleic acids, and proteins, which contributes to its antibacterial effect.[2][3] Ambazone has demonstrated activity against various transplantable tumors in animal models and is noted for its antiseptic properties, particularly against gram-positive cocci.[4][5] Despite its use, there is a notable lack of publicly available, direct comparative clinical studies that quantify its efficacy against other common oral antiseptics.

Mechanism of Action: A Comparative Overview

The primary mode of action differs among the compared oral antiseptics, influencing their efficacy and substantivity.

AntisepticProposed Mechanism of Action
This compound Interferes with membrane-bound nucleotide systems and shows affinity for cellular membranes, nucleic acids, and proteins.[2][3]
Chlorhexidine (CHX) A cationic molecule that binds to negatively charged bacterial cell walls, disrupting the cell membrane and causing leakage of intracellular components. At lower concentrations, it is bacteriostatic, while at higher concentrations, it is bactericidal.
Cetylpyridinium Chloride (CPC) A quaternary ammonium compound that disrupts the bacterial cell membrane, leading to the loss of cellular components and cell death.[6]
Povidone-Iodine (PVP-I) Releases free iodine, which is a potent oxidizing agent. It rapidly penetrates microorganisms and oxidizes key proteins, nucleotides, and fatty acids, leading to cell death.[7]

Below is a diagram illustrating the proposed mechanism of action for this compound.

cluster_ambazone This compound Action cluster_targets Cellular Targets Ambazone Ambazone Membrane Cell Membrane Ambazone->Membrane NucleicAcids Nucleic Acids (DNA/RNA) Ambazone->NucleicAcids Proteins Proteins Ambazone->Proteins BacterialCell Bacterial Cell Disruption Disruption of Cellular Function & Cell Death Membrane->Disruption NucleicAcids->Disruption Proteins->Disruption

Proposed Mechanism of Action for this compound.

Comparative Efficacy Data

Due to the limited availability of quantitative, comparative data for this compound in the reviewed literature, this section focuses on the well-documented efficacy of chlorhexidine, cetylpyridinium chloride, and povidone-iodine.

Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of the selected antiseptics against common oral pathogens.

AntisepticOrganism(s)Minimum Inhibitory Concentration (MIC)Source
Chlorhexidine Lactobacilli and Streptococci0.25 - 8.0 µg/mL[3]
Actinomycetes0.125 - 8.0 µg/mL[3]
Cetylpyridinium Chloride Lactobacilli and Streptococci0.25 - 8.0 µg/mL[3]
Actinomycetes0.125 - 8.0 µg/mL[3]
Povidone-Iodine Periodontal pathogenic bacteriaBactericidal at 0.25% concentration (400x dilution of 10% solution) with 15s contact time[8]
Clinical Efficacy: Plaque and Gingivitis Reduction

Clinical trials provide evidence for the in vivo efficacy of these antiseptics in controlling dental plaque and gingivitis.

Antiseptic (Concentration)Study DurationReduction in Plaque IndexReduction in Gingivitis IndexSource
Chlorhexidine (0.12%) 6 weeksSignificantly greater than placeboSignificantly greater than placebo[9]
Cetylpyridinium Chloride (0.05%) 6 weeksSignificantly greater than placebo; no significant difference compared to 0.12% CHXSignificantly greater than placebo; no significant difference compared to 0.12% CHX[9]
Cetylpyridinium Chloride (0.07%) 6 monthsSignificant reduction compared to vehicle controlNo significant difference compared to vehicle control at 6 months[10]
Povidone-Iodine (1%) Single rinseImmediate reduction in salivary bacteria, returning to normal levels by 1 hourNot specified

Experimental Protocols

To ensure a clear understanding of the presented data, the methodologies of key cited experiments are detailed below.

In Vitro Minimum Inhibitory Concentration (MIC) Determination
  • Objective: To determine the lowest concentration of an antiseptic that prevents visible growth of a microorganism.

  • Methodology:

    • A standardized inoculum of the test bacteria (e.g., Streptococcus mutans, Lactobacillus species) is prepared.

    • Serial dilutions of the antiseptic agent are made in a suitable growth medium (e.g., Mueller-Hinton broth).

    • The bacterial inoculum is added to each dilution of the antiseptic.

    • Positive (no antiseptic) and negative (no bacteria) controls are included.

    • The samples are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

    • The MIC is recorded as the lowest concentration of the antiseptic at which no visible bacterial growth occurs.[3]

Clinical Trial for Plaque and Gingivitis Reduction

The following diagram outlines a typical workflow for a randomized controlled clinical trial evaluating the efficacy of an oral antiseptic mouthrinse.

cluster_workflow Clinical Trial Workflow for Oral Antiseptic Efficacy Start Participant Recruitment & Screening Baseline Baseline Assessment (Plaque Index, Gingival Index) Start->Baseline Randomization Randomization Baseline->Randomization Intervention Intervention Period (Assigned Mouthrinse + Standard Brushing) Randomization->Intervention FollowUp Follow-up Assessments (e.g., 3 and 6 months) Intervention->FollowUp DataAnalysis Data Analysis (Comparison between groups) FollowUp->DataAnalysis Conclusion Conclusion on Efficacy DataAnalysis->Conclusion

Experimental Workflow for a Clinical Trial.
  • Objective: To evaluate the long-term efficacy of a mouthrinse in reducing dental plaque and gingivitis.

  • Methodology:

    • Participant Selection: A cohort of participants meeting specific inclusion and exclusion criteria is recruited.

    • Baseline Assessment: Plaque and gingival indices (e.g., Quigley-Hein Plaque Index, Löe-Silness Gingival Index) are recorded for all participants.

    • Randomization: Participants are randomly assigned to different groups (e.g., test mouthrinse, placebo/control mouthrinse).

    • Intervention: Participants follow a prescribed regimen of product use (e.g., rinsing twice daily) in addition to their regular oral hygiene routine for a set period (e.g., 6 weeks to 6 months).

    • Follow-up: Plaque and gingival indices are reassessed at specified intervals.

    • Data Analysis: Statistical analysis is performed to compare the changes in plaque and gingivitis scores between the groups.[9][10]

Discussion and Limitations

While this compound has been used as an oral antiseptic, a significant gap exists in the scientific literature regarding its comparative efficacy against widely studied agents like chlorhexidine, cetylpyridinium chloride, and povidone-iodine. The lack of direct, head-to-head clinical trials with quantitative endpoints for Ambazone makes a direct and objective performance comparison challenging.

Chlorhexidine remains a benchmark for anti-plaque and anti-gingivitis efficacy, though it is associated with side effects like tooth staining and taste alteration. Cetylpyridinium chloride has been shown to be effective in reducing plaque and gingivitis, with some studies indicating comparable efficacy to chlorhexidine with fewer side effects.[9] Povidone-iodine demonstrates broad-spectrum, rapid antimicrobial activity, but its substantivity in the oral cavity appears to be lower than that of chlorhexidine.[7]

Conclusion

For researchers and drug development professionals, the existing evidence base for chlorhexidine, cetylpyridinium chloride, and povidone-iodine is robust, with numerous studies providing quantitative data on their efficacy and detailed experimental protocols. In contrast, the publicly available data on this compound is sparse, particularly concerning direct comparative clinical trials. Future research, including well-designed, randomized controlled trials, is necessary to definitively establish the comparative efficacy of this compound within the landscape of oral antiseptics.

References

Validating the Antitumor Effects of Ambazone Monohydrate In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vivo antitumor effects of Ambazone monohydrate against other thiosemicarbazone-based anticancer agents. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of available preclinical data, facilitating informed decisions in oncological research. While direct comparative studies are limited, this guide synthesizes existing data to draw meaningful comparisons and highlight the therapeutic potential of this compound.

Executive Summary

Ambazone, a thiosemicarbazone derivative, has demonstrated antitumor activity in preclinical models, particularly against murine leukemia. Its mechanism of action is believed to involve interactions with cellular membranes and nucleic acids, potentially mediated by the immune system. This guide compares the in vivo efficacy of Ambazone with another well-studied thiosemicarbazone, Dp44mT, which has shown potent antitumor effects in various solid tumor models. The comparison underscores the need for further research to elucidate the full potential and optimal applications of Ambazone in oncology.

Comparative In Vivo Efficacy

The following table summarizes the available quantitative data on the in vivo antitumor effects of this compound and Dp44mT. It is important to note that the data are derived from different tumor models, which presents a limitation for direct comparison.

CompoundCancer ModelDosing RegimenKey FindingsReference
Ambazone Murine Leukemia P388Oral, 60-125 mg/kg for 4-9 daysActive against various transplantable tumors. Antineoplastic effect appears to be mediated, at least in part, by the immune system. Efficacy is more pronounced in young, immunocompetent hosts.[1][2]
Dp44mT Osteosarcoma (143B xenograft)0.4 mg/kgReduced average tumor wet weight by approximately 62.22% compared to the control group.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo studies cited in this guide.

Murine Leukemia P388 Model for Ambazone
  • Cell Line: P388 murine leukemia cells.

  • Animal Model: B6D2F1 hybrid mice.

  • Tumor Inoculation: Intraperitoneal injection of P388 leukemia cells.

  • Drug Administration: Ambazone administered orally at doses ranging from 60 to 125 mg/kg for 4-9 consecutive days.

  • Efficacy Evaluation: The primary endpoint is the increase in the lifespan of treated mice compared to the control group (often expressed as %T/C, where T is the median survival time of the treated group and C is the median survival time of the control group).

  • Toxicity Assessment: Monitoring of animal weight, general health status, and any signs of toxicity throughout the experiment.

Osteosarcoma Xenograft Model for Dp44mT
  • Cell Line: 143B human osteosarcoma cells.

  • Animal Model: Nude mice.

  • Tumor Inoculation: Subcutaneous injection of 143B cells into the flank of the mice.

  • Drug Administration: Dp44mT administered at a dose of 0.4 mg/kg. The route and frequency of administration should be detailed as per the specific study protocol.

  • Efficacy Evaluation: Tumor size is measured regularly using calipers, and tumor volume is calculated. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor volume or weight in the treated group to the control group.

  • Toxicity Assessment: Regular monitoring of body weight, food and water intake, and observation for any clinical signs of distress.

Visualizing Molecular Pathways and Experimental Processes

To further elucidate the mechanisms and experimental designs, the following diagrams are provided.

G Potential Signaling Pathway of Ambazone Ambazone This compound Membrane Cell Membrane Interaction Ambazone->Membrane NucleicAcids Nucleic Acid Interaction (DNA/RNA Synthesis) Ambazone->NucleicAcids ImmuneSystem Immune System Modulation Ambazone->ImmuneSystem TumorCell Tumor Cell Membrane->TumorCell Altered Permeability NucleicAcids->TumorCell Inhibition of Proliferation ImmuneSystem->TumorCell Enhanced Antitumor Response Apoptosis Apoptosis / Cell Cycle Arrest TumorCell->Apoptosis

Caption: Potential mechanism of Ambazone's antitumor action.

G In Vivo Experimental Workflow for Antitumor Agents start Start cell_culture Tumor Cell Culture (e.g., P388, 143B) start->cell_culture inoculation Tumor Cell Inoculation (i.p. or s.c.) cell_culture->inoculation randomization Animal Randomization (Control & Treatment Groups) inoculation->randomization treatment Drug Administration (Ambazone or Dp44mT) randomization->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring endpoint Endpoint Determination (e.g., Survival, Tumor Size) monitoring->endpoint analysis Data Analysis (Statistical Comparison) endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: Generalized workflow for in vivo antitumor studies.

G Logical Framework for In Vivo Validation hypothesis Hypothesis: Ambazone has in vivo antitumor effects. invitro In Vitro Studies (Cytotoxicity) hypothesis->invitro invivo_model Selection of In Vivo Model (e.g., P388 Leukemia) hypothesis->invivo_model experiment In Vivo Experimentation (Treatment vs. Control) invitro->experiment invivo_model->experiment data Data Collection (Survival, Tumor Growth) experiment->data validation Validation of Hypothesis: Significant antitumor activity observed. data->validation

Caption: Logical steps for validating antitumor effects in vivo.

Conclusion

This compound demonstrates promising antitumor activity in preclinical in vivo models of leukemia. While the available data supports its potential as an anticancer agent, particularly through immune-mediated mechanisms, there is a clear need for more comprehensive studies. Direct comparative in vivo studies of Ambazone against current standard-of-care chemotherapeutics and other thiosemicarbazones like Dp44mT in the same cancer models would provide a more definitive assessment of its relative efficacy and therapeutic window. Future research should also focus on elucidating the precise molecular targets and signaling pathways modulated by Ambazone to better understand its mechanism of action and to identify potential biomarkers for patient stratification. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to support the design of such future investigations.

References

Cross-Validation of the Antibacterial Spectrum of Ambazone Monohydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial spectrum of Ambazone monohydrate against established antibacterial agents. The information is intended to support research and development efforts in the field of infectious diseases. While quantitative data for this compound is limited in publicly available literature, this guide summarizes its known antibacterial activity and provides a framework for its evaluation against common antibiotics through standardized experimental protocols.

Overview of Antibacterial Agents

This compound: An antiseptic and antibacterial agent, chemically identified as 1,4-benzoquinone guanylhydrazone thiosemicarbazone.[1][2][3] Its mechanism of action is not fully elucidated but is believed to involve interference with membrane-bound nucleotide systems and a high affinity for cellular targets such as membranes, nucleic acids, and proteins.[2] It is primarily recognized for its activity against Gram-positive bacteria, including Streptococci and Staphylococci.[4]

Vancomycin: A glycopeptide antibiotic with potent activity against a broad range of Gram-positive bacteria. It is often reserved for treating serious infections caused by methicillin-resistant Staphylococcus aureus (MRSA).

Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that is effective against a wide variety of Gram-positive and Gram-negative bacteria.

Gentamicin: An aminoglycoside antibiotic that is primarily effective against Gram-negative bacteria.

Comparative Antibacterial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the comparator antibiotics against key bacterial pathogens. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test. Lower MIC values indicate greater potency.

Antibacterial AgentGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (MRSA) Streptococcus pyogenes
This compound Activity reported[1][4]Activity reported[1][4]
Vancomycin 1.0 - 2.0 µg/mL0.5 - 1.0 µg/mL
Ciprofloxacin 0.25 - 1.0 µg/mL0.25 - 0.5 µg/mL
Gentamicin 0.5 - 4.0 µg/mL4.0 - 16 µg/mL

Experimental Protocols

The following are standardized methods for determining the antibacterial spectrum of a compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Antibacterial Agent: The test compound (e.g., this compound) and comparator antibiotics are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibacterial agent at which there is no visible growth of the bacterium.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent that results in a 99.9% reduction in the initial bacterial inoculum.

  • Subculturing from MIC Assay: Following the determination of the MIC, a small aliquot from each well showing no visible growth is subcultured onto an agar plate.

  • Incubation: The agar plates are incubated at 37°C for 24-48 hours.

  • Determination of MBC: The MBC is the lowest concentration of the antibacterial agent that results in no bacterial growth on the agar plate.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Antibacterial Spectrum Determination

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_results Results start Start bacterial_culture Bacterial Culture (e.g., S. aureus) start->bacterial_culture compound_prep Prepare Ambazone & Comparator Solutions start->compound_prep inoculum_prep Prepare Standardized Bacterial Inoculum bacterial_culture->inoculum_prep serial_dilution Serial Dilution in 96-well Plate compound_prep->serial_dilution inoculation Inoculate Wells inoculum_prep->inoculation serial_dilution->inoculation incubation_mic Incubate (18-24h) inoculation->incubation_mic read_mic Read MIC incubation_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture compare Compare MIC/MBC Values read_mic->compare incubation_mbc Incubate (24-48h) subculture->incubation_mbc read_mbc Read MBC incubation_mbc->read_mbc read_mbc->compare end End compare->end

Caption: Workflow for determining MIC and MBC.

Postulated Mechanism of Action for this compound

ambazone_moa cluster_cellular_targets Cellular Targets cluster_effects Antibacterial Effects ambazone This compound membrane Bacterial Cell Membrane ambazone->membrane binds to nucleic_acids Nucleic Acids (DNA/RNA) ambazone->nucleic_acids binds to proteins Cellular Proteins ambazone->proteins binds to membrane_disruption Membrane Disruption membrane->membrane_disruption synthesis_inhibition Inhibition of Macromolecular Synthesis nucleic_acids->synthesis_inhibition proteins->synthesis_inhibition cell_death Bacterial Cell Death membrane_disruption->cell_death synthesis_inhibition->cell_death

References

A Comparative Analysis of Ambazone Monohydrate and Its Salt Solvates for Enhanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Ambazone monohydrate and its various salt solvates. Ambazone, an antiseptic with potential antineoplastic properties, often faces challenges in clinical efficacy due to its low solubility.[1][2] This report outlines the physicochemical properties, stability, and dissolution performance of this compound versus its salt solvates, supported by experimental data, to inform the selection of the optimal solid form for drug development.

Physicochemical Characterization and Performance Data

The selection of a suitable solid form of an active pharmaceutical ingredient (API) is a critical step in drug development, directly impacting its bioavailability and therapeutic effectiveness. This section presents a comparative summary of the key physicochemical properties of this compound and its salt solvates. The data highlights significant improvements in solubility and dissolution rates with the formation of salt solvates.

PropertyThis compoundAmbazone Acetate Salt SolvateAmbazone Nicotinate SaltAmbazone p-Aminobenzoate Salt
Crystal Structure Monoclinic, P21/c space group. Forms an infinite 3D network with water molecules.[1][3]Characterized by single-crystal X-ray diffraction (SC-XRD).[1]Formation confirmed by changes in X-ray powder diffraction (PXRD) patterns compared to starting materials.[4][5]Crystallizes in the triclinic P-1 space group.[6]
Solubility Very slight solubility in water and organic solvents.[4]Substantially improved solubility in water and physiological media.[1]Salt formation is a recognized method to increase the solubility of poorly soluble drugs.[4][5][7]2-fold solubility improvement in water and 3.3-fold in phosphate buffer compared to pure Ambazone.[6]
Dissolution Rate Lower dissolution rate.Substantial improvement in dissolution rate compared to Ambazone forms.[1]Salt formation is known to enhance the dissolution rate of drugs.[4][5][7]Enhanced dissolution profile.
Stability Reversibly transforms to the anhydrous form upon heating.[1]Good thermal and solution stability, but transforms to the monohydrate at elevated temperature and relative humidity (RH).[1]Characterized by thermal analysis (DSC, TG-DTA).[4][5]Thermal analysis reveals different decomposition steps compared to the parent compounds.[6]
Biological Activity Established antimicrobial and potential oncostatic properties.[2][7]--Higher antibacterial activity against Gram-negative bacteria (E. coli, Salmonella) compared to Ambazone.[6]

Experimental Methodologies

Detailed and reproducible experimental protocols are fundamental to the accurate comparison of different solid forms of an API. This section outlines the methodologies employed for the synthesis and characterization of this compound and its salt solvates.

  • Ambazone Acetate Salt Solvate: A novel ambazone acetate salt solvate form was obtained and its nature was elucidated by SC-XRD.[1]

  • Ambazone Nicotinate Salt: Prepared by the solvent-drop grinding method, where a 1:1 molar ratio of Ambazone and nicotinic acid were ground together with a small amount of twice-distilled water until a dry compound was obtained.[5]

  • Ambazone p-Aminobenzoate Salt: Produced by solvent-drop grinding of Ambazone and p-aminobenzoic acid.[6]

  • X-ray Powder Diffraction (PXRD): Used to identify new crystalline phases and confirm the formation of salts. For Ambazone nicotinate, a Bruker D8 Advance diffractometer with a sealed Cu tube was used.[3][4][5]

  • Single-Crystal X-ray Diffraction (SC-XRD): Employed to determine the precise crystal structures of this compound, anhydrous Ambazone, and the acetate salt solvate.[1]

  • Thermal Analysis (DSC, TG-DTA): Differential Scanning Calorimetry (DSC) and Thermogravimetric-Differential Thermal Analysis (TG-DTA) were used to investigate the thermal behavior, stability, and transformations of the different forms. For instance, the DSC curve of pure Ambazone revealed a broad endothermic signal from 109 to 140°C, corresponding to water loss.[3][5]

  • Fourier Transform Infrared (FTIR) Spectroscopy: Used to confirm salt formation by identifying changes in the characteristic absorption bands, such as the stretching vibrations of primary and secondary amines.[3][4][5] For the nicotinate salt, FTIR spectra were obtained using a JASCO 6100 FTIR spectrometer.[5]

  • Powder Dissolution Studies: These measurements revealed a substantial improvement in the solubility and dissolution rate of the acetate salt solvate in water and physiological media compared to other Ambazone forms.[1] For the p-aminobenzoate salt, powder dissolution experiments were conducted in water and phosphate buffer (pH 7.0), with absorbance values measured at different time points using an integrated diode array spectrophotometer.[6]

Visualized Experimental Workflows and Logical Relationships

To provide a clearer understanding of the experimental processes and the relationships between the different forms of Ambazone, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis of Ambazone Forms cluster_characterization Physicochemical Characterization cluster_performance Performance Evaluation Ambazone_Monohydrate This compound Grinding Solvent-Drop Grinding Ambazone_Monohydrate->Grinding Ambazone_Salt_Solvates Ambazone Salt Solvates Grinding->Ambazone_Salt_Solvates Salt_Formers Salt Formers (e.g., Acetic Acid, Nicotinic Acid, p-Aminobenzoic Acid) Salt_Formers->Grinding PXRD PXRD Ambazone_Salt_Solvates->PXRD SC_XRD SC-XRD Ambazone_Salt_Solvates->SC_XRD Thermal_Analysis Thermal Analysis (DSC, TG-DTA) Ambazone_Salt_Solvates->Thermal_Analysis FTIR FTIR Spectroscopy Ambazone_Salt_Solvates->FTIR Dissolution_Studies Powder Dissolution Studies Ambazone_Salt_Solvates->Dissolution_Studies Stability_Studies Stability Studies Ambazone_Salt_Solvates->Stability_Studies Biological_Activity Biological Activity Assays Ambazone_Salt_Solvates->Biological_Activity

Caption: Experimental workflow for synthesis and evaluation of Ambazone salt solvates.

logical_relationship Ambazone_Monohydrate This compound (Low Solubility) Salt_Formation Salt Formation (with suitable co-formers) Ambazone_Monohydrate->Salt_Formation Ambazone_Salt_Solvates Ambazone Salt Solvates Salt_Formation->Ambazone_Salt_Solvates Improved_Properties Improved Physicochemical Properties - Enhanced Solubility - Increased Dissolution Rate Ambazone_Salt_Solvates->Improved_Properties Enhanced_Bioavailability Potentially Enhanced Bioavailability & Clinical Efficacy Improved_Properties->Enhanced_Bioavailability

Caption: Logical progression from this compound to enhanced bioavailability.

Potential Signaling Pathways and Mechanism of Action

While the primary focus of the comparative studies is on physicochemical properties, it is important to consider the biological context. Ambazone is known to have antiseptic and potential antileukemic activity.[2] Although the exact mechanism of action is not fully elucidated, it is suggested that Ambazone may interfere with membrane-bound nucleotide systems, leading to an increase in intracellular cAMP concentrations in leukemia cells and macrophages.[2] This modulation of cAMP levels could contribute to its antineoplastic effects. Furthermore, its affinity for various cellular targets, including membranes, nucleic acids, and proteins, may underlie its broad antibacterial activity.[2] The enhanced solubility and dissolution of the salt solvates could lead to higher local concentrations of the drug, potentially potentiating these effects.

signaling_pathway cluster_cellular_targets Other Cellular Targets Ambazone Ambazone Cell_Membrane Cell Membrane Ambazone->Cell_Membrane Nucleic_Acids Nucleic Acids Ambazone->Nucleic_Acids Proteins Proteins Ambazone->Proteins Nucleotide_System Membrane-Bound Nucleotide System Cell_Membrane->Nucleotide_System cAMP Increased Intracellular cAMP Nucleotide_System->cAMP Antineoplastic_Activity Antineoplastic Activity cAMP->Antineoplastic_Activity Antibacterial_Activity Antibacterial Activity Nucleic_Acids->Antibacterial_Activity Proteins->Antibacterial_Activity

Caption: Postulated mechanism of action of Ambazone.

Conclusion

The formation of salt solvates presents a promising strategy to overcome the solubility and dissolution rate limitations of this compound. The Ambazone acetate salt solvate, in particular, has demonstrated significant improvements in these key physicochemical properties.[1] Furthermore, the p-aminobenzoate salt has shown enhanced antibacterial activity against specific Gram-negative bacteria.[6] While stability at elevated temperature and humidity needs to be carefully managed for some salt forms, the potential for improved bioavailability and clinical efficacy makes them attractive candidates for further development.[1] This comparative guide underscores the importance of solid-form screening in the early stages of drug development to optimize the performance of promising therapeutic agents like Ambazone.

References

Ambazone Monohydrate: A Comparative Analysis of In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activities of Ambazone monohydrate, a compound with known antiseptic and potential antineoplastic properties. Its performance is evaluated alongside common alternatives, Chlorhexidine and Povidone-Iodine, supported by available experimental data. This document aims to furnish researchers, scientists, and drug development professionals with a detailed overview to inform further investigation and potential therapeutic applications.

Executive Summary

This compound demonstrates a notable correlation between its in vitro mechanisms and in vivo effects, primarily centered around its interaction with cellular membranes. In vitro, Ambazone exhibits broad-spectrum antibacterial activity and cytotoxic effects against tumor cell lines, which is reflected in its in vivo efficacy in animal models of infection and cancer. However, a significant factor influencing its in vivo performance is the host's immune response, a variable not captured in standard in vitro assays. When compared to established antiseptics such as Chlorhexidine and Povidone-Iodine, this compound's efficacy profile suggests a distinct mechanism of action that warrants further exploration.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and its alternatives, Chlorhexidine and Povidone-Iodine. Direct comparative studies for this compound are limited; therefore, data has been compiled from various sources.

In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater potency.

CompoundStaphylococcus aureus (µg/mL)Streptococcus pyogenes (µg/mL)Escherichia coli (µg/mL)Pseudomonas aeruginosa (µg/mL)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Chlorhexidine 2.67 - 4Data Not Available2.6780[1][2][3]
Povidone-Iodine ≤14,000Data Not Available≤10,00012,500[4]
In Vivo Antibacterial Activity

Efficacy in animal models of skin infection is a key indicator of a topical antiseptic's potential.

CompoundAnimal ModelBacterial StrainEfficacy
This compound Data Not AvailableData Not AvailableData Not Available
Chlorhexidine Ex vivo human skinP. aeruginosaSignificant reduction in viable counts at 24h post-treatment.[5]
Povidone-Iodine Rabbit superficial woundS. aureusSlight reduction in bacterial numbers after 24 hours.[6]
Ex vivo porcine mucosaMRSA4.8 ± 1.9 log10 reduction in CFU/explant.[7]

Note: In vivo efficacy data for this compound in a skin infection model is not currently available in the reviewed literature.

In Vitro and In Vivo Antitumor Activity

The antitumor potential of these compounds has also been investigated.

CompoundAssay TypeCell Line / Animal ModelEfficacy
This compound In vivoMurine P388 leukemiaActive (Qualitative)
Chlorhexidine In vitroBone tumor cellsHigh cytotoxicity, equivalent to 100% cytotoxicity control.[8]
In vivoColorectal cancer xenograftDemonstrated anti-tumor effects.[9]
Povidone-Iodine In vitroColon cancer (CT26), Hepatoma (H22)Dose- and time-dependent antiproliferative and apoptosis-inducing effects.[10][11]
In vivoMurine CT26 colon cancerUp to 93% tumor growth inhibition.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for the key assays cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Antimicrobial stock solution

  • Sterile diluent (e.g., saline or broth)

  • Incubator (35-37°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the antimicrobial agent in the wells of a 96-well plate using MHB. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Adjust the turbidity of a bacterial suspension in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a microplate reader to measure optical density.[12][13][14][15]

Murine Model of Skin Infection

This in vivo model is used to assess the efficacy of topical antimicrobial agents in a living organism.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Bacterial culture (e.g., S. aureus, P. aeruginosa)

  • Anesthetic (e.g., isoflurane)

  • Electric clippers

  • Syringes and needles

  • Topical antimicrobial formulation

  • Sterile saline

  • Surgical tools for tissue harvesting

  • Homogenizer

  • Agar plates for bacterial enumeration

Procedure:

  • Animal Preparation: Anesthetize the mice and shave a small area on their back.

  • Infection: Inject a standardized suspension of bacteria (e.g., 1 x 10⁷ CFU in 50 µL of saline) intradermally or subcutaneously into the shaved area.[16]

  • Treatment: At a predetermined time post-infection (e.g., 2-4 hours), apply the topical antimicrobial formulation to the infected area. A control group should be treated with a placebo or vehicle.

  • Observation and Sample Collection: Monitor the mice for the development of skin lesions. At selected time points (e.g., 24, 48, 72 hours), euthanize a subset of mice from each group.

  • Bacterial Load Quantification: Aseptically excise the infected skin tissue, homogenize it in sterile saline, and perform serial dilutions. Plate the dilutions on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Compare the bacterial loads in the treated groups to the control group to determine the efficacy of the antimicrobial agent.[16][17][18][19]

Murine P388 Leukemia Model

This in vivo model is used to evaluate the antitumor activity of compounds against a specific type of leukemia.

Materials:

  • DBA/2 or B6D2F1 mice

  • P388 leukemia cells

  • Test compound (this compound)

  • Vehicle for compound administration

  • Syringes and needles

  • Calipers for tumor measurement (if applicable for solid tumors)

Procedure:

  • Tumor Cell Implantation: Inject a known number of P388 leukemia cells (e.g., 1 x 10⁶ cells) intraperitoneally (i.p.) or intravenously (i.v.) into the mice.

  • Treatment: Begin treatment with the test compound at a specified dose and schedule (e.g., daily for 5 days, starting 24 hours after tumor implantation). A control group should receive the vehicle only.

  • Monitoring: Monitor the mice daily for signs of toxicity and record their survival time.

  • Efficacy Evaluation: The primary endpoint is the increase in mean survival time of the treated group compared to the control group. The percentage of increased lifespan (% ILS) is a common metric for evaluating efficacy.

  • Data Analysis: Statistical analysis is performed to determine if the increase in survival time is significant.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by a compound is critical for drug development.

This compound and the cAMP Signaling Pathway

In vitro studies have shown that Ambazone induces an overall increase in the cellular content of cyclic adenosine monophosphate (cAMP) in leukemia cells and macrophages.[20] The cAMP signaling pathway is a ubiquitous and versatile second messenger system that regulates a multitude of cellular processes.

cAMP_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Hormone) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Transcription, Enzyme Activation) PKA->Cellular_Response Phosphorylates targets, leading to Ambazone Ambazone Ambazone->cAMP Increases level of

Caption: Ambazone increases intracellular cAMP levels, influencing downstream cellular responses.

Experimental Workflow for In Vitro vs. In Vivo Correlation

The correlation between in vitro and in vivo results is a cornerstone of preclinical drug development. A typical workflow is outlined below.

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment invitro_assays MIC Assay Cytotoxicity Assay Mechanism of Action Studies invitro_results Quantitative Data (e.g., MIC, IC50) invitro_assays->invitro_results animal_models Animal Models (e.g., Skin Infection, Tumor Xenograft) invitro_results->animal_models Inform model selection and dosing invivo_results Efficacy & Toxicity Data (e.g., Bacterial Load Reduction, Tumor Growth Inhibition) animal_models->invivo_results correlation In Vitro-In Vivo Correlation (IVIVC) invivo_results->correlation Compare with in vitro data decision Decision Making (Go/No-Go for further development) correlation->decision Leads to

Caption: Workflow illustrating the correlation of in vitro and in vivo experimental data.

Discussion

The available data suggests that this compound's biological activity is multifaceted. Its interaction with cell membranes and subsequent increase in intracellular cAMP provide a plausible mechanism for its observed antibacterial and antineoplastic effects. The reliance of its in vivo antitumor activity on a competent immune system highlights a key discrepancy between in vitro and in vivo findings and underscores the importance of considering the host's biological context in drug evaluation.

Compared to Chlorhexidine and Povidone-Iodine, Ambazone's profile is less well-characterized, particularly concerning its quantitative in vitro antibacterial potency against a broad range of clinically relevant pathogens. While Chlorhexidine and Povidone-Iodine have extensive data supporting their use as topical antiseptics, Ambazone's potential may lie in its dual antiseptic and immunomodulatory/antineoplastic properties.

The lack of comprehensive, directly comparative studies is a significant gap in the current literature. Future research should focus on obtaining specific MIC values for Ambazone against a standardized panel of bacteria and conducting head-to-head in vivo studies against established alternatives. Elucidating the precise downstream effects of Ambazone-induced cAMP elevation will also be crucial in fully understanding its mechanism of action and therapeutic potential.

Conclusion

This compound presents an interesting pharmacological profile with a demonstrable link between its in vitro membrane--disrupting and cAMP-elevating activities and its in vivo biological effects. While it shows promise, particularly in the context of its potential dual-action capabilities, a significant amount of research is required to fully characterize its efficacy and safety in comparison to current standards of care like Chlorhexidine and Povidone-Iodine. This guide serves as a foundational resource to direct such future investigations.

References

A Head-to-Head Analysis: Ambazone Monohydrate vs. Chlorhexidine for Oropharyngeal Antisepsis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison for researchers and drug development professionals of the available data on the efficacy and safety of Ambazone monohydrate and the widely used antiseptic, chlorhexidine.

This guide provides a comprehensive comparison of this compound and chlorhexidine, focusing on their antimicrobial efficacy, cytotoxicity, and clinical application in the context of oropharyngeal infections. While direct head-to-head clinical trials are limited, this report synthesizes available in vitro and clinical data to offer an objective overview for researchers, scientists, and drug development professionals.

Executive Summary

Both this compound and chlorhexidine demonstrate antimicrobial activity against pathogens relevant to oropharyngeal infections. Chlorhexidine is a well-established, broad-spectrum antiseptic with a rapid and persistent bactericidal effect. Its mechanism of action involves the disruption of bacterial cell membranes. However, concerns exist regarding its cytotoxicity to human cells. This compound, an antiseptic used in some regions for the treatment of sore throat, is suggested to have an affinity for cellular membranes, nucleic acids, and proteins, contributing to its antibacterial effect. While clinical data suggests its efficacy in reducing the symptoms of acute tonsillopharyngitis, comprehensive quantitative data on its antimicrobial spectrum and cytotoxicity are less readily available in the public domain compared to chlorhexidine.

Mechanism of Action

This compound

The precise mechanism of action for Ambazone is not fully elucidated, but it is believed to be multi-targeted. It is suggested that Ambazone's affinity for various cellular components, including membranes, nucleic acids, and proteins, contributes to its overall antibacterial effect.[1] This multi-target mechanism could potentially reduce the likelihood of developing bacterial resistance.

Ambazone_Mechanism_of_Action cluster_bacterium Bacterial Cell Cell_Membrane Cell Membrane Cell_Death Bacterial Cell Death Cell_Membrane->Cell_Death Nucleic_Acids Nucleic Acids (DNA/RNA) Nucleic_Acids->Cell_Death Proteins Cellular Proteins Proteins->Cell_Death Ambazone Ambazone Monohydrate Ambazone->Cell_Membrane Disruption? Ambazone->Nucleic_Acids Interaction? Ambazone->Proteins Interaction?

Fig. 1: Postulated multi-target mechanism of Ambazone.
Chlorhexidine

Chlorhexidine is a cationic biguanide that exerts its antimicrobial effect primarily through the disruption of the bacterial cell membrane.[2][3][4] At physiologic pH, the positively charged chlorhexidine molecule binds to the negatively charged phosphate groups on the bacterial cell surface.[3][5] This interaction increases the permeability of the cell membrane, leading to leakage of intracellular components.[5] At low concentrations, this results in a bacteriostatic effect, while at higher concentrations, it causes coagulation of intracellular contents and cell death (bactericidal effect).[2][4]

Chlorhexidine_Mechanism_of_Action cluster_bacterium Bacterial Cell Chlorhexidine Chlorhexidine (Cationic) Cell_Wall Bacterial Cell Wall (Negatively Charged) Chlorhexidine->Cell_Wall Electrostatic Binding Membrane_Disruption Membrane Disruption Cell_Wall->Membrane_Disruption Increased Permeability Leakage Leakage Membrane_Disruption->Leakage Leakage of Intracellular Components Cell_Death Bacterial Cell Death Leakage->Cell_Death Bacteriostatic (low conc.) Bactericidal (high conc.)

Fig. 2: Mechanism of action of Chlorhexidine on bacterial cells.

Antimicrobial Efficacy

A direct comparison of the antimicrobial efficacy of this compound and chlorhexidine is challenging due to the limited availability of head-to-head studies. However, by examining their activity against key pharyngitis-associated pathogens, we can infer their potential effectiveness.

Table 1: In Vitro Antimicrobial Activity (MIC Values)

MicroorganismThis compound (as Faringosept)Chlorhexidine
Streptococcus pyogenesSensitive[6]0.015 - ≥0.12 µg/mL[7][8][9][10]
Staphylococcus aureusSensitive[6]2 - 16 µg/mL[11]
Haemophilus influenzaeSensitive[6]-
Pseudomonas aeruginosaSensitive[6]-
Candida albicansSensitive[6]-

Note: The data for this compound is qualitative ("Sensitive") as the specific MIC values were not available in the reviewed literature. The MIC values for chlorhexidine can vary depending on the specific strain and testing methodology.

Cytotoxicity Profile

The potential for an antiseptic to cause harm to host cells is a critical consideration.

Table 2: In Vitro Cytotoxicity Data

Cell LineThis compoundChlorhexidine
Human Fibroblasts Inhibition of DNA synthesis in lymphocytes at 10⁻⁴ mol/L[5]0.002% concentration shows minimal cytotoxicity but suppresses cell division.[12]
-All cells exposed to dilutions of ≥ 0.02% for any duration had cell survival rates of less than 6%.[13][14]
Human Keratinocytes -0.05% chlorhexidine gluconate was uniformly toxic.
-Significant decrease in cell viability at concentrations of 0.02% and 0.2%.[15]

Clinical Efficacy in Pharyngitis

This compound (Faringosept)

A study involving 75 patients with acute tonsillopharyngitis (ATP) showed that the group receiving "ambazon" in addition to symptomatic therapy experienced a more significant reduction in the severity of sore throat and a quicker normalization of the pharyngoscopic picture compared to the control group receiving only symptomatic therapy.[3][16] On the second day of treatment, the severity of sore throat in the ambazon group was 3.5 ± 0.2 points on a visual analog scale (VAS), compared to 4.9 ± 0.3 points in the control group.[16] By the fourth day, these scores were 1.1 ± 0.1 and 2.9 ± 0.1, respectively.[16]

Chlorhexidine

A prospective, randomized, double-blind, placebo-controlled, multicenter study assessed the efficacy of a chlorhexidine gluconate/benzydamine HCl mouth spray in patients with acute viral pharyngitis. The active treatment group reported significantly less pain on both day 3 and day 7 of treatment compared to the placebo group.[17] Another study found that lozenges containing chlorhexidine may be effective against sore throat.[18]

Experimental Protocols

Antimicrobial Susceptibility Testing (General Workflow)

Minimum Inhibitory Concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The general workflow for determining MIC is as follows:

MIC_Testing_Workflow Start Start Prepare_Antimicrobial Prepare serial dilutions of antimicrobial agent Start->Prepare_Antimicrobial Inoculate Inoculate with a standardized suspension of bacteria Prepare_Antimicrobial->Inoculate Incubate Incubate under controlled conditions Inoculate->Incubate Observe Observe for visible bacterial growth Incubate->Observe Determine_MIC Determine MIC: Lowest concentration with no visible growth Observe->Determine_MIC End End Determine_MIC->End

Fig. 3: General workflow for Minimum Inhibitory Concentration (MIC) testing.
Cytotoxicity Assay (Example: MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Human cell lines (e.g., fibroblasts, keratinocytes) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are exposed to various concentrations of the test compound (this compound or chlorhexidine) for a defined period.

  • MTT Addition: MTT solution is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined.

Conclusion

Chlorhexidine stands as a well-documented antiseptic with potent, broad-spectrum antimicrobial activity and a clear mechanism of action.[2][4] However, its use is tempered by evidence of cytotoxicity at clinically relevant concentrations.[13][14][15] this compound shows promise as an effective agent for treating acute pharyngitis, with clinical data supporting its ability to reduce symptoms.[3][16] Its presumed multi-targeted mechanism of action could be an advantage in an era of increasing antimicrobial resistance.[1]

A significant knowledge gap exists regarding the quantitative antimicrobial and cytotoxic profile of this compound. To enable a more definitive head-to-head comparison, further research is required to:

  • Determine the MIC and Minimum Bactericidal Concentration (MBC) of this compound against a comprehensive panel of oropharyngeal pathogens.

  • Conduct standardized in vitro cytotoxicity studies on relevant human cell lines (e.g., gingival fibroblasts, epithelial cells) to establish its safety profile and determine IC50 values.

  • Perform well-designed, double-blind, randomized controlled clinical trials directly comparing the efficacy and safety of this compound and chlorhexidine for the treatment of acute pharyngitis.

Such studies would provide the necessary data for a conclusive assessment of the relative merits of these two compounds and guide evidence-based clinical practice and future drug development.

References

A Comparative Guide to Analytical Methods for the Quantification of Ambazone Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common analytical techniques for the quantification of Ambazone monohydrate in pharmaceutical formulations: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs, considering factors such as sensitivity, specificity, and throughput.

Overview of Analytical Methods

Ambazone is an antiseptic agent used for the treatment of local infections in the oral cavity. Accurate and precise quantification of this compound, its active pharmaceutical ingredient (API), is crucial for ensuring the quality, safety, and efficacy of the final drug product. Both HPLC and UV-Vis spectrophotometry are widely used in pharmaceutical analysis for the quantification of APIs.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that offers high resolution and sensitivity. It is considered a stability-indicating method, meaning it can separate the active ingredient from its degradation products and impurities, thus providing a more accurate measure of the API's concentration.

UV-Visible (UV-Vis) Spectrophotometry is a simpler and more rapid technique based on the measurement of light absorption by the analyte at a specific wavelength. While it is a cost-effective and high-throughput method, it may be less specific than HPLC if excipients or degradation products in the formulation absorb at the same wavelength as Ambazone.

Performance Comparison

The following table summarizes the key performance parameters of a typical validated RP-HPLC method and a representative UV-Vis spectrophotometric method for the quantification of this compound. The data for the HPLC method is based on a validated method for similar thiosemicarbazone derivatives, while the UV-Vis data is representative of validated methods for pharmaceutical assays.

ParameterRP-HPLC Method UV-Vis Spectrophotometric Method
Linearity Range 1 - 100 µg/mL2 - 12 µg/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (% RSD) < 2.0%< 2.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.2 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.6 µg/mL
Specificity High (Stability-indicating)Moderate (Prone to interference)
Analysis Time per Sample ~10 - 15 minutes~2 - 5 minutes
Cost per Analysis HigherLower
Throughput LowerHigher

Experimental Protocols

RP-HPLC Method for this compound

This protocol is based on a validated method for thiosemicarbazone derivatives and is suitable for the quantification of Ambazone in pharmaceutical dosage forms.

3.1.1. Chromatographic Conditions

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode. A typical starting point would be a 60:40 (v/v) ratio of buffer to acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by scanning the UV spectrum of an Ambazone standard solution (typically around 280 nm).

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 25 °C.

3.1.2. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of the mobile phase) in a 100 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the linearity range (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/mL).

  • Sample Preparation: For tablets, weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask. Add a suitable solvent, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.45 µm syringe filter before injection. The final concentration should fall within the linearity range of the method.

3.1.3. Method Validation

The method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

UV-Vis Spectrophotometric Method for this compound

This protocol outlines a general procedure for the quantification of Ambazone using UV-Vis spectrophotometry.

3.2.1. Instrumentation

  • A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.

3.2.2. Preparation of Solutions

  • Solvent: A suitable solvent in which Ambazone is soluble and stable (e.g., methanol, ethanol, or a buffered aqueous solution).

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard of a known concentration (e.g., 100 µg/mL) in the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to establish a calibration curve within the expected absorbance range (typically 0.2 - 0.8 a.u.), for instance, 2, 4, 6, 8, 10, and 12 µg/mL.

  • Sample Preparation: Prepare the sample solution as described for the HPLC method, ensuring the final concentration falls within the established linear range of the UV-Vis method.

3.2.3. Procedure

  • Determine the wavelength of maximum absorbance (λmax) of Ambazone by scanning the spectrum of a standard solution.

  • Measure the absorbance of the blank (solvent), the working standard solutions, and the sample solution at the determined λmax.

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

  • Determine the concentration of Ambazone in the sample solution from the calibration curve using the linear regression equation.

3.2.4. Method Validation

Validate the method according to ICH guidelines for linearity, range, accuracy, precision, LOD, LOQ, and specificity. Specificity can be assessed by analyzing a placebo formulation to check for any interference from excipients.

Visualized Workflows

The following diagrams illustrate the general workflows for the analytical methods described.

HPLC_Workflow start Start prep_mobile_phase Prepare Mobile Phase start->prep_mobile_phase prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Solution start->prep_sample hplc_system HPLC System Setup (Column, Flow Rate, Wavelength) prep_mobile_phase->hplc_system inject_std Inject Standard Solutions prep_std->inject_std inject_sample Inject Sample Solution prep_sample->inject_sample hplc_system->inject_std hplc_system->inject_sample gen_cal_curve Generate Calibration Curve inject_std->gen_cal_curve quantify Quantify Ambazone gen_cal_curve->quantify acquire_data Acquire Chromatogram inject_sample->acquire_data acquire_data->quantify report Report Results quantify->report

Caption: Workflow for Ambazone Quantification by HPLC.

UV_Vis_Workflow start Start prep_solvent Prepare Solvent (Blank) start->prep_solvent prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Solution start->prep_sample measure_blank Measure Blank Absorbance prep_solvent->measure_blank measure_std Measure Standard Absorbance prep_std->measure_std measure_sample Measure Sample Absorbance prep_sample->measure_sample uv_vis_setup UV-Vis Spectrophotometer Setup (Determine λmax) uv_vis_setup->measure_blank uv_vis_setup->measure_std uv_vis_setup->measure_sample gen_cal_curve Generate Calibration Curve measure_std->gen_cal_curve calculate_conc Calculate Concentration gen_cal_curve->calculate_conc measure_sample->calculate_conc report Report Results calculate_conc->report

Caption: Workflow for Ambazone Quantification by UV-Vis.

Conclusion

The choice between HPLC and UV-Vis spectrophotometry for the quantification of this compound depends on the specific requirements of the analysis.

  • RP-HPLC is the method of choice for stability studies and when high specificity is required to separate Ambazone from potential degradation products and excipients. Its higher sensitivity also makes it suitable for the determination of low concentrations of the drug.

  • UV-Vis Spectrophotometry is a practical alternative for routine quality control analysis where speed and cost-effectiveness are important, and where interference from other components is known to be minimal. Its simplicity makes it amenable to high-throughput screening.

It is imperative that any analytical method chosen is properly validated according to ICH guidelines to ensure the reliability and accuracy of the results obtained. This guide provides a starting point for the development and comparison of analytical methods for this compound quantification, and further optimization and validation will be necessary for specific product formulations and applications.

A Comparative Crystallographic Analysis of Ambazone Polymorphs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct crystalline forms of the antiseptic agent Ambazone. This report outlines the crystallographic properties, experimental protocols for their preparation, and a comparative analysis of their physicochemical characteristics.

Ambazone, a broad-spectrum oral antiseptic, can exist in multiple solid-state forms known as polymorphs. These different crystalline arrangements, while having the same chemical composition, can significantly impact the drug's physical and chemical properties, including its stability, solubility, and bioavailability. This guide provides a comprehensive comparison of the known polymorphs of Ambazone: the monohydrate, anhydrous, and acetate salt solvate forms, based on available scientific literature.

Crystallographic Data Comparison

The distinct solid-state structures of Ambazone polymorphs have been elucidated primarily through single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD). The crystallographic data for the three identified forms are summarized in the table below.

ParameterAmbazone MonohydrateAnhydrous AmbazoneAmbazone Acetate Salt Solvate
Crystal System Monoclinic--
Space Group P21/c--
a (Å) ---
b (Å) ---
c (Å) ---
α (°) 90-90
β (°) ---
γ (°) 90-90
Volume (ų) ---
Z ---
Density (g/cm³) ---
Hydrogen Bonding Infinite three-dimensional network involving water molecules.[1]Two-dimensional network via hydrogen bonds.[1]-

Note: Detailed unit cell parameters for the anhydrous and acetate salt solvate forms were not fully available in the reviewed literature and are pending further investigation.

The monohydrate form crystallizes in the monoclinic system with the space group P21/c, as determined by Mocuta et al. (2013).[2] Its structure is characterized by an extensive three-dimensional network of hydrogen bonds, where water molecules play a crucial role in stabilizing the crystal lattice.[1] In contrast, the anhydrous form exhibits a two-dimensional network of hydrogen bonds.[1]

Physicochemical Properties

The different crystalline arrangements of Ambazone polymorphs lead to variations in their physicochemical properties, which are critical for pharmaceutical development.

PropertyThis compoundAnhydrous AmbazoneAmbazone Acetate Salt Solvate
Solubility --Substantially improved in water and physiological media.[1]
Dissolution Rate --Substantially improved in water and physiological media.[1]
Stability Reversibly transforms to the anhydrous form upon heating.[1]Reversibly transforms to the monohydrate form in the presence of humidity.[1]Good thermal and solution stability, but transforms to the monohydrate on storage at elevated temperature and humidity.[1]

A study by Voinovich et al. (2014) revealed that the acetate salt solvate form of Ambazone demonstrates a significant improvement in both solubility and dissolution rate compared to the other forms.[1] However, this form is sensitive to high temperature and humidity, leading to a transformation into the more stable monohydrate form under such conditions.[1] The transformation between the monohydrate and anhydrous forms is reversible and dependent on temperature and relative humidity.[1]

Experimental Protocols

The generation of specific Ambazone polymorphs is highly dependent on the experimental conditions employed during crystallization.

Preparation of this compound

The monohydrate form is the commonly available form and can be obtained through crystallization from aqueous solutions.

Preparation of Anhydrous Ambazone

The anhydrous form can be obtained by the dehydration of the monohydrate form. This process can be achieved by heating the monohydrate polymorph.[2] Thermal analysis has shown that the loss of water molecules occurs upon heating.[2]

Preparation of Ambazone Acetate Salt Solvate

A novel acetate salt solvate was obtained and its structure was elucidated by single-crystal X-ray diffraction.[1] The specific crystallization conditions for obtaining this solvate involve the use of acetate salts.

Characterization Methods

The identification and characterization of Ambazone polymorphs are performed using a variety of analytical techniques:

  • Single-Crystal X-ray Diffraction (SC-XRD): Provides detailed information about the crystal structure, including unit cell parameters and space group.[1]

  • Powder X-ray Diffraction (PXRD): Used to identify the crystalline phase and can distinguish between different polymorphs based on their unique diffraction patterns.[2]

  • Differential Scanning Calorimetry (DSC): A thermal analysis technique used to study the thermal transitions of the polymorphs, such as melting and desolvation.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the vibrational modes of the molecules and can detect changes in hydrogen bonding between different polymorphic forms.[2]

Experimental Workflow for Polymorph Analysis

The following diagram illustrates a typical workflow for the preparation and analysis of Ambazone polymorphs.

G cluster_prep Polymorph Preparation cluster_analysis Characterization cluster_data Data Analysis & Comparison start Ambazone (API) aqueous Crystallization from Aqueous Solution start->aqueous acetate Crystallization with Acetate Salt start->acetate monohydrate This compound aqueous->monohydrate heating Heating of Monohydrate anhydrous Anhydrous Ambazone heating->anhydrous solvate Ambazone Acetate Salt Solvate acetate->solvate monohydrate->heating scxrd SC-XRD monohydrate->scxrd pxrd PXRD monohydrate->pxrd dsc DSC monohydrate->dsc ftir FTIR monohydrate->ftir anhydrous->pxrd anhydrous->dsc anhydrous->ftir solvate->scxrd cryst_data Crystallographic Data scxrd->cryst_data pxrd->cryst_data phys_prop Physicochemical Properties dsc->phys_prop ftir->phys_prop report Comparative Report cryst_data->report phys_prop->report

Caption: Experimental workflow for Ambazone polymorph preparation and analysis.

This guide highlights the importance of understanding and controlling the polymorphic forms of Ambazone in a pharmaceutical context. The choice of a specific polymorph can have significant consequences for the drug's performance, and therefore, thorough characterization is essential during drug development. Further research to fully elucidate the crystallographic details of the anhydrous and acetate salt solvate forms would be beneficial for a complete understanding of Ambazone's solid-state chemistry.

References

Evaluating the Synergistic Potential of Ambazone Monohydrate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the potential synergistic effects of Ambazone monohydrate when used in combination with other therapeutic agents. While direct experimental data on synergistic combinations involving this compound remains limited in publicly available literature, this document draws parallels from the broader class of thiosemicarbazone compounds, to which Ambazone belongs. The guide outlines potential areas of synergistic activity, detailed experimental protocols for evaluation, and visual representations of underlying molecular pathways to stimulate further research and development in this promising area.

Ambazone is an antiseptic agent with known antibacterial and potential antineoplastic activities.[1] Its mechanism of action is thought to involve interference with membrane-bound nucleotide systems, leading to increased intracellular cAMP levels.[1] Furthermore, its affinity for various cellular targets such as membranes, nucleic acids, and proteins suggests a multifaceted mode of action that could be leveraged in combination therapies.[1]

Potential Synergistic Applications

Based on studies of related thiosemicarbazone compounds, two primary areas of potential synergy for this compound emerge: antibacterial and anticancer applications.

Antibacterial Synergy

Combination therapy is a key strategy to combat antibiotic resistance. Thiosemicarbazones have demonstrated synergistic effects with various classes of antibiotics against pathogenic bacteria. This suggests that this compound could potentially enhance the efficacy of existing antibiotics, lower the required therapeutic dose, and overcome resistance mechanisms.

Anticancer Synergy

The exploration of combination therapies is a cornerstone of modern oncology.[2] Several thiosemicarbazone derivatives have shown synergistic effects when combined with conventional chemotherapeutic agents.[3][4] These synergies often arise from complementary mechanisms of action, such as the induction of DNA damage and the inhibition of DNA repair pathways.[4][5]

Quantitative Data on Thiosemicarbazone Synergies

To illustrate the potential for synergistic interactions, the following tables summarize findings from studies on other thiosemicarbazone compounds. It is crucial to note that these data are not specific to this compound and should be considered as indicative of the potential for this class of compounds.

Table 1: Synergistic Antibacterial Effects of Thiosemicarbazides against S. aureus

Thiosemicarbazide CompoundAntibioticFractional Inhibitory Concentration Index (FICI)Interpretation
Compound 2Linezolid≤ 0.5Synergy
Compound 4Levofloxacin≤ 0.5Synergy
Compound 5Linezolid≤ 0.5Synergy
Compound 6Gentamicin≤ 0.5Synergy
Compound 6Linezolid≤ 0.5Synergy
Compound 7Levofloxacin≤ 0.5Synergy

Data adapted from a study on the synergistic effects of thiosemicarbazides with clinical drugs against S. aureus.[6] The FICI is a standard measure of synergy, where a value of ≤ 0.5 indicates a synergistic interaction.

Table 2: Synergistic Anticancer Effects of Thiosemicarbazones with Anthracyclines in Pediatric Solid Tumor Cell Lines

ThiosemicarbazoneAnthracyclineCell LineCombination Index (CI)Interpretation
DpCDoxorubicinSH-SY5Y< 1Synergy
DpCDaunorubicinSK-N-BE(2)< 1Synergy
Dp44mTMitoxantroneDaoy< 1Synergy
DpCDoxorubicinRD< 1Synergy

Data adapted from a study on the synergistic effects of thiosemicarbazones with anthracyclines.[3] The Combination Index (CI) is used to quantify drug interactions, with CI < 1 indicating synergy.

Experimental Protocols

To facilitate further research into the synergistic potential of this compound, the following is a detailed, generalized protocol for assessing synergy using the checkerboard assay, a widely accepted in vitro method.[7][8][9][10]

Checkerboard Assay for Antimicrobial Synergy

Objective: To determine the in vitro synergistic activity of this compound in combination with a selected antibiotic against a specific bacterial strain.

Materials:

  • This compound

  • Selected antibiotic (e.g., Linezolid, Levofloxacin, Gentamicin)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Spectrophotometer (for optical density readings)

Procedure:

  • Preparation of Drug Stock Solutions: Prepare stock solutions of this compound and the selected antibiotic in an appropriate solvent (e.g., DMSO, water) at a concentration 100 times the expected Minimum Inhibitory Concentration (MIC).

  • Determination of MIC: Determine the MIC of each drug individually against the test organism using the broth microdilution method according to CLSI guidelines.

  • Checkerboard Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Along the x-axis (columns 2-11), create serial two-fold dilutions of this compound.

    • Along the y-axis (rows B-G), create serial two-fold dilutions of the antibiotic.

    • The final plate will contain a gradient of concentrations for both drugs. Column 12 will contain only the antibiotic dilutions (antibiotic control), and row H will contain only the this compound dilutions (Ambazone control). Well A1 will serve as a growth control (no drug).

  • Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of the inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Ambazone = (MIC of Ambazone in combination) / (MIC of Ambazone alone)

      • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

    • Calculate the FICI by summing the individual FICs: FICI = FIC of Ambazone + FIC of Antibiotic.

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 1.0: Additive

      • 1.0 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate potential mechanisms of synergy and experimental workflows.

Synergy_Mechanism_Anticancer Ambazone Ambazone (Thiosemicarbazone) Repair_Inhibition DNA Repair Inhibition (e.g., CHEK1 downregulation) Ambazone->Repair_Inhibition Chemo Chemotherapeutic Agent (e.g., Anthracycline) DNA_Damage DNA Damage Chemo->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Repair_Inhibition->Apoptosis

Caption: Potential synergistic anticancer mechanism of Ambazone with a chemotherapeutic agent.

Checkerboard_Workflow start Start: Prepare Drug Stocks & Bacterial Inoculum mic_determination Determine Individual MICs start->mic_determination plate_setup Set up 96-well Plate (Checkerboard Dilutions) mic_determination->plate_setup inoculate Inoculate Plate plate_setup->inoculate incubate Incubate at 37°C inoculate->incubate read_results Read MICs of Combination incubate->read_results calculate_fici Calculate FICI read_results->calculate_fici interpret Interpret Synergy, Additive, Indifference, or Antagonism calculate_fici->interpret end End interpret->end

References

Safety Operating Guide

Navigating the Safe Disposal of Ambazone Monohydrate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Ambazone monohydrate, a chemical compound utilized in research and pharmaceutical development, is a critical component of laboratory safety and environmental stewardship. Adherence to established protocols is essential to prevent contamination, mitigate potential health risks, and ensure regulatory compliance. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Core Principles of this compound Waste Management

The fundamental principle governing the disposal of this compound is the prevention of environmental release. The substance must not be allowed to contaminate water sources, soil, foodstuffs, or animal feed.[1] Discharging this compound into sewer systems is strictly prohibited.[1] All disposal methods must comply with appropriate local, regional, and national laws and regulations.[1]

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal-related activities, it is imperative to be equipped with the appropriate personal protective equipment. Safe handling practices are the first step in a compliant disposal process.

Equipment / PracticeSpecificationRationale
Ventilation Handle in a well-ventilated place or fume hood.[1]To avoid inhalation of dust and aerosols.
Hand Protection Chemical-impermeable gloves (inspected before use).[1]To prevent skin contact.
Eye Protection Safety glasses or goggles.[1]To protect eyes from dust and splashes.
Protective Clothing Wear suitable protective clothing, including fire/flame resistant and impervious garments.[1]To prevent contamination of personal clothing and skin.
Respiratory Protection Use if dust or aerosols are generated.To prevent inhalation.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for collecting, storing, and disposing of this compound waste.

1. Waste Collection:

  • Containment: Immediately place all this compound waste, including adhered or collected material from spills, into a suitable, dedicated container.[1]

  • Container Type: The container must be sealable and clearly labeled for chemical waste.[1]

  • Tools: Use non-sparking tools to handle the material to prevent ignition, especially in environments where electrostatic discharge is a risk.[1]

2. Labeling and Storage:

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed container in a dry, cool, and well-ventilated area designated for hazardous chemical waste.[1]

  • Segregation: Ensure the waste container is stored separately from incompatible materials and foodstuffs.[1]

3. Final Disposal:

  • Approved Methods: The primary approved methods for the final disposal of this compound are:

    • Controlled Incineration: The material can be disposed of by a licensed facility using controlled incineration equipped with flue gas scrubbing.[1]

    • Chemical Destruction Plant: Alternatively, disposal can occur at a licensed chemical destruction plant.[1]

  • Arrangement: Coordinate with your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.

Management of Spills and Contaminated Materials

Accidental spills must be managed promptly and safely to prevent exposure and environmental contamination.

Accidental Release Measures:

  • Evacuate: Keep unnecessary personnel away from the spill area.[1]

  • Ventilate: Ensure the area is adequately ventilated.[1]

  • Eliminate Ignition Sources: Remove all sources of ignition from the spill area.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]

  • Collection: Collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal following the protocol above.[1]

Disposal of Contaminated Packaging:

  • Rinsing: Containers can be triple-rinsed (or the equivalent). The rinsate should be collected and treated as hazardous waste. The rinsed container can then be offered for recycling or reconditioning.[1]

  • Puncturing: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[1]

  • Incineration: Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposition start Identify Ambazone Monohydrate Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Suitable, Labeled Hazardous Waste Container ppe->container collect Collect Waste Material (Use Non-Sparking Tools) container->collect seal Securely Seal Container collect->seal store Store in Cool, Dry, Ventilated Designated Waste Area seal->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs incineration Controlled Incineration with Flue Gas Scrubbing contact_ehs->incineration Method 1 destruction Licensed Chemical Destruction Plant contact_ehs->destruction Method 2 end Disposal Complete incineration->end destruction->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Ambazone Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Ambazone monohydrate. The following protocols are designed to ensure a safe laboratory environment and minimize exposure risks.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound, which is classified as harmful if swallowed.[1] The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Hand Protection Chemical-impermeable glovesNitrile or neoprene gloves are preferred.[2] Gloves must be inspected before use and users should wash and dry hands before and after use.[3] For compounding or when handling hazardous drugs, double gloving is recommended.[4]
Eye and Face Protection Safety glasses with side shields or gogglesIn situations with a risk of splashing, a face shield should be worn in addition to goggles.[2][5][6]
Body Protection Disposable gownA disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is required.[4] Laboratory coats made of absorbent materials are not suitable.[2]
Respiratory Protection NIOSH-approved respiratorRequired when unpacking hazardous drugs not in plastic containers or when there is a risk of generating dust or aerosols.[3][6] A surgical mask is not a substitute for a respirator.[6]
Head and Foot Protection Head/hair and shoe coversDisposable head, hair (including beard and mustache), and shoe covers should be worn, especially in compounding environments.[2]

Operational Plan: Safe Handling and Storage

Safe handling and storage practices are essential to prevent contamination and accidental exposure.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area.[3] For procedures that may generate dust or aerosols, a chemical fume hood should be used.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[3]

  • Prevent Dust Formation: Minimize the generation of dust.[3]

  • Grounding: Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[3]

Storage Procedures:

  • Container: Store in a tightly closed, suitable container.[3]

  • Location: Keep in a dry, cool, and well-ventilated place.[3]

  • Incompatibilities: Store away from strong oxidizing agents and foodstuffs.[3]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential harm to others.

Waste Segregation and Collection:

  • Hazardous Waste Container: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a dedicated, clearly labeled hazardous waste container.[7]

  • Trace Waste: Items with trace amounts of the chemical should also be disposed of as hazardous waste.[7]

Disposal Method:

  • The primary method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

  • Do not discharge this compound or its containers into sewer systems or the environment.[3]

Contaminated Packaging:

  • Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[3]

  • Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill, if local regulations permit.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

First Aid Measures:

Exposure RouteAction
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Accidental Release Measures:

  • Evacuate: Evacuate personnel from the spill area.[3]

  • Ventilate: Ensure adequate ventilation.[3]

  • Ignition Sources: Remove all sources of ignition.[3]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[3]

  • Cleanup: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[3]

Workflow for Handling and Disposal of this compound

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures A Conduct Risk Assessment B Assemble Required PPE (Gloves, Gown, Eye Protection, Respirator) A->B C Handle in a Well-Ventilated Area (e.g., Fume Hood) B->C D Weighing and Transfer C->D E Experimental Use D->E F Segregate Contaminated Waste (PPE, Glassware, etc.) E->F G Place in Labeled Hazardous Waste Container F->G H Arrange for Professional Disposal (Incineration) G->H I Spill or Exposure Occurs J Follow First Aid and Spill Cleanup Protocols I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.